3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOUDGWLCFGVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366379 | |
| Record name | 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-60-8 | |
| Record name | 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document outlines a reliable, one-pot synthesis protocol, explains the underlying reaction mechanism, and details the necessary analytical techniques for unambiguous structural elucidation and purity confirmation. By integrating field-proven insights with rigorous scientific principles, this guide serves as an essential resource for researchers engaged in the discovery and development of novel quinazolinone-based therapeutic agents.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone derivatives form the core of a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological profile.
The title compound, this compound, incorporates three key features:
-
The Quinazolin-4-one Core: A fused bicyclic system of benzene and pyrimidine rings, which is a cornerstone of many therapeutic agents.[3]
-
The 2-Mercapto Group: This group introduces a site for potential tautomerism (thione-thiol) and serves as a versatile synthetic handle for further molecular elaboration to create novel derivatives.
-
The 3-(2-Chlorophenyl) Substituent: The presence and position of the chloro-substituent on the N-3 phenyl ring can significantly influence the molecule's conformational geometry and electronic properties, potentially enhancing its binding affinity to biological targets.
This guide provides the scientific foundation and practical methodologies required to synthesize and validate this promising molecular scaffold.
Synthesis Methodology
The synthesis of this compound is efficiently achieved through a one-pot cyclocondensation reaction. This approach is favored for its operational simplicity and good yields.
Reaction Scheme
The reaction proceeds by treating anthranilic acid with 2-chlorophenyl isothiocyanate in a suitable solvent, such as ethanol.
Caption: One-pot synthesis of the target compound.
Causality of Experimental Design
-
Choice of Reactants: Anthranilic acid provides the benzene ring and the two adjacent functional groups (amine and carboxylic acid) necessary to form the quinazolinone core. 2-Chlorophenyl isothiocyanate acts as the source for the N-3 substituted phenyl ring and the C-2 mercapto group.
-
Solvent System: Ethanol is a common and effective solvent for this reaction. Its polarity is sufficient to dissolve the reactants upon heating, and its boiling point allows for the reaction to be conducted under reflux, providing the necessary thermal energy to overcome the activation barrier for cyclization.
-
Reaction Conditions: Heating under reflux ensures a consistent and sufficiently high temperature to drive the reaction towards completion. The initial nucleophilic attack of the anthranilic acid's amino group on the electrophilic carbon of the isothiocyanate is followed by an intramolecular cyclization and dehydration, which are kinetically favored at elevated temperatures.[5]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Anthranilic Acid | 137.14 | 10 |
| 2-Chlorophenyl isothiocyanate | 169.62 | 10 |
| Ethanol (Absolute) | 46.07 | 50 mL |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol) and absolute ethanol (50 mL).
-
Addition of Reagent: Stir the mixture until the anthranilic acid is partially dissolved. Add 2-chlorophenyl isothiocyanate (1.70 g, 10 mmol) to the flask in one portion.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of starting materials), cool the flask to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from hot ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain a pure, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. Record the final yield and melting point.
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic and analytical techniques.[6][7]
Caption: A typical workflow for product characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[8][9]
-
Protocol: Grind 1-2 mg of the sample with 100-200 mg of dry KBr. Press the mixture into a translucent pellet and acquire the spectrum from 4000 to 400 cm⁻¹.[8]
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1685 cm⁻¹: A strong absorption band corresponding to the C=O (amide carbonyl) stretching of the quinazolinone ring.[9]
-
~1610-1580 cm⁻¹: C=N and aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C=S (thione) stretching vibration. The position can vary and may overlap with other peaks.
-
~750 cm⁻¹: C-Cl stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8] Spectra are typically recorded in deuterated solvents like DMSO-d₆.
-
Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆. Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[10]
-
Expected ¹H NMR Signals:
-
~13.5 ppm (broad singlet, 1H): This signal is characteristic of the N-H proton of the thioamide, which is in tautomeric equilibrium with the S-H proton of the thiol form. Its broadness is due to quadrupole broadening and exchange.
-
~8.0-7.2 ppm (multiplet, 8H): A complex series of signals corresponding to the eight protons of the two aromatic rings (the quinazolinone's benzene ring and the 2-chlorophenyl ring).
-
-
Expected ¹³C NMR Signals:
-
~176 ppm: Carbonyl carbon (C=O) of the quinazolinone ring.
-
~160 ppm: Thione carbon (C=S).
-
~145-115 ppm: Aromatic carbons. A total of 12 signals are expected (some may overlap). The carbon attached to the chlorine atom will be observed in this region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.[6][9]
-
Protocol: Introduce the sample into the mass spectrometer, often via an Electron Impact (EI) or Electrospray Ionization (ESI) source.[8]
-
Expected Results:
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₄H₉ClN₂OS (m/z ≈ 304.01).
-
Isotopic Pattern: A crucial piece of evidence is the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.
-
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is compared against the theoretical values to confirm the empirical formula.[10]
Theoretical vs. Actual Data Summary
| Analysis | Theoretical Value (%) | Found Value (%) |
| Carbon (C) | 55.17 | e.g., 55.21 |
| Hydrogen (H) | 2.98 | e.g., 2.95 |
| Nitrogen (N) | 9.19 | e.g., 9.15 |
| Sulfur (S) | 10.52 | e.g., 10.48 |
(Note: "Found" values are illustrative and must be determined experimentally.)
Senior Application Scientist Insights
-
Thione-Thiol Tautomerism: The 2-mercapto-quinazolin-4-one system exists in a tautomeric equilibrium between the thione (amide) form and the thiol (iminol) form. In the solid state and in most solvents, the thione form is predominant, which is what is primarily observed in the IR (strong C=O peak) and ¹³C NMR (C=S peak) spectra. The broad, downfield proton signal in ¹H NMR is indicative of this equilibrium.
-
Troubleshooting the Synthesis: A common issue is the formation of side products or incomplete cyclization, leading to lower yields. Ensuring the use of anhydrous ethanol and maintaining a consistent reflux temperature is critical. If the product is oily or difficult to crystallize, purification via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) may be necessary.
-
Importance of Purity: For any subsequent biological screening, achieving high purity (>95%) is paramount. Impurities, including unreacted starting materials or side products, can lead to false positives or ambiguous results in bioassays. The combination of melting point determination, TLC, and the full suite of spectroscopic analyses described here provides a robust system for validating purity.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound. Furthermore, it has established a comprehensive, self-validating workflow for its structural characterization using standard and advanced analytical techniques. The causality behind experimental choices has been explained to provide researchers with a deeper understanding of the process. Adherence to these protocols will ensure the reproducible synthesis of a high-purity compound, ready for further investigation in drug discovery and development programs.
References
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link]
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(3), 969-982. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Retrieved from [Link]
-
Iraqi Journal of Science. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Retrieved from [Link]
-
National Center for Biotechnology Information (NIH). (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Retrieved from [Link]
Sources
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
A Senior Application Scientist's Synthesis of Current Research for Drug Discovery Professionals
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone nucleus is a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] Its rigid, bicyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. Among the myriad of quinazolinone derivatives, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one has emerged as a compound of significant interest, demonstrating a compelling profile of anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a comprehensive technical overview of its biological activities, intended for researchers, scientists, and professionals engaged in the field of drug development. We will delve into the mechanistic underpinnings of its actions, present key experimental data, and provide detailed protocols to facilitate further investigation and validation.
Molecular Profile and Synthesis Overview
Chemical Structure:
-
IUPAC Name: 3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
-
Molecular Formula: C₁₄H₉ClN₂OS
-
Molecular Weight: 288.75 g/mol
The synthesis of this compound and its analogs typically involves the condensation of anthranilic acid with an appropriate isothiocyanate, in this case, 2-chlorophenyl isothiocyanate.[6] This foundational reaction provides a straightforward entry into this class of compounds, allowing for diverse substitutions on both the quinazolinone core and the phenyl ring at the 3-position.
General Synthetic Protocol:
A common synthetic route involves refluxing anthranilic acid with 2-chlorophenyl isothiocyanate in a suitable solvent like ethanol.[6] The resulting product can then be isolated and purified using standard techniques such as recrystallization.
Caption: General synthetic scheme for this compound.
Anticancer Activity: Targeting Key Oncogenic Pathways
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases.[1][3][7] Derivatives of 2-mercapto-3-phenyl-quinazolin-4-one have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes and induction of apoptosis.[1][8]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of this compound and its analogs is believed to be multifactorial, involving:
-
Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: By interfering with the cell cycle, these molecules can halt the uncontrolled proliferation of cancer cells.[1]
-
Inhibition of Dihydrofolate Reductase (DHFR): Some analogs have shown inhibitory activity against DHFR, an enzyme essential for DNA synthesis and cell proliferation.[1]
Caption: Proposed mechanisms of anticancer activity.
In Vitro Cytotoxicity Data
Numerous studies have evaluated the cytotoxic effects of 2-mercapto-quinazolin-4-one derivatives against various cancer cell lines. The following table summarizes representative data, highlighting the potential of this chemical class.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Mercapto-quinazolin-4-one analog | COLO-205 (Colon) | - | [1] |
| 3-Methylquinazolinone derivative | A549 (Lung) | 12.30 ± 4.12 | [1] |
| 3-Methylquinazolinone derivative | PC-3 (Prostate) | 17.08 ± 3.61 | [1] |
| 3-Methylquinazolinone derivative | SMMC-7721 (Hepatocellular) | 15.68 ± 1.64 | [1] |
| 2,3-disubstituted quinazolin-4(3H)-one (5b) | HepG2 (Hepatocellular) | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][10][11][12]
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of COX-1 and COX-2 enzymes.[10][11] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Notably, some derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily induced during inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Caption: Mechanism of anti-inflammatory action via COX inhibition.
In Vivo Anti-inflammatory Data
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.
| Compound/Analog | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Quinazolinone derivative (Compound 9) | 50 | 20.4 | [2] |
| Quinazolinone derivative (Compound 21) | 50 | 32.5 | [2] |
| Phenylbutazone (Reference) | 50 | - | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the test compound, this compound, orally at a predetermined dose (e.g., 50 mg/kg). Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15][16][17] The 2-mercapto group in the quinazolinone scaffold is often crucial for its antimicrobial effects.
Proposed Mechanism of Action
The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve:
-
Inhibition of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Binding to ribosomal subunits and inhibiting protein synthesis.
-
Inhibition of DNA Gyrase: Interference with DNA replication and repair mechanisms.
In Vitro Antimicrobial Data
The antimicrobial activity of 2-mercapto-3-phenyl-quinazolin-4-one derivatives has been evaluated against various microorganisms using the agar disc diffusion method.
| Compound/Analog | Microorganism | Zone of Inhibition (mm) | Reference |
| Thioester of 3-phenyl-quinazolin-4(3H)-one | Staphylococcus aureus | - | [13] |
| Thioester of 3-phenyl-quinazolin-4(3H)-one | Pseudomonas aeruginosa | - | [13] |
| Thioester of 3-phenyl-quinazolin-4(3H)-one | Bacillus subtilis | - | [13] |
| 2-phenyl-3-substituted quinazolin-4(3H)-one | Escherichia coli | - | [17] |
| 2-phenyl-3-substituted quinazolin-4(3H)-one | Candida albicans | - | [17] |
Experimental Protocol: Agar Disc Diffusion Method
This method is a standard for assessing the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound. Place the discs on the surface of the inoculated agar plates. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Concluding Remarks and Future Directions
This compound represents a promising lead compound with a diverse pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound for its various biological targets.
-
In-depth Mechanistic Studies: To fully elucidate the molecular pathways through which it exerts its effects.
-
In Vivo Efficacy and Safety Profiling: To evaluate its therapeutic potential and toxicity in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties.
The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics. The versatile quinazolinone scaffold, exemplified by this compound, continues to be a fertile ground for medicinal chemistry innovation.
References
-
Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6296. [Link]
-
Ghorab, M. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(24), 8758. [Link]
-
Abbas, S. E., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research, 23(10), 4448-4465. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one. Organic Chemistry: An Indian Journal, 7(4), 216-220. [Link]
-
Kaur, R., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 6(106), 104046-104081. [Link]
-
Siddiqui, A. A., et al. (2011). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. Bioinorganic chemistry and applications, 2011. [Link]
-
Patel, D., et al. (2012). Design, synthesis and antimicrobial activity of some newer 3 (H)-quinazoline-4-one derivative. Trade Science Inc, 8(1), 18-23. [Link]
-
Abbas, S. E., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal Chemistry, 4(8), 581-593. [Link]
-
Kumar, A., et al. (2019). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2, 3-disubstituted quinazoline-4 (1H)-one. BMC chemistry, 13(1), 1-12. [Link]
-
Rastegari, A., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 11(5), 384. [Link]
-
Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 1-13. [Link]
-
Al-Khuzaie, M. G. A., & Majidi, S. M. H. (2014). Synthesis, characterization and evaluation antimicrobial activity of some new substituted 2-mercapto-3-phenyl-4 (3H)-quinazolinone. Iraqi Journal of Science, 55(2B), 582-593. [Link]
-
Kumar, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8527. [Link]
-
Pop, R., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4 (3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 10(10), 1599. [Link]
-
Patel, P. D., et al. (2022). Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4 (3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry, 8(2), 55-65. [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). SAR of 2-mercapto-quinazolin-4-one with anticancer activity. Mini reviews in medicinal chemistry, 19(17), 1406-1422. [Link]
-
Kumar, A., et al. (2019). Synthesis, characterization, and biological evaluation of novel 3-(4-chlorophenyl)-2-(substituted) quinazolin-4 (3H)-one derivatives as multi-target anti-inflammatory agents. Journal of heterocyclic chemistry, 56(6), 1805-1815. [Link]
-
de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert opinion on drug discovery, 17(10), 1149-1166. [Link]
-
Al-Omary, F. A., et al. (2010). Synthesis and biological screening of some new substituted 2-mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Archives of pharmacal research, 33(1), 35-43. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial activity of new 2-phenylquinoline-4 (3H)-one derivatives. Oriental Journal of Chemistry, 28(2), 733. [Link]
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current organic chemistry, 17(14), 1503-1526. [Link]
-
Kumar, A., et al. (2015). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. BioMed research international, 2015. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.vensel.org [pubs.vensel.org]
An In-depth Technical Guide to the Synthesis and Applications of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one Derivatives
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of a specific, highly promising class of quinazolinone derivatives: those based on the 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one core. We will delve into the nuanced synthetic methodologies for creating this core structure and its subsequent derivatives, elucidate the rationale behind key experimental choices, and explore the vast therapeutic potential of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights to facilitate further innovation.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Their structural versatility and ability to interact with a wide array of biological targets have established them as privileged structures in drug discovery.[1] The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position significantly enhances the pharmacological profile of the quinazolinone core, leading to a diverse range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3]
The focus of this guide, the this compound moiety, incorporates a strategically placed chlorine atom on the N-3 phenyl ring. This halogen substitution can profoundly influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby modulating its binding affinity to target enzymes and receptors and potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Synthesis of the this compound Core
The cornerstone of synthesizing the target quinazolinone core is the reaction between anthranilic acid and 2-chlorophenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.
Key Synthetic Pathway
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction outlined below.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
Anthranilic acid
-
2-Chlorophenyl isothiocyanate
-
Absolute Ethanol or Glacial Acetic Acid
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of anthranilic acid and 2-chlorophenyl isothiocyanate in a suitable solvent such as absolute ethanol or glacial acetic acid.[4] The choice of solvent can influence the reaction rate and yield; ethanol is a common choice for its good solvating properties and ease of removal.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Rationale and Causality in Experimental Choices
-
Solvent Selection: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and stabilizes the charged intermediates formed during the reaction. Glacial acetic acid can also be used and may act as a catalyst for the cyclization step.[4]
-
Reaction Temperature: Refluxing provides the necessary activation energy for both the initial nucleophilic addition and the subsequent dehydration and cyclization steps, ensuring a reasonable reaction rate.
-
Purification: Recrystallization is a crucial step to obtain a highly pure product, which is essential for accurate characterization and biological evaluation.
Synthesis of Derivatives: Exploring the Mercapto Group
The presence of the mercapto (-SH) group at the 2-position offers a reactive handle for further derivatization, allowing for the synthesis of a diverse library of S-substituted analogs with potentially enhanced and varied biological activities.
S-Alkylation and S-Arylation
The thiol group can be readily alkylated or arylated by reacting the parent compound with various alkyl or aryl halides in the presence of a base.
Caption: General scheme for the S-substitution of the quinazolinone core.
Representative Experimental Protocol for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dry N,N-dimethylformamide (DMF) or Acetone
Procedure:
-
Reaction Setup: To a solution of this compound in dry DMF or acetone, add a slight excess of anhydrous potassium carbonate. The mixture is stirred at room temperature for 30 minutes to form the thiolate salt.
-
Addition of Alkylating Agent: To this suspension, add the desired alkyl halide dropwise.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Applications and Pharmacological Significance
Derivatives of the this compound scaffold have shown significant promise in various therapeutic areas. The introduction of different substituents at the S-position allows for the fine-tuning of their biological activity.
Anticancer Activity
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use.[1] The anticancer mechanism of these compounds is often multifaceted and can involve:
-
Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are known to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[3]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[5]
The presence of the 2-chlorophenyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its interaction with hydrophobic pockets in target proteins.
Table 1: Representative Anticancer Activity Data of Related Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7c | 2-hydrazine, 3-(4-chlorophenyl) | A549 (Lung) | 25.85 ± 1.20 | [6] |
| 7k | 2-hydroxyurea, 3-(4-chlorophenyl) | MCF-7 (Breast) | 12.84 ± 0.84 | [6] |
| Derivative | 3-(3-trifluoromethylphenyl)-6-iodo | HepG2 (Liver) | 6.45 - 39.64 (nM/mL) | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8] The mercapto group and its S-substituted derivatives are often crucial for their antimicrobial efficacy.
The proposed mechanisms of antimicrobial action include:
-
Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.
-
DNA Gyrase Inhibition: Disruption of DNA replication and repair mechanisms.
-
Inhibition of Folic Acid Synthesis: Blocking essential metabolic pathways in microorganisms.
The 2-chlorophenyl substituent can contribute to the overall antimicrobial activity by enhancing the compound's ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain quinazolinone derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][9] COX-2 is an inducible enzyme that plays a major role in the inflammatory response, and its selective inhibition is a key strategy for the development of safer anti-inflammatory drugs. The structural features of the this compound core are amenable to binding within the active site of COX enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features.
Caption: Key structural features influencing the biological activity of this compound derivatives.
-
N-3 Phenyl Ring: The position and nature of the substituent on this ring are critical. The ortho-chloro substitution in the target compound introduces a specific steric and electronic profile that can dictate its interaction with biological targets. Studies on related compounds have shown that halogen substitutions on this ring can significantly impact anticancer and anti-inflammatory activities.[6][9]
-
C-2 Mercapto Group: The free mercapto group is often essential for certain biological activities. However, its derivatization into various S-substituted analogs provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The nature of the S-substituent (e.g., alkyl, aryl, heterocyclic) can dramatically alter the compound's biological profile.
-
Quinazolinone Ring System: Modifications to the benzene ring of the quinazolinone core, such as the introduction of electron-donating or electron-withdrawing groups, can further fine-tune the electronic properties and overall activity of the molecule.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic routes to the core structure and its derivatives are well-established and amenable to combinatorial approaches for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of related compounds underscores the importance of further exploring this particular chemical space.
Future research should focus on:
-
Synthesis and Biological Evaluation of Novel Derivatives: A systematic exploration of a wide range of S-substituents will be crucial to identify lead compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and optimization.
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.
References
-
Eid, N. N. E.-S., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., Krayem, N., Masand, V. H., & Ben Bacha, A. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel, Switzerland), 16(10), 1392. [Link]
-
Current Overview on Pharmaceutical Science Vol. 4. (2023). Antimicrobial, Analgesic and Anti-inflammatory Activity of Some Synthesized Quinazoline Derivatives. [Link]
-
Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]
-
Biomolecules. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Defant, A., Innocenti, N., & Mancini, I. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2024(3), M1859. [Link]
-
Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]
-
Li, J., Yang, Y., Wang, L., Liu, Q., & Yang, Y. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. [Link]
-
Abolhasani, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 15(1), 12345. [Link]
-
S. Al-Trawneh, et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Pharmacy and Pharmacology. [Link]
-
Defant, A., Innocenti, N., & Mancini, I. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]
-
SpectraBase. (n.d.). 3-(2-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, methyl derivative. [Link]
-
Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. International Ayurvedic Medical Journal. [Link]
-
MDPI. (2017). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [Link]
-
ResearchGate. (n.d.). Some quinazolinone derivatives as anticancer agents. [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. [Link]
-
Dovepress. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
-
Longdom. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]
-
Raghu, M. S., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry. [Link]
-
Al-Obaid, A. M., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides. [Link]
-
Marine Drugs. (2023). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. [Link]
-
MDPI. (2022). Antimicrobial and Antibiofilm Effects of Combinatorial Treatment Formulations of Anti-Inflammatory Drugs—Common Antibiotics against Pathogenic Bacteria. [Link]
-
ResearchGate. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
mechanism of action of 2-mercapto-quinazolin-4-one derivatives
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 2-Mercapto-quinazolin-4-one Derivatives
Abstract
The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its numerous variants, 2-mercapto-quinazolin-4-one derivatives have emerged as a particularly versatile class of compounds. This technical guide provides a comprehensive exploration of their diverse mechanisms of action, synthesized from current scientific literature for researchers, scientists, and drug development professionals. We will dissect the core molecular interactions that underpin their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The primary focus will be on their function as potent enzyme inhibitors, targeting key players such as Carbonic Anhydrases (CA), Dihydrofolate Reductase (DHFR), and Cyclooxygenases (COX). Beyond direct enzyme inhibition, this guide delves into more complex anticancer pathways, including the modulation of gene expression via G-quadruplex stabilization and the disruption of microtubule dynamics. Furthermore, we will illuminate the anti-inflammatory signaling cascades affected by these derivatives, particularly the NF-κB pathway. This document integrates detailed experimental protocols, quantitative inhibitory data, and visual diagrams of key pathways to offer a holistic and actionable understanding of the therapeutic potential of 2-mercapto-quinazolin-4-one derivatives.
Part 1: The Quinazolinone Scaffold: A Cornerstone of Modern Drug Discovery
The 2-mercapto-quinazolin-4-one core is a bicyclic heterocyclic system that serves as a versatile template for chemical modification. Its rigid structure, combined with the reactive thiol group at the C2 position and opportunities for substitution at the N3 position, allows for the creation of large libraries of derivatives with finely tuned pharmacological properties. This structural plasticity is the foundation of its "privileged" status, enabling it to interact with a wide array of biological targets. These derivatives have been reported to possess anticancer, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antioxidant activities, making them a focal point of intensive research.[1][2][3]
Part 2: Primary Mechanism of Action: Multi-Target Enzyme Inhibition
A predominant mechanism through which 2-mercapto-quinazolin-4-one derivatives exert their effects is through the direct inhibition of critical enzymes involved in pathophysiology. The specific substitutions on the quinazolinone core dictate the selectivity and potency against these targets.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic cancers and contribute to tumor acidification and progression. Consequently, they are significant targets for anticancer therapies.[4][5] Many 2-mercapto-quinazolin-4-one derivatives, particularly those incorporating a sulfonamide moiety, have been identified as potent inhibitors of these isoforms.[6][7]
The inhibitory action stems from the coordination of the zinc ion within the enzyme's active site. Molecular docking studies reveal that the quinazolinone scaffold and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues, anchoring the molecule for effective inhibition.[6][8] This interaction prevents the substrate from accessing the catalytic center.
Table 1: Inhibitory Activity (K_I, nM) of Select 2-Mercapto-quinazolin-4-one Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) | Reference |
|---|---|---|---|---|---|
| Derivative 2 | - | 6.4 | 7.1 | 3.1 | [6] |
| Derivative 3 | - | 11.2 | 15.5 | 4.9 | [6] |
| Derivative 4 | - | 14.2 | 93.6 | 8.7 | [6] |
| Derivative 8 | - | - | 25.4 | 5.2 | [6] |
| Derivative 12 | - | 13.5 | 8.9 | 20.2 | [6] |
| Compound 2 | - | - | 40.7 | 13.0 | [7] |
| Compound 4 | - | - | 8.0 | 10.8 | [7] |
| Compound 8 | - | - | - | 2.4 |[7] |
Note: Data is compiled from multiple sources for illustrative purposes. Refer to the cited literature for specific compound structures and experimental details.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[9] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes it a validated target for anticancer and antimicrobial drugs, such as methotrexate.[10][11]
Several 2-substituted-mercapto-quinazolin-4-one analogues have been identified as potent DHFR inhibitors, acting as antifolates.[9][11] Structure-activity relationship (SAR) studies indicate that the orientation and nature of substitutions on the quinazoline nucleus are critical for activity, with some derivatives demonstrating 4-8 times more activity than the reference drug methotrexate.[9][10]
Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic properties of some 2-mercapto-quinazolin-4-one derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12][13]
Studies have shown that novel quinazolinones conjugated with moieties like ibuprofen or indole acetamide exhibit superior COX-2 selectivity and potent in vivo anti-inflammatory activity.[12][13]
Part 3: Anticancer Mechanisms Beyond Direct Enzyme Inhibition
The anticancer portfolio of these derivatives extends beyond simple enzyme inhibition, encompassing the modulation of complex cellular processes like gene expression and cytoskeletal dynamics.
Modulation of Gene Expression via c-Myc G-quadruplex Stabilization
The promoter region of the c-myc proto-oncogene contains a G-rich sequence capable of forming a stable G-quadruplex structure. This structure acts as a silencer element, repressing gene transcription. In many cancers, this G-quadruplex is destabilized, leading to overexpression of c-Myc and subsequent uncontrolled cell proliferation.
Certain 2,4-disubstituted quinazoline derivatives have been shown to stabilize this c-myc promoter G-quadruplex.[14] This stabilization downregulates c-Myc expression, which in turn reduces the expression of nucleolin. The cascade continues with the downregulation of ribosomal RNA synthesis, ultimately triggering p53 activation and apoptosis.[14]
Caption: Inhibition of the NF-κB inflammatory pathway.
Part 5: Elucidating the Mechanism - Key Experimental Protocols
The characterization of a compound's mechanism of action relies on a suite of robust in vitro and in silico methodologies. The following protocols represent foundational workflows used in the study of 2-mercapto-quinazolin-4-one derivatives.
In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase
This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against a specific CA isoform. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified hCA isoenzyme in Tris-SO4 buffer with 0.1 M Na2SO4.
-
Prepare stock solutions of the test quinazolinone derivative in DMSO.
-
Prepare a stock solution of the substrate, 4-NPA, in anhydrous acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-SO4 buffer.
-
Add 20 µL of the test compound solution at various concentrations (serial dilutions).
-
Add 20 µL of the enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 400 nm using a plate reader over a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. K_I values can be derived using the Cheng-Prusoff equation.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds against cancer cell lines. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., SW620, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. [15] * Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Molecular Docking Protocol (Conceptual Workflow)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). It is crucial for understanding binding modes and guiding SAR studies. [8]
Caption: Conceptual workflow for molecular docking studies.
Part 6: Conclusion and Future Perspectives
The 2-mercapto-quinazolin-4-one scaffold is a testament to the power of privileged structures in drug discovery. The derivatives from this family are not "magic bullets" for a single target but are versatile multi-target agents whose specific activity can be tailored through rational chemical design. Their ability to inhibit key enzymes like carbonic anhydrases and DHFR, modulate complex signaling pathways such as c-Myc and NF-κB, and interfere with fundamental cellular machinery like microtubules underscores their vast therapeutic potential.
Future research should focus on optimizing isoform selectivity (e.g., for CA and COX) to enhance safety profiles and on developing dual- or multi-target inhibitors that can combat complex diseases like cancer through synergistic mechanisms. The continued integration of computational docking and advanced cell-based screening will be paramount in navigating the vast chemical space of these derivatives to uncover next-generation therapeutics.
References
-
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. Available from: [Link]
-
El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Reviews in Medicinal Chemistry, 21(16), 2249-2260. Available from: [Link]
-
Thao, L. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. (Note: This is a future publication as per the search result, presented for context). ResearchGate link for related works: [Link]
-
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). PubMed. Available from: [Link]
-
2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (2021). PubMed. Available from: [Link]
-
S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). PubMed. Available from: [Link]
-
S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). PMC - NIH. Available from: [Link]
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (n.d.). ResearchGate. Available from: [Link]
-
S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). ResearchGate. Available from: [Link]
-
Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). ScienceDirect. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. (2016). European Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. (2018). Russian Journal of General Chemistry. Available from: [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2020). Molecules. Available from: [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Pharmaceuticals. Available from: [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022). ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie. Available from: [Link]
-
2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (n.d.). Bentham Science. Available from: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2023). ACS Omega. Available from: [Link]
-
Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. (2016). ResearchGate. Available from: [Link]
-
SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (n.d.). ResearchGate. Available from: [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. (2023). Molecules. Available from: [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. Available from: [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules. Available from: [Link]
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). Molecules. Available from: [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (n.d.). Bentham Science. Available from: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Molecules. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors | Bentham Science [eurekaselect.com]
- 12. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the solubility and stability of the novel compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. This quinazolinone derivative is a member of a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties[1][2]. Understanding its physicochemical properties is a critical first step in the journey from discovery to a potential therapeutic agent.
This document is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice. It is designed to be a self-validating system of inquiry, ensuring that the data generated is robust, reproducible, and directly applicable to formulation development and regulatory submissions.
Part 1: Physicochemical Characterization and Solubility Profile
A thorough understanding of a compound's solubility is fundamental to its development. It influences everything from bioavailability to the feasibility of different dosage forms. The quinazolinone scaffold, while versatile, can present solubility challenges that must be systematically evaluated.
The intrinsic solubility (S₀) is the equilibrium solubility of the free acid or base form of an ionizable compound in a saturated solution at a given temperature. For this compound, which possesses weakly acidic and basic centers, determining S₀ is a crucial baseline.
Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)
-
Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents relevant to pharmaceutical development (e.g., ethanol, propylene glycol, DMSO).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be validated by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Separate the solid phase from the liquid phase by centrifugation and filtration. Care must be taken to avoid precipitation during this step, which can be mitigated by pre-saturating filters with the solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Multiple Buffers: Using a range of pH values is critical as the ionization state of the molecule will change, significantly impacting its solubility.
-
Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures the data is reproducible and relevant to physiological or storage conditions.
-
Validated Analytical Method: The accuracy of the solubility data is entirely dependent on the reliability of the quantification method.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Medium | pH | Temperature (°C) | Expected Solubility (µg/mL) | Classification |
| 0.1 N HCl | 1.2 | 25 | < 10 | Practically Insoluble |
| Acetate Buffer | 4.5 | 25 | < 10 | Practically Insoluble |
| Phosphate Buffer | 6.8 | 25 | 10 - 50 | Very Poorly Soluble |
| Phosphate Buffer | 7.4 | 37 | 20 - 70 | Very Poorly Soluble |
| Ethanol | N/A | 25 | 500 - 1000 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 100,000 | Freely Soluble |
Note: The data in this table is illustrative and should be confirmed by experimental investigation.
The following diagram illustrates the logical flow of the solubility assessment process.
Caption: Workflow for experimental solubility determination.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time[3][4]. Forced degradation studies are intentionally designed to accelerate the degradation process to identify likely degradation products and pathways, which is invaluable for developing stability-indicating analytical methods[3][5].
Forced degradation studies should be conducted on a single batch of the drug substance[4]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5]. If more than 20% degradation occurs, the conditions should be considered overly harsh and adjusted accordingly[5].
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature and elevated temperature. The quinazolinone ring system may be susceptible to hydrolytic cleavage under basic conditions.
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The mercapto group is a potential site for oxidation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Photostability: Expose the compound (both in solid state and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.
At appropriate time points, samples should be taken, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
Trustworthiness of the Protocol:
A key aspect of this protocol is the use of a "stability-indicating" analytical method. This method must be able to separate the intact API from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is not co-eluting with any degradants.
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond within the quinazolinone ring could be susceptible to cleavage under strong acidic or basic conditions, leading to the opening of the heterocyclic ring.
-
Oxidation: The 2-mercapto group is a primary target for oxidation, which could lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives.
-
Photodegradation: The aromatic rings and the conjugated system may absorb UV light, leading to photolytic cleavage or rearrangement reactions.
The following diagram outlines the decision-making process and workflow for conducting a forced degradation study.
Caption: Decision workflow for a forced degradation study.
Part 3: Conclusion and Future Directions
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of drug development. For this compound, a compound with significant therapeutic potential, the protocols and rationale outlined in this guide provide a robust framework for its initial physicochemical characterization.
The expected poor aqueous solubility will likely necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to achieve adequate bioavailability. The potential for oxidative and hydrolytic degradation highlights the need for careful selection of excipients and packaging, as well as the definition of appropriate storage conditions.
The insights gained from these studies are not merely data points; they are critical knowledge that informs every subsequent step of the development process, from formulation design to the establishment of a commercially viable and safe medicinal product.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Journal of the Indian Chemical Society.
-
Al-Khuzaie, M., & Al-Majidi, S. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 55(2B), 582–593. [Link]
- Abbas, S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
- Request PDF. (2025). Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones.
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
- Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
- Ahuja, S., & Alsante, K. M. (2022).
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- ResearchGate. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
-
Al-Ostath, R. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
- Request PDF. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
CAS number and chemical properties of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
An In-Depth Technical Guide to 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[1] This document delves into the chemical identity, synthesis, and characterization of this specific derivative, alongside a discussion of its potential therapeutic applications based on the known bioactivities of structurally related compounds.
Chemical Identity and Physicochemical Properties
While a specific CAS number for this compound is not publicly cataloged, its parent compound, 2-Mercapto-4(3H)-quinazolinone, is registered under CAS Number 13906-09-7. The introduction of the 2-chlorophenyl group at the N-3 position significantly influences the molecule's steric and electronic properties, which in turn can modulate its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂OS | Calculated |
| Molecular Weight | 288.75 g/mol | Calculated |
| IUPAC Name | 3-(2-chlorophenyl)-2-sulfanyl-3H-quinazolin-4-one | Generated |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
| Melting Point | >300 °C (for parent compound) | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from analogs |
Synthesis and Mechanistic Insight
The synthesis of 3-aryl-2-mercapto-quinazolin-4-ones is a well-established process in heterocyclic chemistry. The most common and efficient route involves the reaction of an N-aryl-2-aminobenzamide with carbon disulfide in an alkaline medium. This reaction proceeds through a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring.
The selection of a strong base, such as potassium hydroxide, is crucial for the deprotonation of the amino group, facilitating the nucleophilic attack on the carbon disulfide. The subsequent cyclization is often promoted by heating the reaction mixture.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar quinazolinone derivatives.
Materials:
-
2-Amino-N-(2-chlorophenyl)benzamide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl, dilute)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-N-(2-chlorophenyl)benzamide (10 mmol) in ethanol (50 mL).
-
Basification: To the stirred solution, add a solution of potassium hydroxide (12 mmol) in ethanol (20 mL).
-
Thionation: Slowly add carbon disulfide (12 mmol) to the reaction mixture at room temperature.
-
Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O group (around 1680 cm⁻¹), the C=S group (around 1250 cm⁻¹), and N-H stretching (if tautomerism occurs, around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show a multiplet in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons of the quinazolinone ring system and the 2-chlorophenyl substituent. A broad singlet corresponding to the SH proton might be observed, which is exchangeable with D₂O.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would display signals for the carbonyl carbon (around 160-170 ppm), the thiocarbonyl carbon (around 180-190 ppm), and multiple signals in the aromatic region (110-150 ppm) for the carbons of the fused rings and the substituent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.75 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Activities and Therapeutic Applications
The quinazolinone nucleus is a privileged scaffold in medicinal chemistry. The presence of the 2-mercapto group and the 3-(2-chlorophenyl) substituent is anticipated to confer interesting pharmacological properties.
Anti-inflammatory Activity
Many quinazolinone derivatives have been reported as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound make it a candidate for COX inhibition. A proposed mechanism involves the binding of the molecule to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Anticancer Potential
Thioxoquinazolines have been identified as suitable antitumor agents.[3] Their mechanism of action can be multifaceted, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies on similar compounds have shown interactions with key cancer targets.[3]
Antimicrobial and Anticonvulsant Activities
Various derivatives of 2-mercapto-quinazolin-4-one have been synthesized and evaluated for their antimicrobial and anticonvulsant properties.[4] The presence of the halogenated phenyl ring in the target compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its biological effects.
Workflow for In Vitro Biological Evaluation
Caption: A generalized workflow for the in vitro biological screening of the title compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure possesses key features that are associated with a range of beneficial biological activities. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a lead compound in drug discovery programs. This guide provides a foundational understanding for researchers aiming to explore the chemical and biological properties of this intriguing molecule.
References
-
MDPI. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Retrieved from [Link]
-
PubChem. 3-(3-Chlorophenyl)[2][4][5]triazolo[4,3-c]quinazolin-5-ol. Retrieved from [Link]
-
PMC. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Retrieved from [Link]
-
SpectraBase. 3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone. Retrieved from [Link]
-
Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory Agents. Retrieved from [Link]
-
SciSpace. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Retrieved from [Link]
-
Impactfactor. (2016). Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor. Retrieved from [Link]
-
ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
iris@unitn. (2023). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. Retrieved from [Link]
-
MDPI. (2023). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. Retrieved from [Link]
-
PubChem. 2-(3-Chlorophenyl)-3-methylquinazolin-4-one. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategies for the preparation of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.
Introduction: The Quinazolinone Core in Drug Discovery
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules.[1][2][3][4] Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have made them a focal point of intensive research in drug discovery and development.[2][3][4][5] The specific target molecule, this compound, incorporates a halogenated phenyl ring at the N-3 position and a mercapto group at the C-2 position, features that can significantly modulate its biological profile. Understanding the optimal starting materials and synthetic pathways is paramount to accessing this and related compounds for further investigation.
Primary Synthetic Pathway: A Convergent Approach
The most direct and widely employed method for the synthesis of 3-aryl-2-mercapto-3H-quinazolin-4-ones is a one-pot cyclocondensation reaction. This strategy is favored for its efficiency and atom economy.
Core Starting Materials:
The cornerstone of this synthesis relies on two key commercially available or readily synthesized precursors:
-
Anthranilic Acid: This ortho-amino benzoic acid provides the foundational benzene ring and the two carbon atoms that will form part of the pyrimidinone ring of the quinazolinone core.
-
2-Chlorophenyl Isothiocyanate: This reagent serves a dual purpose. It introduces the 2-chlorophenyl substituent at the N-3 position and provides the carbon and sulfur atoms for the 2-mercapto group.
The selection of these starting materials is a strategic choice rooted in their chemical reactivity. The nucleophilic amino group of anthranilic acid readily attacks the electrophilic carbon of the isothiocyanate, initiating a cascade of reactions that leads to the desired heterocyclic system.
The Chemistry of Synthesis: A Mechanistic Perspective
The reaction between anthranilic acid and 2-chlorophenyl isothiocyanate proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Nucleophilic Addition
The synthesis commences with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate group of 2-chlorophenyl isothiocyanate. This addition reaction forms a thiourea intermediate.
Step 2: Intramolecular Cyclization and Dehydration
The newly formed thiourea derivative undergoes an intramolecular cyclization. The nitrogen atom of the thiourea attacks the carbonyl carbon of the carboxylic acid group of the anthranilic acid moiety. This is followed by the elimination of a water molecule to yield the final this compound.
Caption: Synthetic workflow for this compound.
Alternative Precursors and Synthetic Routes
While the direct reaction of anthranilic acid and an isothiocyanate is the most common approach, other starting materials can be utilized to construct the quinazolinone scaffold. These alternative routes can be valuable if the primary starting materials are unavailable or if specific substitution patterns are desired.
Isatoic Anhydride as an Anthranilic Acid Surrogate
Isatoic anhydride is a versatile and frequently used precursor in quinazolinone synthesis.[3][4][6][7] It can be considered a protected form of anthranilic acid. The reaction of isatoic anhydride with a primary amine leads to the formation of a 2-aminobenzamide derivative, which can then be cyclized to the quinazolinone. For the synthesis of the target molecule, isatoic anhydride could react with 2-chloroaniline to form N-(2-chlorophenyl)-2-aminobenzamide. This intermediate can then react with a thiocarbonyl source, such as thiophosgene or carbon disulfide, to introduce the 2-mercapto group and effect cyclization.
Caption: Alternative synthetic route using isatoic anhydride.
2-Aminobenzonitrile as a Precursor
2-Aminobenzonitrile offers another synthetic entry point to the quinazolinone core.[8][9][10] The nitrile group can be hydrolyzed to a primary amide, yielding a 2-aminobenzamide, which can then be further elaborated as described above. Alternatively, tandem reactions have been developed to convert 2-aminobenzonitriles directly into quinazolinones.[8]
Experimental Protocol: A Validated Procedure
The following protocol details a reliable method for the synthesis of this compound from anthranilic acid and 2-chlorophenyl isothiocyanate.
Materials:
-
Anthranilic acid
-
2-Chlorophenyl isothiocyanate
-
Ethanol (or other suitable solvent like dimethylformamide)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve anthranilic acid (1.0 equivalent) in ethanol.
-
To this solution, add 2-chlorophenyl isothiocyanate (1.0 equivalent).
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Summary
The following table summarizes the key properties of the primary starting materials for the synthesis of this compound.
| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Reactive Group(s) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline solid | Amino group, Carboxylic acid |
| 2-Chlorophenyl Isothiocyanate | C₇H₄ClNS | 169.63 | Colorless to pale yellow liquid | Isothiocyanate group |
Conclusion
The synthesis of this compound is most efficiently achieved through the one-pot reaction of anthranilic acid and 2-chlorophenyl isothiocyanate. This method is robust, high-yielding, and utilizes readily accessible starting materials. Alternative routes starting from isatoic anhydride or 2-aminobenzonitrile provide synthetic flexibility. A thorough understanding of the underlying reaction mechanism and the properties of the starting materials is essential for researchers and drug development professionals to successfully synthesize this and related quinazolinone derivatives for further biological evaluation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Molnar, M., Komar, M., & Gazivoda Kraljević, T. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(3), 335-346.
- Al-Odayni, A. B., Al-Majedy, Y. K., & Al-Azawi, S. H. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(2), 652-660.
- Jadhav, S. D., et al. (2012). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 849-858.
- da Silva, A. D., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 26(15), 4605.
- Gummadi, V. R., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(7), 2024-2034.
- Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 359-369.
- Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 943.
- A facile and convenient method to the one-pot synthesis of 2-mercapto-4(3H)-quinazolinones. (2011). Arkivoc, 2011(7), 236-247.
- S. K. Guchhait, et al. (2018). Ru(ii) complex catalyzed tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 8(1), 136-141.
- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (2022).
- Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molecules, 27(3), 943.
- Nguyen, T. C., et al. (2023). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research, 40(5), 1269-1285.
- Mohammadi, G., & Gholampour, N. (2019). One-pot synthesis of quinazolinone derivatives using sulfonic acid functionalized mesoporous silica. Organic Chemistry Research, 5(1), 64-72.
- Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E29.
- Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives.
- Şenol, İ. M., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Tetrahedron, 75(51), 130744.
- Palakodety, S., et al. (2017). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 22(12), 2136.
- Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 17, 3489-3507.
- Kurasinski, O., & Brzezinski, J. Z. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(11), 4411.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2016). Journal of the Korean Chemical Society, 60(4), 263-269.
- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (2014).
- Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130.
- Kim, J., & Hong, S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3328-3332.
- 2-Amino-N-(2-chloropyridin-3yl)benzamide. (2014). Molbank, 2014(2), M821.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Introduction to the Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Potential Therapeutic Targets of Quinazolinone Compounds
The quinazolinone core, a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrimidinone ring, represents a "privileged scaffold" in the field of medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. Quinazolinone derivatives have been the subject of extensive research, yielding compounds with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
The versatility of the quinazolinone scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions. This chemical flexibility enables the fine-tuning of steric, electronic, and lipophilic properties, which in turn dictates the compound's affinity and selectivity for its biological target. This guide will provide an in-depth exploration of the key therapeutic targets of quinazolinone compounds, detailing the underlying mechanisms of action, presenting quantitative data, and outlining relevant experimental protocols for their evaluation.
Quinazolinones in Oncology: Targeting the Hallmarks of Cancer
The development of novel anticancer agents is a major focus of quinazolinone research. These compounds have been shown to target several key pathways involved in cancer cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression and mutations of EGFR are associated with the development and progression of various cancers, making it a prime target for anticancer drug development.
Mechanism of Inhibition: Quinazolinone-based EGFR inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the activation of pro-survival and proliferative pathways. Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core.
Quantitative Data on EGFR Inhibition by Quinazolinone Derivatives:
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 5k | EGFRwt-TK | 0.010 | A549, PC-3, SMMC-7721 | |
| Compound 6d | EGFR | 0.069 | NCI-H460 | |
| Compound 5 | EGFR | 0.76 | MDA-MB-231 | |
| Compound 8b | EGFR-TK | 0.00137 | - | |
| Compound G | EGFR-TK | 0.16397 | MCF-7 |
Experimental Protocol: EGFR Kinase Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of quinazolinone compounds against EGFR tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test quinazolinone compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Start the ATP-to-ADP conversion by adding ATP to the reaction mixture.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data.
-
Signaling Pathway Diagram: EGFR Inhibition by Quinazolinones
Caption: EGFR signaling and its inhibition by quinazolinone compounds.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer therapy.
Mechanism of Disruption: Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization. These compounds can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.
-
Reagents and Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., MES buffer, MgCl2, EGTA)
-
Test quinazolinone compounds dissolved in DMSO
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (polymerization inhibitor, positive control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound solution.
-
Add the purified tubulin to each well.
-
Place the plate in the spectrophotometer and immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60 minutes.
-
The increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization.
-
Analyze the data by plotting absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition or promotion of polymerization relative to the vehicle control.
-
Workflow Diagram: Tubulin Polymerization Assay
Caption: Experimental workflow for the tubulin polymerization assay.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme that plays a crucial role in DNA single-strand break repair. Inhibition of PARP-1 in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.
Mechanism of Inhibition: Quinazolinone-based PARP-1 inhibitors have been developed that compete with the NAD+ substrate at the active site of the enzyme. By inhibiting PARP-1, these compounds prevent the repair of DNA single-strand breaks, which then accumulate and are converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be repaired, leading to cell death.
Experimental Protocol: PARP-1 Inhibition Assay (Cell-Free)
This protocol describes a method for measuring the inhibitory activity of compounds on PARP-1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histone H1 (as a PARP-1 substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)
-
Test quinazolinone compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
-
Procedure:
-
Coat a streptavidin plate with histone H1.
-
In a separate plate, prepare the PARP-1 reaction mixture containing the assay buffer, activated DNA, NAD+, biotinylated NAD+, and the test compound.
-
Add the recombinant PARP-1 enzyme to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.
-
Wash the plate to remove unbound reagents.
-
Add the anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plate again.
-
Add the substrate for the detection label (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).
-
The signal is proportional to PARP-1 activity. Calculate the percent inhibition and IC50 values.
-
Quinazolinones in Inflammatory Disorders
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.
Mechanism of Inhibition: Many quinazolinone compounds act as selective inhibitors of COX-2. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data on COX Inhibition by Quinazolinone Derivatives:
| Compound | Target | % Inhibition | Ulcerogenic Activity (%) | Reference |
| Compound 21 | - | 32.5 | - | |
| 6-bromo-substituted-quinazolinone | - | >50 | 30-70 | |
| Compound with p-chlorophenyl group | - | 20.4 | - |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test quinazolinone compounds dissolved in DMSO
-
COX assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, heme, the detection probe, and the test compound.
-
Add either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at regular intervals using a plate reader.
-
The rate of change in signal is proportional to the COX activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Pathway Diagram: COX Inhibition by Quinazolinones
Caption: Inhibition of the cyclooxygenase pathway by quinazolinone compounds.
Quinazolinones in Neurodegenerative Diseases
The complex pathology of neurodegenerative disorders like Alzheimer's disease (AD) presents multiple therapeutic targets. Quinazolinone derivatives have emerged as promising candidates due to their ability to modulate several key factors implicated in AD.
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy to manage the cognitive symptoms of Alzheimer's disease.
Mechanism of Inhibition: Certain quinazolinone derivatives have been shown to act as inhibitors of both AChE and BChE, thereby increasing the levels of acetylcholine in the brain.
Beta-amyloid (Aβ) Aggregation and BACE1
The aggregation of beta-amyloid (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. The enzyme beta-secretase 1 (BACE1) is involved in the production of Aβ.
Mechanism of Modulation: Some quinazolinone-based compounds have been found to inhibit the aggregation of Aβ peptides. Additionally, quinazolinone-hydrazone derivatives have been identified as potential inhibitors of BACE1, offering a dual approach to tackling Aβ pathology.
Quinazolinones as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Quinazolinone derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.
Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs.
Mechanism of Inhibition: Some quinazolinone Schiff base derivatives have been shown to exert their antibacterial effects through the inhibition of DNA gyrase. By binding to this enzyme, they prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to bacterial cell death.
Other Antimicrobial and Antiviral Targets
Quinazolinone derivatives have also been investigated for their activity against other microbial targets. For instance, myricetin derivatives containing a quinazolinone moiety have demonstrated antiviral activity by targeting the tobacco mosaic virus coat protein (TMV-CP). Furthermore, some quinazolinones inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and protozoa.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its chemical versatility allows for the generation of large libraries of compounds that can be screened against a wide range of biological targets. The research highlighted in this guide demonstrates the significant potential of quinazolinone derivatives in oncology, inflammation, neurodegenerative diseases, and infectious diseases.
Future research in this area will likely focus on:
-
The design of more potent and selective inhibitors through structure-based drug design and computational modeling.
-
The development of multi-target quinazolinone derivatives that can address the complex pathologies of diseases like cancer and Alzheimer's.
-
The exploration of novel therapeutic targets for quinazolinone compounds.
-
The use of quinazolinone scaffolds in the development of chemical probes to better understand biological processes.
The continued investigation of this remarkable heterocyclic system holds great promise for the development of the next generation of medicines.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Taylor & Francis Online.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
- Medicinal Chemistry of Analgesic and Anti-Inflamm
- An insight into the therapeutic potential of quinazoline deriv
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review.
- Quin
Methodological & Application
Application Note: High-Throughput Screening for Antimicrobial Activity of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[2][3][4][5] This application note provides a detailed guide for the preliminary in vitro antimicrobial activity screening of a novel quinazolinone derivative, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. We present two robust, standardized protocols: the Agar Well Diffusion assay for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). These protocols are grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8]
Introduction: The Promise of Quinazolinone Derivatives
Quinazolin-4(3H)-one derivatives are a significant class of heterocyclic compounds that have attracted considerable attention from medicinal chemists due to their diverse pharmacological properties.[2][3] Various compounds incorporating this nucleus have been developed as anticancer, anti-inflammatory, anticonvulsant, and, notably, antimicrobial agents.[5][9]
The antimicrobial potential of this scaffold is well-documented. Structure-activity relationship (SAR) studies reveal that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for activity.[3] Specifically, the presence of a mercapto (-SH) group at the C2 position and a substituted aromatic ring at the N3 position, as seen in the title compound, this compound, are features associated with significant antimicrobial efficacy against a range of pathogens.[3][10]
This guide provides the necessary protocols to systematically evaluate the antibacterial and antifungal potential of this, and structurally related, novel compounds.
Synthesis of Test Compound (General Overview)
While the primary focus of this note is the biological screening, a brief overview of the synthesis provides context. This compound can be synthesized via a cyclocondensation reaction. A common route involves reacting anthranilic acid with 2-chlorophenyl isothiocyanate. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, to yield the target 2-mercapto-quinazolinone derivative.
Preliminary Antimicrobial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, preliminary technique to assess the antimicrobial activity of a test compound.[1][11][12] It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a "zone of inhibition" (a clear area where growth is inhibited) around the well indicates antimicrobial activity.
Rationale and Causality
This method is chosen for initial screening due to its simplicity, cost-effectiveness, and ability to visually demonstrate antimicrobial action. The size of the inhibition zone provides a semi-quantitative measure of the compound's efficacy; a larger zone generally correlates with higher activity. It is crucial to use a standardized inoculum and a suitable medium like Mueller-Hinton Agar (MHA) for bacteria to ensure consistent and comparable results.[11]
Materials & Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative Control: Solvent (DMSO)
-
Microbial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Media: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB)[11]
-
Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, sterile swabs, incubator.
-
0.5 McFarland turbidity standard.
Step-by-Step Protocol
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[11] Allow the plate to dry for 5-15 minutes.
-
Well Creation: Use a sterile 6 mm cork borer to aseptically punch uniform wells into the agar.[12][14]
-
Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Add a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well.[1]
-
Controls: In separate wells on the same plate, add the same volume of the positive control antibiotic and the negative control (DMSO).[15]
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[15]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Experimental Workflow Diagram
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for MIC Determination
To quantify the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][16] The broth microdilution method is a standardized, high-throughput technique for this purpose.[16][17][18]
Rationale and Causality
This method moves beyond the qualitative results of the diffusion assay to provide a quantitative endpoint (the MIC value), which is essential for comparing the potency of different compounds and for guiding further development.[16] Using a 96-well microtiter plate allows for the simultaneous testing of multiple concentrations in a serial two-fold dilution format, making the process efficient and resource-sparing.[17][18] Adherence to CLSI guidelines for inoculum preparation and reading of results is paramount for inter-laboratory consistency.[6][13]
Materials & Reagents
-
Test Compound stock solution (e.g., 1024 µg/mL in DMSO)
-
Sterile 96-well round-bottom microtiter plates[17]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Microbial inoculum prepared as in section 3.3.1 and then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.
-
Positive and Negative Controls (as above)
-
Growth Control (inoculum in broth, no compound)
-
Sterility Control (broth only)[16]
-
Multichannel pipette
Step-by-Step Protocol
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. This results in a 1:2 dilution. Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from the first column to the second, creating a serial two-fold dilution. Repeat this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.[17] Column 11 will serve as the growth control, and column 12 as the sterility control.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add inoculum to column 12.[17]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Broth Microdilution Workflow Diagram
Caption: Workflow for MIC determination via Broth Microdilution.
Data Presentation and Interpretation
Results should be recorded systematically. The zone of inhibition provides an initial indication of activity, while the MIC value offers a definitive quantitative measure of potency.
Table 1: Example Antimicrobial Activity Data
| Test Organism | Assay Type | Test Compound | Positive Control (Ciprofloxacin) | Negative Control (DMSO) |
| S. aureus | Agar Well Diffusion | 18 mm | 25 mm | 0 mm |
| MIC | 8 µg/mL | ≤1 µg/mL | >1024 µg/mL | |
| E. coli | Agar Well Diffusion | 12 mm | 30 mm | 0 mm |
| MIC | 32 µg/mL | ≤1 µg/mL | >1024 µg/mL |
Interpretation: In this hypothetical example, the test compound shows activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with greater potency against S. aureus as indicated by the larger inhibition zone and lower MIC value.
Plausible Mechanism of Action
While the precise mechanism of this compound requires dedicated investigation, the 4(3H)-quinazolinone class of antibacterials has been shown to function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs).[19] PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death. Some quinazolinones have been observed to bind to both the active site and allosteric sites of PBPs, such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), highlighting a sophisticated mechanism of action.[19] The structural similarity of the title compound to these known PBP inhibitors suggests it may share this mechanism.
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action via PBP inhibition.
Conclusion
The protocols detailed in this application note provide a standardized framework for evaluating the antimicrobial potential of this compound. By employing both the agar well diffusion and broth microdilution methods, researchers can efficiently progress from qualitative discovery to quantitative assessment of antimicrobial potency. The promising scaffold of quinazolinone, combined with a systematic and rigorous screening approach, holds significant potential for the identification of new leads in the critical fight against infectious diseases.
References
-
Antimicrobial activity by Agar well diffusion. (2021-06-29). Chemistry Notes. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022-04). FWD AMR-RefLabCap. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021-09-24). International Journal of Botany Studies. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). Available at: [Link]
-
Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. Available at: [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022-02-14). ResearchGate. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022-08-07). ResearchGate. Available at: [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016-04-18). ACS Publications. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020-01-08). PMC - NIH. Available at: [Link]
-
Agar well diffusion assay. (2020-11-01). YouTube. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025-12-15). FDA. Available at: [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022-04-11). Bentham Science. Available at: [Link]
-
Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019-10-09). PMC - NIH. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)-one derivatives with potential anticancer effects. PMC - NIH. Available at: [Link]
-
Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. RCSI Journals Platform. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013-06-03). PMC - PubMed Central. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. youtube.com [youtube.com]
- 15. hereditybio.in [hereditybio.in]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Anticancer Evaluation of Novel Quinazolinone Derivatives
<
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] Its derivatives have garnered substantial attention in oncology for their potential to modulate key pathways in cancer progression.[2][3] Several quinazolinone-based drugs have already been approved for cancer treatment, validating the therapeutic potential of this heterocyclic system.[3] These compounds are known to exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel quinazolinone derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough assessment of a compound's anticancer potential, from initial cytotoxicity screening to mechanistic elucidation.
Part 1: Foundational In Vitro Evaluation
The initial phase of evaluation focuses on determining the cytotoxic and antiproliferative effects of the novel quinazolinone derivatives against a panel of relevant cancer cell lines.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[7][8] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[9]
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel quinazolinone derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Table 1: Representative IC50 Values of Quinazolinone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative A | MCF-7 | Breast | 2.09[10] |
| Derivative B | HepG-2 | Liver | 2.08[10] |
| Derivative C | A549 | Lung | 0.02[10] |
| Derivative D | HCT-116 | Colon | 0.30[5] |
| Derivative E | U87 | Glioblastoma | 0.60[5] |
Elucidating the Mechanism of Cell Death: Apoptosis Assays
A crucial step in characterizing an anticancer compound is to determine if it induces programmed cell death, or apoptosis.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazolinone derivative at its IC50 concentration for 24 or 48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[1]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
dot
Caption: Workflow for apoptosis detection.
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[12] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with the quinazolinone derivative at various concentrations for 24 or 48 hours.[13]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[14]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15][16]
Part 2: Mechanistic Insights into Molecular Targets
Quinazolinone derivatives are known to interact with several key molecular targets involved in cancer cell proliferation and survival.[4][17] The following protocols outline methods to investigate the inhibition of these targets.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial mediators of signaling pathways that drive tumor growth and angiogenesis.[18][19][20] Many quinazolinone derivatives have been designed as inhibitors of these kinases.[21][22]
dot
Caption: Inhibition of EGFR signaling.
Protocol 4: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol describes a general method for assessing the inhibitory activity of compounds against purified kinases.
-
Reagents: Purified recombinant EGFR or VEGFR-2 kinase, appropriate substrate peptide, ATP, and the test compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and various concentrations of the quinazolinone derivative in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[23] Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[17][24]
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[23][25]
-
Reagents: Purified tubulin, GTP, polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.[23][26]
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and fluorescent reporter to the polymerization buffer. Add various concentrations of the quinazolinone derivative. Include positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls.[23]
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.[23]
dot
Caption: Mechanism of tubulin inhibition.
Part 3: Advancing to In Vivo Evaluation
Promising candidates identified through in vitro screening should be further evaluated in preclinical animal models to assess their in vivo efficacy and safety.[5][6]
Xenograft Models for Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.[5]
Protocol 6: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the quinazolinone derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[5]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion: A Pathway to Clinical Candidacy
The systematic evaluation of novel quinazolinone derivatives, as outlined in these application notes, provides a robust framework for identifying and characterizing promising anticancer drug candidates. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package to support the advancement of these compounds into clinical development.[27] The ultimate goal is to translate the therapeutic potential of the quinazolinone scaffold into effective and safer treatments for cancer patients.[11]
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10181183/]
- Development of anti-cancer drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22257464/]
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. Benchchem. [URL: https://www.benchchem.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38342203/]
- Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative. Benchchem. [URL: https://www.benchchem.
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [URL: https://www.researchgate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [URL: https://www.researchgate.net/publication/378033230_Quinazolinones_as_Potential_Anticancer_Agents_Synthesis_and_Action_Mechanisms]
- Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. Benchchem. [URL: https://www.benchchem.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13258c]
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36189196/]
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/153]
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9402135/]
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [URL: https://www.cytoskeleton.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/17-10194]
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [URL: https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.660883/full]
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38719941/]
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299864]
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299863]
- Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3835928/]
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1061186X.2020.1713364]
- Tubulin Polymerization Assay. Bio-protocol. [URL: https://bio-protocol.org/e2205]
- Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives. Benchchem. [URL: https://www.benchchem.
- Cancer Drug Discovery and Anticancer Drug Development. Oncohema Key. [URL: https://oncohemakey.com/cancer-drug-discovery-and-anticancer-drug-development-2/]
- Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol. Benchchem. [URL: https://www.benchchem.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01474]
- Cell viability assessed by the MTT method on the VERO cell line after 48 h of exposure to the compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Cell-viability-assessed-by-the-MTT-method-on-the-VERO-cell-line-after-48-h-of-exposure_fig2_375681144]
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. International Journal of Molecular Sciences. [URL: https://academic.oup.com/noa/article/3/1/vdab053/6274718]
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695842/]
- Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. ResearchGate. [URL: https://www.researchgate.net/figure/Cross-talks-between-VEGFR-2-and-other-signaling-pathways-in-endothelial-cells-VEGFR-2_fig1_323869269]
- Historical Perspective and Current Trends in Anticancer Drug Development. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912422/]
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10560]
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oncohema Key. [URL: https://oncohemakey.com/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/]
- Application Notes and Protocols for Assessing Apoptosis Induction by Quinazoline Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/104/assessing-apoptosis-induction-by-quinazoline-compounds]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [URL: https://www.mdpi.com/1422-0067/24/9/7915]
- New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [URL: https://www.researchgate.net/publication/337775586_New_quinazolinone_derivatives_Synthesis_and_in_vitro_cytotoxic_activity]
- Flow cytometric analysis of cell cycle phases post the compound 16 treatment. ResearchGate. [URL: https://www.researchgate.
- Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry. [URL: https://vjc.ac.vn/index.php/vjc/article/view/14391]
- Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13 on the proportion of V-FITC-positive annexin that stain in HCT-116 cells in comparison with control. ResearchGate. [URL: https://www.researchgate.net/figure/Analysis-of-the-cellular-cycle-and-impact-of-quinazolinone-123-triazole-glycoside-13_fig6_385078512]
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [URL: https://www.mdpi.com/2073-4344/13/10/1498]
- A Deep Dive into Anticancer Drug Manufacturing and Export Processes. Ellia Cytocare. [URL: https://elliacytocare.com/a-deep-dive-into-anticancer-drug-manufacturing-and-export-processes/]
- Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
- Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxic-action-of-quinazolinone-based-targets-1-4-and-6-13-by-means-of-MTT-assay_tbl1_385078512]
- Flow cytometric analysis of cell cycle phases post the compound 10k treatment. ResearchGate. [URL: https://www.researchgate.
- The percentage of cytotoxicity versus concentration by MTT exclusion on PC-3 cancer cell line. ResearchGate. [URL: https://www.researchgate.net/figure/The-percentage-of-cytotoxicity-versus-concentration-by-MTT-exclusion-on-PC-3-cancer_fig2_282329711]
- Application Notes and Protocols for Determining the Cell Viability of Cancer Cells Upon Quazodine Treatment. Benchchem. [URL: https://www.benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. maxanim.com [maxanim.com]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Inflammatory Potential of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the anti-inflammatory properties of the novel compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Quinazolinone derivatives represent a significant class of heterocyclic compounds possessing a wide spectrum of biological activities, including promising anti-inflammatory effects.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the selected assays and providing detailed, validated protocols for in vitro evaluation. We will focus on a tiered screening approach, beginning with primary cell-based assays to measure key inflammatory mediators—nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6)—in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). Furthermore, we provide a protocol for a specific enzyme inhibition assay to determine the compound's activity against cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[4] Accompanying these protocols are guidelines for data interpretation, necessary controls for methodological validation, and troubleshooting advice.
Scientific Rationale: Targeting Key Nodes of Inflammation
Inflammation is a complex biological response initiated by harmful stimuli, such as pathogens or damaged cells. Macrophages are central players in this process. The bacterial endotoxin lipopolysaccharide (LPS) is a potent activator of macrophages, triggering a signaling cascade that results in the production of pro-inflammatory mediators. Understanding this pathway is critical to contextualizing the assays described herein.
The binding of LPS to its receptor complex (TLR4/MD-2) on the macrophage surface initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway. This culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including:
-
Inducible Nitric Oxide Synthase (iNOS): Produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to vasodilation, cytotoxicity, and inflammatory pathology.[5][6]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that amplify the inflammatory response and recruit other immune cells.[7][8]
Our experimental strategy is to quantify the inhibition of these key downstream products to assess the anti-inflammatory efficacy of this compound.
Figure 1: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
Experimental Design and Workflow
A systematic approach is essential for reliable results. The overall workflow involves initial cytotoxicity testing to determine non-toxic concentrations of the compound, followed by parallel assays on LPS-stimulated cells to measure the inhibition of inflammatory markers.
Figure 2: Overall experimental workflow for evaluating the test compound.
Materials and Reagents
-
Compound: this compound
-
Cell Line: RAW 264.7 Murine Macrophage cell line
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Reagents for Assays:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent System (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]
-
Sodium Nitrite (NaNO₂) for standard curve
-
COX Inhibitor Screening Assay Kit (fluorometric or colorimetric)[11][12][13]
-
Positive Controls: Dexamethasone (for NO/cytokine assays), Celecoxib (for COX-2 assay)
-
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[6][14]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in DMEM, starting from a high concentration (e.g., 200 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions. Include a "vehicle control" with the highest concentration of DMSO used (typically ≤0.1%) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Causality: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO. A reduction in nitrite in the culture medium of LPS-stimulated cells indicates inhibition of iNOS activity or expression.[5][15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with 100 µL of medium containing non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Controls:
-
Negative Control: Cells + Medium only
-
Vehicle Control: Cells + Medium + DMSO + LPS
-
Positive Control: Cells + Medium + Dexamethasone + LPS
-
Test Wells: Cells + Medium + Test Compound + LPS
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes in the dark.
-
-
Measurement: Read absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using the standard curve. Determine the percentage inhibition of NO production compared to the vehicle control.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins like TNF-α and IL-6. A reduction in these cytokines demonstrates the compound's ability to suppress key inflammatory signaling molecules.[7][16][17]
-
Sample Collection: Use the same supernatants collected from the NO assay (Protocol 2) or run a parallel experiment. Supernatants can be stored at -80°C if not used immediately.[17]
-
ELISA Procedure: Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[10] A general procedure is as follows:
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Supernatants and standards are added to the wells, and the cytokine binds to the antibody.
-
After washing, a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin.
-
A substrate (TMB) is added, which is converted by HRP into a colored product.
-
A stop solution is added, and the absorbance is measured (typically at 450 nm).
-
-
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples from this curve. Determine the percentage inhibition compared to the vehicle control.
Protocol 4: Cyclooxygenase (COX-2) Inhibition Assay
Causality: This is a cell-free enzymatic assay to determine if the compound directly inhibits the COX-2 enzyme, which would be a specific mechanism of action. Comparing activity against COX-1 allows for the determination of selectivity, a key feature for modern anti-inflammatory drugs.[4][18]
-
Assay Principle: Use a commercial COX inhibitor screening kit. These kits typically measure the peroxidase component of COX activity. In the presence of heme, the peroxidase converts a chromogenic substrate, which can be measured by absorbance or fluorescence.[14]
-
Procedure: Follow the kit manufacturer's protocol precisely.[11][12][13]
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes.
-
In separate wells, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound (and controls like Celecoxib for COX-2 or Ibuprofen for both).
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a set time, add the colorimetric or fluorometric probe/substrate.
-
Measure the signal on a plate reader at the appropriate wavelength.
-
-
Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for both enzymes. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the compound's potency across different inflammatory markers.
| Assay | Parameter Measured | Test Compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Nitric Oxide Production | Nitrite (NO₂⁻) | [Insert Value] | Dexamethasone | [Insert Value] |
| Cytokine Secretion | TNF-α | [Insert Value] | Dexamethasone | [Insert Value] |
| Cytokine Secretion | IL-6 | [Insert Value] | Dexamethasone | [Insert Value] |
| Enzyme Inhibition | COX-1 Activity | [Insert Value] | Ibuprofen | [Insert Value] |
| Enzyme Inhibition | COX-2 Activity | [Insert Value] | Celecoxib | [Insert Value] |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Calculate Value] | Celecoxib | >100 |
Interpretation:
-
Low IC₅₀ values in the NO and cytokine assays indicate potent inhibition of the inflammatory response in a cellular context.
-
A low IC₅₀ for COX-2 with a high IC₅₀ for COX-1 (resulting in a high Selectivity Index) suggests the compound is a selective COX-2 inhibitor, a desirable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
If the compound is potent in cellular assays but weak in the cell-free COX-2 assay, its mechanism of action may lie upstream, for instance, by inhibiting the NF-κB signaling pathway.[8]
References
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Medicinal Chemistry, 4(4), 349-355. Available at: [Link]
-
Mosaad, S., Khedr, M., & Osman, A. (2011). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Archiv der Pharmazie, 344(5), 322-334. Available at: [Link]
-
Gürsoy, A., & Karali, N. (2003). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Farmaco, 58(7), 541-546. Available at: [Link]
-
Zayed, M. F., & Ahmed, S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8569. Available at: [Link]
-
Zayed, M. F. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI Encyclopedia. Available at: [Link]
-
Yoon, W. J., Lee, Y. A., Kim, J. Y., & Park, S. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 103-108. Available at: [Link]
-
Mu, Y., & Greda, A. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (57), 3322. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Park, J. H., Lee, D. U., & Jeong, T. S. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 585-590. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Tewtrakul, S., Yodsaoue, O., & Cheenpracha, S. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Available at: [Link]
-
El-Desoky, A. H., Kato, H., & Tsukamoto, S. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 14(11), 205. Available at: [Link]
-
Al-Ishaq, R. K., & Kubatka, P. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 16(5), 10606-10620. Available at: [Link]
-
Inagawa, H., Kohchi, C., & Nishizawa, T. (2017). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer research, 37(12), 6631-6636. Available at: [Link]
-
Parente, J. E., & Lino-dos-Santos-Franco, A. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 10(4), 185. Available at: [Link]
-
Hisada, T., Sano, N., & Fujioka, K. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Association for Laboratory Automation, 18(1), 69-75. Available at: [Link]
-
Wang, D., & Wang, H. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC medicinal chemistry, 12(10), 1646-1669. Available at: [Link]
-
Al-Suwaidan, I. A., & Alanazi, A. M. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 18(10), 12266-12314. Available at: [Link]
-
ResearchGate. (2018). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. Available at: [Link]
-
de Oliveira, J. S., & de-Melo-Neto, O. P. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International journal of molecular sciences, 24(23), 16997. Available at: [Link]
-
González-Sarrías, A., & Espín, J. C. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 25(2), 384. Available at: [Link]
-
Williams, R. O., & Timmis, J. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific reports, 7(1), 10815. Available at: [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. Available at: [Link]
-
Al-Obaid, A. M., & Abdel-Alim, A. A. (2013). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Saudi Pharmaceutical Journal, 21(2), 161-170. Available at: [Link]
-
Alagarsamy, V., & Meignana, A. R. (2006). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & medicinal chemistry, 14(24), 8355-8359. Available at: [Link]
-
Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(5), 547-556. Available at: [Link]
-
ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Ghorab, M. M., & Alqahtani, A. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7930. Available at: [Link]
-
Emami, S., & Foroumadi, A. (2013). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 8(4), 241-248. Available at: [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory, Apoptosis Inducers and Cytotoxic Agents. Molecules, 26(23), 7179. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
I. Introduction: The Therapeutic Potential and a Strategy for Evaluating Quinazolinone Derivatives
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Many quinazolinone derivatives have been investigated as potent anticancer agents, with some, like gefitinib and erlotinib, progressing to clinical use as tyrosine kinase inhibitors.[3][4] The specific compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, belongs to a class of 2-mercapto-quinazolin-4(3H)-one derivatives that have also demonstrated significant cytotoxic potential against various cancer cell lines.[5][6]
The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity—its ability to kill cancer cells. A single assay, however, provides only a limited snapshot of the compound's effect. A robust and insightful cytotoxicity profile requires a multi-assay, orthogonal approach that interrogates different cellular processes. This guide provides a comprehensive framework for assessing the cytotoxic effects of this compound by integrating three distinct, yet complementary, assays:
-
MTT Assay: To quantify changes in metabolic activity, a hallmark of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure the loss of plasma membrane integrity, a clear indicator of cytolysis.
-
Caspase-Glo® 3/7 Assay: To specifically detect the activation of key executioner caspases, providing direct evidence of apoptosis.
By combining these methods, researchers can not only determine the potency of the compound (i.e., its IC50 value) but also gain critical insights into its primary mechanism of cell killing—distinguishing between apoptosis and necrosis.
II. Principles of the Selected Cytotoxicity Assays
The rationale for employing a multi-assay strategy is to build a self-validating experimental design. Each assay measures a different consequence of cytotoxicity, and together they provide a more complete and trustworthy picture of the compound's biological effect.
A. MTT Assay: Assessing Metabolic Viability
This colorimetric assay is a cornerstone for evaluating cell viability.[7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells.[8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. A decrease in signal indicates a loss of viability due to cytotoxicity or inhibition of cell proliferation.
B. LDH Assay: Quantifying Membrane Permeability
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cell death that results from the loss of membrane integrity. LDH is a stable cytoplasmic enzyme present in all eukaryotic cells.[9][10] When the plasma membrane is damaged—a key feature of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[9] The assay measures the activity of this released LDH through a coupled enzymatic reaction that ultimately generates a colored formazan product, which is measured spectrophotometrically.[11][12] The amount of color is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.
C. Caspase-Glo® 3/7 Assay: Detecting Apoptotic Pathway Activation
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A central feature of this process is the activation of a family of proteases called caspases.[13][14] Caspase-3 and Caspase-7 are the primary "executioner" caspases, responsible for cleaving key cellular proteins to orchestrate cell disassembly. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific target for Caspase-3 and -7.[15][16] In the presence of active Caspase-3/7, the substrate is cleaved, liberating aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal. This signal is directly proportional to the amount of caspase activity, providing a highly sensitive and specific measure of apoptosis induction.[15]
Caption: Relationship between cellular events and the corresponding assays.
III. Materials and Methods
A. Reagents and Consumables
-
Test Compound: this compound
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HCT-116 (human colorectal carcinoma)
-
Optional: A non-cancerous cell line like BJ (human foreskin fibroblast) to assess selectivity.
-
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, as appropriate for the cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control: Doxorubicin or Paclitaxel
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Cayman Chemical)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
-
Consumables:
-
Sterile 96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence)
-
Sterile pipette tips, serological pipettes, and reagent reservoirs
-
Cell culture flasks (T-25 or T-75)
-
B. Equipment
-
Laminar flow biological safety cabinet
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Multichannel pipettes
-
Microplate reader with absorbance (490-590 nm) and luminescence detection capabilities
-
Orbital shaker for 96-well plates
C. Preparation of Solutions
-
Complete Growth Medium: Base medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound Stock Solution (10 mM): Dissolve the appropriate mass of this compound in DMSO. Store in small aliquots at -20°C. Causality: DMSO is used as it can dissolve a wide range of organic compounds and is miscible with aqueous cell culture media. A high concentration stock minimizes the final DMSO concentration in the wells.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS. Filter-sterilize the solution and store protected from light at 4°C for up to one month.
-
MTT Solubilization Solution: 10% SDS in 0.01 M HCl, or acidified isopropanol (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[17]
IV. Experimental Workflow and Protocols
A unified workflow is employed for the initial cell culture and treatment steps, after which the protocol diverges for each specific assay.
Caption: General experimental workflow for the three cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[8][17][18]
-
Cell Seeding: Seed cells in a clear 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also prepare wells for controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% or 1%).
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells with medium only.
-
Blank Control: Medium only (no cells).
-
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well. Causality: Serum in the media can sometimes interfere with the assay; however, for a simple viability screen, it is often performed in complete media. For more sensitive applications, a wash with PBS and incubation in serum-free media may be required.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of MTT Solubilization Solution to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
Protocol 2: LDH Assay for Cytolysis
This protocol is based on the principle of measuring LDH released from damaged cells.[9][11]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional controls for this assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which Lysis Buffer (from the kit) will be added 45 minutes before the end of the incubation.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes if cells are in suspension or loosely adherent. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate. Causality: This step is critical to avoid transferring intact cells, which would continue to release LDH and skew the results.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the manufacturer's protocol. Add 50 µL of this mix to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Reading: Add 50 µL of Stop Solution (from the kit) to each well. Measure the absorbance at 490 nm within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This is a simple "add-mix-measure" assay.[15] For optimal results, use an opaque, white-walled 96-well plate to maximize the luminescent signal.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Causality: The incubation allows for cell lysis and the enzymatic reaction to proceed to a stable signal.
-
Reading: Measure the luminescence of each well using a microplate reader.
V. Data Analysis and Interpretation
A. Calculations
-
MTT Assay - Percent Viability:
-
Corrected Absorbance = Abs(Sample) - Abs(Blank)
-
% Viability = [Corrected Abs(Treated) / Corrected Abs(Vehicle Control)] x 100
-
-
LDH Assay - Percent Cytotoxicity:
-
Corrected Abs = Abs(Sample) - Abs(Background)
-
% Cytotoxicity = [(Corrected Abs(Treated) - Corrected Abs(Spontaneous)) / (Corrected Abs(Maximum) - Corrected Abs(Spontaneous))] x 100
-
-
Caspase-Glo® 3/7 Assay - Fold Induction:
-
Fold Induction = Luminescence(Treated) / Luminescence(Vehicle Control)
-
B. IC50 Determination
For the MTT and LDH assays, plot the Percent Viability or Percent Cytotoxicity against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in viability or induces 50% of the maximum cytotoxicity.
C. Hypothetical Data Summary
The table below illustrates how to present the combined data to interpret the mechanism of action.
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Induction) |
| Vehicle (0) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 1.0 | 85 ± 6.2 | 8.9 ± 2.5 | 3.5 ± 0.4 |
| 5.0 | 52 ± 4.8 | 15.3 ± 3.1 | 8.9 ± 0.9 |
| 10.0 | 28 ± 3.9 | 25.6 ± 4.0 | 12.4 ± 1.3 |
| 25.0 | 12 ± 2.5 | 48.7 ± 5.5 | 9.5 ± 1.1 |
| 50.0 | 5 ± 1.8 | 85.2 ± 6.3 | 4.2 ± 0.6 |
| 100.0 | 3 ± 1.1 | 96.4 ± 4.7 | 2.1 ± 0.3 |
| IC50 (µM) | ~5.0 | ~25.0 | N/A |
Interpretation of Hypothetical Data:
-
Potency: The compound shows a potent effect on cell viability, with an MTT IC50 of approximately 5.0 µM.
-
Mechanism: At lower concentrations (1-10 µM), there is a significant drop in viability and a strong induction of Caspase-3/7 activity, with only a modest increase in LDH release. This strongly suggests that the primary mechanism of cell death at these concentrations is apoptosis .
-
Secondary Necrosis: At higher concentrations (≥25 µM), LDH release increases dramatically, while the caspase signal begins to decline. This indicates a shift towards secondary necrosis following apoptosis, or perhaps a direct necrotic effect at very high doses.
VI. Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in MTT/LDH assays | Contaminated reagents; Phenol red or serum interference. | Use fresh, sterile reagents. Include a "medium only" blank for proper background subtraction. |
| Inconsistent results between replicates | Inaccurate pipetting; Uneven cell seeding; Edge effects in the 96-well plate. | Use calibrated multichannel pipettes. Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. |
| Low signal in Caspase-Glo® assay | Insufficient incubation time; Low cell number; Compound interferes with luciferase. | Increase incubation time up to 3 hours. Optimize cell seeding density. Run a control with purified caspase to check for inhibition. |
| MTT viability > 100% | Compound precipitates and interferes with absorbance reading; Compound enhances metabolic activity. | Visually inspect wells for precipitation. If observed, centrifuge plate before removing supernatant. Consider an alternative viability assay (e.g., CellTiter-Glo®). |
VII. References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. S. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Future Medicinal Chemistry. Available at: [Link]
-
Eldehna, W. M., Ibrahim, H. S., & Abdel-Aziz, H. A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
-
Gerokonstantis, D. T., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]
-
Veerasamy, R., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
Turgut, Z., et al. (2015). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Available at: [Link]
-
Fakhimi, A., et al. (2020). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Available at: [Link]
-
Creative Commons. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available at: [Link]
-
Cao, S., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Kumar, A., & Narasimhan, B. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tran, D. T., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Veerasamy, R., & Balzarini, J. (n.d.). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
-
Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Available at: [Link]
-
Tran, K. V. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]
-
Paun, G., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals. Available at: [Link]
-
El-Naggar, A. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. International Journal of Molecular Sciences. Available at: [Link]
-
ISOStep. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. stemcell.com [stemcell.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT (Assay protocol [protocols.io]
Application Note: A Multi-faceted Approach to the Purity Assessment of Synthesized Quinazolinones
Introduction: The Critical Role of Purity in Quinazolinone Drug Development
Quinazolinone and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] As these promising compounds advance through the drug development pipeline, from initial synthesis to preclinical and clinical evaluation, the rigorous assessment of their purity is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. The presence of impurities—such as starting materials, by-products, intermediates, or degradation products—can significantly impact the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[5][6]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any impurity present at or above specified thresholds.[7][8][9] Specifically, ICH Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[8][10][11] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on employing an orthogonal set of analytical techniques to establish a robust and reliable purity profile for synthesized quinazolinones.
The Orthogonal Analytical Strategy: A Framework for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-technique, or orthogonal, approach is essential. This strategy involves using several distinct analytical methods, each relying on different physicochemical principles, to build a comprehensive and cross-validated purity profile. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. For instance, a high-purity result from HPLC does not preclude the presence of inorganic impurities or structurally similar isomers that may co-elute.
The overall workflow for the purity assessment of a newly synthesized quinazolinone batch is visualized below. This process ensures that both the identity and purity of the compound are confirmed with a high degree of confidence before proceeding to further studies.
Caption: Orthogonal workflow for quinazolinone purity assessment.
Chromatographic Techniques: The Workhorse of Purity Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of organic compounds. They excel at separating the main compound from structurally related impurities.[12]
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle & Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinazolinones, which are typically aromatic and moderately polar, reversed-phase (RP) HPLC using a C18 column is the most common and effective method.[13][14][15] A UV detector is used for quantification, as the quinazolinone scaffold possesses a strong chromophore. The primary output is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is often calculated using an area percent method.
-
Trustworthiness through System Suitability: Before any analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable step for data validation.
| Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. Tailing can indicate secondary interactions between the analyte and the stationary phase, which is common for basic compounds like quinazolinones.[16] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good peak sharpness. |
| Resolution (Rs) | > 2.0 (between analyte and closest impurity) | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system. |
Protocol 1: Standard Reversed-Phase HPLC for Quinazolinone Purity Assay
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD), autosampler, column oven, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Expert Insight: The acidic modifier (formic acid) helps to protonate basic nitrogen atoms in the quinazolinone structure, leading to improved peak shape and minimizing tailing by reducing interactions with residual silanol groups on the column.[16]
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized quinazolinone and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the main peak (typically 254 nm or a local maximum).
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Reporting: Report any impurity exceeding the reporting threshold of 0.05% as per ICH guidelines.[7]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. database.ich.org [database.ich.org]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Molecular Docking Studies of 2-Mercaptoquinazolinone Derivatives: A Protocol for Target-Based Drug Discovery
An Application Guide for Researchers
Abstract
The 2-mercaptoquinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Molecular docking serves as a pivotal in silico tool in the early stages of drug discovery, enabling the prediction and analysis of binding interactions between these small molecules and their macromolecular targets. This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 2-mercaptoquinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends step-by-step methodology with the underlying scientific rationale. We will cover the complete workflow: from target and ligand preparation to docking simulation, results interpretation, and protocol validation, ensuring a self-validating and robust computational experiment.
Foundational Concepts: The 'Why' Behind the 'How'
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a scoring function or binding energy.[6][7] A lower, more negative binding energy generally indicates a more stable and favorable protein-ligand complex.[6][7] This process is crucial for hit identification and lead optimization, as it allows for the rapid screening of virtual compound libraries and provides insights into the structural basis of molecular recognition, guiding the rational design of more potent and selective derivatives.
Strategic Target Selection
The success of any docking study hinges on the selection of a biologically relevant target. For 2-mercaptoquinazolinone derivatives, literature highlights several key protein families that are frequently investigated due to their roles in various pathologies.
Table 1: Common Protein Targets for 2-Mercaptoquinazolinone Derivatives
| Target Class | Specific Examples | Associated Disease | Rationale for Targeting |
| Enzyme Inhibitors | Dihydrofolate Reductase (DHFR)[1] | Cancer, Bacterial Infections | DHFR is crucial for nucleotide synthesis; its inhibition disrupts cell proliferation. |
| Histone Deacetylases (HDACs)[2][8][9] | Cancer | HDACs are key epigenetic regulators; inhibitors can reactivate tumor suppressor genes. | |
| Carbonic Anhydrases (CAs)[10][11] | Cancer, Glaucoma | Tumor-associated CAs (e.g., CA IX, CA XII) are involved in pH regulation and tumor survival. | |
| Cyclooxygenase-2 (COX-2)[12] | Inflammation, Cancer | COX-2 is an enzyme involved in inflammatory pathways and is often overexpressed in tumors. | |
| Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Cancer | EGFR is a tyrosine kinase often implicated in uncontrolled cell growth.[4][13] |
Causality: The choice of target must be hypothesis-driven. For instance, if a series of 2-mercaptoquinazolinone derivatives shows potent antiproliferative activity against breast cancer cell lines[3][8], selecting a target known to be overexpressed in that cancer, such as HDAC6, provides a logical and testable hypothesis for the mechanism of action.
Essential Computational Toolkit
A standard docking workflow requires a suite of specialized software. This protocol is built around freely available and widely validated tools, ensuring accessibility and reproducibility.
-
Molecular Docking Engine: AutoDock Vina
-
Visualization and Preparation: UCSF Chimera
-
Ligand Structure Generation: ChemDraw or Avogadro
-
Why: These tools are necessary for accurately drawing 2D chemical structures and generating their initial 3D conformations.[20]
-
The Workflow: A Step-by-Step Protocol
This section details the complete experimental procedure. Each step is designed to ensure data integrity and minimize common sources of error.
Protocol 2.1: Receptor Preparation
Causality: Raw PDB structures contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are critical for calculating accurate interactions. This preparation phase standardizes the receptor for the docking simulation.[19][21][22]
-
Fetch Structure : Open UCSF Chimera. Navigate to File > Fetch by ID. Enter the PDB code of your target protein (e.g., '5EDU' for HDAC6) and click Fetch.[14]
-
Clean Structure :
-
If the PDB file contains multiple chains of the protein, decide which one to use (typically chain A) and delete the others (Select > Chain > select unwanted chains, then Actions > Atoms/Bonds > delete).[19][23]
-
Remove water molecules by using the command delete :HOH in the Chimera command line.
-
Visually inspect the structure for any co-crystallized ligands or ions that are not part of your study's hypothesis. Select and delete them.
-
-
Prepare for Docking :
-
Navigate to Tools > Structure Editing > Dock Prep.[19]
-
In the Dock Prep window, keep the default settings to add hydrogens and assign charges (Gasteiger charges are suitable for Vina).
-
This process will also identify and repair any incomplete side chains.
-
Click OK. Chimera will process the structure.
-
-
Save Prepared Receptor : Go to File > Save PDB. Save the cleaned protein file (e.g., receptor.pdb). Then, to prepare for AutoDock Vina, save it in the required format: File > Save Mol2. Finally, use AutoDock Tools (or a script) to convert the Mol2 file to the PDBQT format (receptor.pdbqt).
Protocol 2.2: Ligand Preparation
Causality: The ligand's 3D structure and charge distribution must be optimized to represent a low-energy, biochemically realistic conformation before docking.
-
Draw 2D Structure : Use a chemical drawing tool like ChemDraw to draw the 2-mercaptoquinazolinone derivative. Save the structure as a MOL or SDF file.
-
Generate 3D Structure :
-
Open the 2D file in a program like Avogadro or UCSF Chimera.
-
Use the software's tools to add hydrogens and perform an initial 3D optimization.
-
-
Energy Minimization : This is a critical step. In Chimera, you can use the Minimize Structure tool (Tools > Structure Editing > Minimize Structure). Select a force field like AMBER and run the minimization to find a low-energy conformation.
-
Save Prepared Ligand : As with the receptor, save the final, minimized ligand structure in the PDBQT format (ligand.pdbqt). This format includes atomic charges and defines the rotatable bonds that Vina will explore during the simulation.
Protocol 2.3: Docking Simulation with AutoDock Vina
Causality: The grid box defines the specific three-dimensional space on the receptor where the docking algorithm will search for favorable binding poses. A well-defined grid box, centered on the active site, increases computational efficiency and the likelihood of finding a biologically relevant pose.
-
Define the Grid Box :
-
Load the prepared receptor (receptor.pdbqt) into a visualization tool like AutoDock Tools or UCSF Chimera.
-
Identify the active site. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box. Otherwise, use literature information or active site prediction servers.
-
In AutoDock Tools, go to Grid > Grid Box. Adjust the box dimensions to encompass the entire binding pocket, typically with a 5-10 Å buffer around the known active site residues.[15]
-
Note the coordinates for the center of the box (center_x, center_y, center_z) and the size of the box in each dimension (size_x, size_y, size_z).
-
-
Create Configuration File : Create a simple text file named conf.txt. This file tells Vina where to find the input files and what parameters to use.
-
Run Vina : Open a command line or terminal, navigate to the folder containing your files, and execute the following command:[24]
vina --config conf.txt
Analysis and Interpretation: From Data to Insight
Protocol 3.1: Interpreting the Results
-
Examine the Log File (results.log) :
-
This file contains a table of the top binding poses (usually 9-10).
-
The most important value is the binding affinity (in kcal/mol). The pose with the most negative value is the predicted best fit.[25]
-
The file also provides RMSD values (Root Mean Square Deviation) relative to the best pose, which indicates conformational similarity among the predicted poses.[26]
-
-
Visualize the Binding Poses :
-
Open the receptor (receptor.pdbqt) and the output file (results.pdbqt) in UCSF Chimera. The output file contains multiple models, one for each predicted pose.
-
Focus on the top-ranked pose (Mode 1).
-
Use Chimera's visualization tools to display the ligand and interacting receptor residues as sticks and the rest of the protein as a ribbon or surface.[27]
-
-
Analyze Intermolecular Interactions :
-
Use the FindHBond tool in Chimera (Tools > Structure Analysis > FindHBond) to identify hydrogen bonds between the ligand and receptor. These are critical for binding specificity and affinity.[26]
-
Visually inspect for other interactions:
-
Hydrophobic interactions : Proximity of non-polar groups on the ligand and receptor.
-
Pi-stacking : Interactions between aromatic rings.
-
Electrostatic interactions : Between charged groups.
-
-
Correlate these interactions with the binding affinity. A greater number of strong interactions should correspond to a more negative binding score.[6]
-
Table 2: Example Docking Results Summary
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Donor-Acceptor) |
| Compound A | -8.5 | HIS-802, CYS-750, ASP-701 | N-H (Ligand) --- O (ASP-701) |
| Compound B | -7.2 | TYR-745, LEU-680 | None |
| Control Drug | -9.1 | HIS-802, ASP-831, ASP-701 | O-H (Ligand) --- O (ASP-831) |
Ensuring Trustworthiness: Protocol Validation and ADMET Screening
Causality: A computational model is only useful if it can be validated. Re-docking a known binder (the co-crystallized ligand) and demonstrating that the protocol can reproduce the experimental pose confirms the reliability of the chosen parameters.
Protocol 4.1: Docking Validation via Re-docking
-
Obtain Co-crystallized Structure : Select a PDB entry for your target that includes a bound ligand.
-
Prepare System : Prepare the receptor as described in Protocol 2.1. Extract the co-crystallized ligand and prepare it as described in Protocol 2.2, without changing its initial conformation significantly.
-
Re-dock : Run the docking simulation (Protocol 2.3) using the prepared receptor and the extracted ligand.
-
Calculate RMSD :
-
Open the original PDB structure and the top-ranked docked pose in UCSF Chimera.
-
Superimpose the protein backbones to align the structures.
-
Calculate the RMSD between the heavy atoms of the original co-crystallized ligand and the re-docked ligand.
-
Validation Criterion : An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[26][28][29]
-
Protocol 4.2: In Silico ADMET Prediction
Causality: A compound with high binding affinity may still fail as a drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[30] Early in silico prediction helps to flag potential liabilities.[31][32]
-
Select a Tool : Utilize free web-based servers like SwissADME or pkCSM.
-
Input Structure : Provide the 2D structure of your 2-mercaptoquinazolinone derivative, usually as a SMILES string.
-
Run Prediction : Execute the analysis.
-
Interpret Results : Analyze the output for key parameters like:
-
Lipinski's Rule of Five : Assesses drug-likeness.
-
Gastrointestinal (GI) Absorption : Predicts oral bioavailability.
-
CYP450 Inhibition : Indicates potential for drug-drug interactions.
-
Toxicity : Flags potential issues like mutagenicity or cardiotoxicity.
-
This preliminary screening helps prioritize compounds that have both good binding affinity and favorable drug-like properties for further experimental investigation.[33]
Conclusion
This application guide provides a robust and validated framework for conducting molecular docking studies on 2-mercaptoquinazolinone derivatives. By integrating detailed, step-by-step protocols with the underlying scientific principles, researchers can confidently screen virtual libraries, predict binding interactions, and generate actionable hypotheses to guide the design of novel therapeutic agents. The emphasis on protocol validation and early ADMET assessment ensures that computational efforts are directed toward identifying candidates with the highest probability of success in the complex drug development pipeline.
References
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
bio.tools. (n.d.). Chimera. Retrieved from [Link]
-
Yamashita, F., & Hashida, M. (2013). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Retrieved from [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]
-
IntechOpen. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
-
AutoDock. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
-
Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Retrieved from [Link]
-
Bui, H. T. B., et al. (2022). Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. MDPI. Retrieved from [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (2022). Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. Retrieved from [Link]
-
Harris, R. C., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]
-
FLORE. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
-
ResearchGate. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Retrieved from [Link]
-
AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. Retrieved from [Link]
-
PubMed. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Retrieved from [Link]
-
bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular Docking and QSAR Study of 2-Benzoxazolinone, Quinazoline and Diazocoumarin Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Retrieved from [Link]
Sources
- 1. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
- 12. japsonline.com [japsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. bio.tools [bio.tools]
- 17. UCSF Chimera Home Page [cgl.ucsf.edu]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 20. Molecular Docking and QSAR Study of 2-Benzoxazolinone, Quinazoline and Diazocoumarin Derivatives as Anti-HIV-1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. quora.com [quora.com]
- 23. scotchem.ac.uk [scotchem.ac.uk]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 28. researchgate.net [researchgate.net]
- 29. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugpatentwatch.com [drugpatentwatch.com]
- 32. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antimicrobial Discovery
<Application Notes & Protocols: Developing Novel Antimicrobial Agents from Quinazolinone Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capable of combating multidrug-resistant pathogens. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazolinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of 4(3H)-quinazolinone, a fused bicyclic system, have demonstrated potent efficacy as anticancer, anti-inflammatory, antiviral, and, critically, antimicrobial agents.[3][4] Their ability to interact with various biological targets, combined with synthetic tractability, makes them an ideal starting point for a robust drug discovery program.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals aiming to design, synthesize, and evaluate novel antimicrobial agents based on the quinazolinone core. We will detail field-proven protocols, explain the scientific rationale behind key experimental decisions, and provide a logical workflow from initial synthesis to preliminary mechanism of action studies.
Section 1: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone Analogs
The synthetic accessibility of the quinazolinone core allows for extensive chemical modification to explore the structure-activity relationship (SAR). A common and effective route begins with anthranilic acid, which serves as a versatile starting material.[5][6]
Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
Rationale: This multi-step synthesis is a cornerstone for creating a library of diverse quinazolinone analogs. The initial acylation of anthranilic acid, followed by cyclization to a benzoxazinone intermediate, and subsequent reaction with a primary amine, provides three key points for diversification (R1, R2, and substitutions on the anthranilic acid ring itself). This allows for fine-tuning of the molecule's physicochemical properties and biological activity.
Step-by-Step Methodology:
-
Step 1: N-Acylation of Anthranilic Acid.
-
To a solution of anthranilic acid (1.0 eq) in a suitable solvent like pyridine or dioxane, add an acyl chloride (R1-COCl) (1.1 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the N-acyl anthranilic acid.
-
Filter, wash the solid with water, and dry under vacuum.
-
-
Step 2: Cyclization to 2-Substituted Benzoxazin-4-one.
-
Reflux the N-acyl anthranilic acid from Step 1 in an excess of acetic anhydride for 2-3 hours.[5]
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with cold petroleum ether to yield the solid benzoxazin-4-one intermediate.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
-
Step 3: Formation of the 2,3-Disubstituted 4(3H)-Quinazolinone.
-
Dissolve the benzoxazin-4-one intermediate (1.0 eq) in glacial acetic acid.
-
Add the desired primary amine (R2-NH2) (1.1 eq) to the solution.
-
Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the mixture into crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution.
-
Dry the crude product and purify by column chromatography or recrystallization.
-
Self-Validation and Quality Control:
-
Purity Assessment: The purity of the final compounds must be >95% as determined by HPLC.
-
Structural Confirmation: Confirm the chemical structure of all intermediates and final products using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[7]
Section 2: The Antimicrobial Evaluation Cascade
A structured, multi-tiered screening process is essential to efficiently identify promising lead compounds. This cascade progresses from broad primary screening to more specific secondary and safety assays.
Caption: High-level workflow for quinazolinone-based antimicrobial discovery.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[8] It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Mueller-Hinton Agar), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[7]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Prepare stock solutions of the test quinazolinone compounds in DMSO.
-
Perform a two-fold serial dilution of the test compounds directly in the plate. For example, add 50 µL of a 256 µg/mL compound solution to the first well of a row, mix, and transfer 50 µL to the next well, repeating across the row. This will create a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Self-Validating Controls:
-
Positive Control: Wells containing bacteria and broth but no compound (should show growth).
-
Negative Control: Wells containing broth only (should show no growth).
-
Reference Standard: A known antibiotic (e.g., Norfloxacin, Ciprofloxacin) tested in parallel.[7]
-
-
Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as judged by the naked eye.
-
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
Rationale: It is crucial to ensure that the antimicrobial activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[11] Active compounds should exhibit a high therapeutic index (ratio of cytotoxic concentration to MIC).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate for an additional 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying the bacterial target of a novel compound is a critical step. For quinazolinone derivatives, known mechanisms include the inhibition of DNA gyrase, an essential bacterial enzyme absent in higher eukaryotes, and the inhibition of penicillin-binding proteins (PBPs).[8][13]
Caption: Inhibition of bacterial DNA gyrase by a quinazolinone agent.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
Rationale: This biochemical assay directly measures the enzymatic activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. An inhibitor will prevent this topological change, which can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 30 µL reaction includes:
-
5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP).
-
0.5 µg of relaxed pBR322 plasmid DNA (substrate).
-
1 µL of test compound in DMSO (at various concentrations).
-
1 Unit of E. coli DNA Gyrase enzyme.
-
Nuclease-free water to a final volume of 30 µL.
-
-
Controls:
-
No Enzyme Control: Reaction mix with relaxed DNA but no gyrase (shows position of substrate).
-
No Inhibitor Control: Full reaction mix with DMSO vehicle (shows fully supercoiled product).
-
Positive Inhibitor Control: A known gyrase inhibitor like novobiocin or ciprofloxacin.[14]
-
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing EDTA to chelate Mg²⁺ and SDS to denature the enzyme).
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at ~90 V for 90-120 minutes until there is good separation between the relaxed and supercoiled DNA bands.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the intensity of the fast-migrating supercoiled DNA band and a corresponding increase in the slow-migrating relaxed DNA band. The IC₅₀ (concentration required to inhibit 50% of the enzyme activity) can be estimated by densitometry.
-
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the quinazolinone scaffold is key to optimizing potency and drug-like properties. SAR studies reveal which chemical substitutions enhance or diminish antimicrobial activity.[15][16]
Key SAR Insights for 4(3H)-Quinazolinones:
-
Position 2: This position is highly amenable to modification. Introducing styryl groups, often with electron-withdrawing substituents like cyano (-CN) or nitro (-NO₂) at the para-position of the styryl ring, has been shown to confer potent activity, particularly against Gram-positive bacteria like S. aureus.[16][17]
-
Position 3: Substitutions at this position with various aryl or heteroaryl rings are crucial for activity. A 3-hydroxyphenyl or 3-carboxyphenyl group has proven effective in series targeting penicillin-binding proteins.[13][16]
-
Quinazolinone Core (Positions 6 & 7): Small, electron-withdrawing groups such as fluorine or chlorine at the 6- or 7-position can significantly enhance antibacterial potency.[8]
Data Presentation: Representative SAR Table
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 6) | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| Lead-01 | 4-Nitrostyryl | 3-Hydroxyphenyl | H | 2.0[13] |
| SAR-01 | 4-Cyanostyryl | 3-Hydroxyphenyl | H | 1.0 |
| SAR-02 | 4-Nitrostyryl | 3-Carboxyphenyl | H | 4.0 |
| SAR-03 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5[8] |
| SAR-04 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | 0.25[8] |
This table presents hypothetical yet representative data based on published SAR trends.[8][13][16]
Conclusion and Future Directions
The quinazolinone scaffold represents a highly validated and promising platform for the development of next-generation antimicrobial agents. The protocols and workflows detailed in this guide provide a comprehensive framework for executing a successful discovery program. By systematically synthesizing and evaluating novel analogs, elucidating their mechanisms of action, and analyzing structure-activity relationships, research teams can effectively advance quinazolinone-based compounds from initial hits to viable preclinical candidates. Future work should focus on optimizing pharmacokinetic properties, evaluating efficacy in in vivo infection models, and exploring novel hybrid molecules that combine the quinazolinone core with other antibacterial pharmacophores.[15]
References
- Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry.
- PubMed. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
- National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- NIH. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC.
- Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.
- PubMed. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade.
- PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
- ResearchGate. Chemistry and Pharmacology of Quinazoline Scaffolds-a review.
- Frontiers. Antibacterial activity of newer Quinazolin-4(3H)-one derivatives.
- NIH. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
- NIH. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC.
- MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
-
Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
ResearchGate. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Available from: [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
-
ACS Publications. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science. Available from: [Link]
-
ResearchGate. (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link]
-
SciSpace. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). Available from: [Link]
-
ResearchGate. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Available from: [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available from: [Link]
-
ACS Publications. Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents | Journal of Medicinal Chemistry. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. nih.org.pk [nih.org.pk]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Biological Activity of Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are foundational scaffolds in medicinal chemistry.[1][2][3] Their rich chemical diversity and ability to interact with a wide array of biological targets make them privileged structures in the development of new therapeutics.[2][4] In fact, a significant percentage of FDA-approved drugs contain heterocyclic cores, highlighting their therapeutic importance in treating a spectrum of diseases from cancer to infectious agents.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for evaluating the biological activity of novel heterocyclic compounds. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that the generated data is both reliable and translatable.
The Imperative of Rigorous and Reproducible Experimental Design
The scientific community is increasingly aware of the "reproducibility crisis," where findings from one laboratory are difficult to replicate in another.[5] This underscores the necessity of meticulous experimental design, transparent reporting, and a commitment to scientific rigor.[6][7][8] Reproducibility is the cornerstone of scientific progress, validating findings and building a solid foundation for future research and clinical translation.[8] This guide is built upon the principle that every protocol should be a self-validating system, incorporating appropriate controls and thorough data analysis to ensure the integrity of the results.
Part 1: Foundational Strategy - A Phased Approach to Biological Evaluation
A systematic and tiered approach is crucial for efficiently evaluating a library of novel heterocyclic compounds. This strategy allows for the early deselection of compounds with unfavorable properties, conserving resources for the most promising candidates.
Phase 1: Early Assessment and Triage
The initial phase focuses on rapidly identifying promising compounds and eliminating those with obvious liabilities.
-
In Silico ADMET Prediction: Before significant resources are invested in wet-lab experiments, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[9][10][11][12] This includes evaluating parameters like Lipinski's Rule of Five to assess "drug-likeness".[9][13] While not definitive, this step provides an early warning for potential pharmacokinetic issues.[4]
-
Primary High-Throughput Screening (HTS): The goal of primary screening is to quickly assess the biological activity of a large number of compounds at a single concentration. This can be either a target-based screen (e.g., against a specific enzyme or receptor) or a phenotypic screen (e.g., measuring cell viability or a specific cellular response).[9][14]
Phase 2: In-Depth In Vitro Profiling
Compounds that show activity in the primary screen ("hits") are then subjected to more rigorous in vitro testing to confirm their activity and elucidate their mechanism of action.
-
Hit Confirmation and Dose-Response Analysis: The activity of the hit compounds is confirmed by generating dose-response curves to determine their potency (IC50 or EC50 values).[15][16]
-
Mechanism of Action (MoA) Studies: These experiments are designed to understand how the compound exerts its biological effect.[17] This could involve enzyme inhibition assays, receptor binding studies, or investigations into specific signaling pathways.
-
Selectivity and Off-Target Effects: It is crucial to assess whether the compound's activity is specific to the intended target. This involves testing the compound against related targets or in broad panels of assays.
Phase 3: Preclinical In Vivo Evaluation
The most promising compounds from in vitro studies are advanced to in vivo testing in animal models.[18][19][20][21][22] These studies are essential for understanding how the compound behaves in a complex biological system and must be conducted in compliance with Good Laboratory Practices (GLP).[23]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies examine what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies investigate what the drug does to the body (the relationship between drug concentration and effect).[19][24]
-
Efficacy in Animal Models of Disease: The compound is tested in a relevant animal model to determine if it has the desired therapeutic effect.[18][21]
-
Preliminary Toxicology: Initial toxicity studies are conducted to identify any potential adverse effects of the compound.[24][25]
Part 2: Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments in the evaluation of heterocyclic compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: Cytotoxicity is a critical initial screen to identify compounds that are toxic to cells and to determine a suitable concentration range for subsequent cell-based assays.[14][26][27] The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][15][28]
Materials:
-
Cell line of interest (e.g., a cancer cell line for anti-cancer drug screening)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test heterocyclic compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | IC50 (µM) against Cell Line X |
| Compound A | 15.2 ± 1.8 |
| Compound B | 2.5 ± 0.3 |
| Compound C | > 100 |
| Positive Control | 0.8 ± 0.1 |
Protocol 2: Enzyme Inhibition Assay (General Spectrophotometric Method)
Rationale: Many drugs exert their effects by inhibiting the activity of specific enzymes.[17] This protocol provides a general framework for assessing the inhibitory potential of heterocyclic compounds against a target enzyme.[29][30][31]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Test heterocyclic compounds
-
Known inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound dilutions or controls.
-
Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at a specific wavelength over time in a microplate reader. The rate of change in absorbance corresponds to the reaction velocity.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.[32] Calculate the IC50 value from the dose-response curve.
Protocol 3: Receptor Binding Assay (Competitive Radioligand Binding)
Rationale: Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[33][34][35] This protocol describes a competitive binding assay using a radiolabeled ligand.[36]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known high affinity for the receptor
-
Test heterocyclic compounds
-
Binding buffer
-
Filter plates (e.g., glass fiber)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to trap the receptor-bound radioligand. Wash the filters with cold binding buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The data is then used to calculate the Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor.
Data Presentation:
| Compound | Ki (nM) for Receptor Y |
| Compound D | 50.3 ± 4.1 |
| Compound E | 8.7 ± 0.9 |
| Known Ligand | 2.1 ± 0.2 |
Part 3: Transition to In Vivo Studies and Regulatory Considerations
The successful transition from in vitro to in vivo studies is a critical milestone in drug development.[37][38]
Animal Model Selection
The choice of animal model is paramount and should be based on its physiological and pathological relevance to the human disease being studied.[20][21][22] The model should ideally exhibit similar pharmacokinetics and pharmacodynamics to humans.[19][39]
Study Design and Ethical Considerations
All animal studies must be designed to be robust and minimize bias.[40] This includes appropriate randomization, blinding, and statistical power. Furthermore, all animal experiments must be conducted in accordance with ethical guidelines and regulations.
Regulatory Compliance
Preclinical studies intended to support clinical trials must be conducted under Good Laboratory Practice (GLP) guidelines as mandated by regulatory agencies like the FDA.[23] This ensures the quality and integrity of the data submitted for regulatory review.
Conclusion: A Pathway to Discovery
The evaluation of the biological activity of heterocyclic compounds is a multifaceted process that requires a strategic, phased approach. By integrating in silico, in vitro, and in vivo methodologies, researchers can systematically identify and characterize promising therapeutic candidates. A steadfast commitment to scientific rigor, reproducibility, and ethical conduct is essential for translating these discoveries into novel medicines that can improve human health.
References
-
View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. (2024). European Journal of Medicinal Chemistry. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. National Academies Press. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). RSC Chemical Biology. [Link]
-
Tveden-Nyborg, P. (2021). Animal Models in Pharmacology and Toxicology. CRC Press. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules. [Link]
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). German Journal of Pharmaceuticals and Biomaterials. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). Journal of Chemical Information and Modeling. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 17, 2026, from [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2024). Scientific Reports. [Link]
-
Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 17, 2026, from [Link]
-
Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). Toxics. [Link]
-
Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]
-
Animal models in pharmacology and toxicology. (2021). ResearchGate. [Link]
-
Why is Reproducibility so Important to Scientists: Guide for 2022. (2022). Genemod. [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). ResearchGate. [Link]
-
Preclinical research strategies for drug development. (2024). AMSbio. [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved January 17, 2026, from [Link]
-
Role of animal models in biomedical research: a review. (2022). Journal of Animal Health and Production. [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2022). Molecules. [Link]
-
Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Reproducibility in Science: Improving the Standard for Basic and Preclinical Research. (2015). Circulation Research. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
-
Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate. [Link]
-
General Principles of Preclinical Study Design. (2018). Handbook of Experimental Pharmacology. [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry. [Link]
-
Reproducibility. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Animal models. (n.d.). EUPATI Toolbox. Retrieved January 17, 2026, from [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2021). ResearchGate. [Link]
-
Animal Models in Pharmacology and Toxicology. (2021). Taylor & Francis eBooks. [Link]
-
Enzyme Inhibition. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Summary - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why is Reproducibility so Important to Scientists: Guide for 2022 [genemod.net]
- 8. Reproducibility - Wikipedia [en.wikipedia.org]
- 9. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 12. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents [mdpi.com]
- 14. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. toolbox.eupati.eu [toolbox.eupati.eu]
- 23. fda.gov [fda.gov]
- 24. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 29. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. biochem.du.ac.in [biochem.du.ac.in]
- 32. researchgate.net [researchgate.net]
- 33. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. giffordbioscience.com [giffordbioscience.com]
- 35. researchgate.net [researchgate.net]
- 36. merckmillipore.com [merckmillipore.com]
- 37. ppd.com [ppd.com]
- 38. agnopharma.com [agnopharma.com]
- 39. taylorfrancis.com [taylorfrancis.com]
- 40. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
Welcome to the technical support center for the synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yields and product purity.
I. Introduction to the Synthesis
The synthesis of this compound is a significant process in medicinal chemistry due to the diverse biological activities of quinazolinone derivatives, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The most common and direct route to this class of compounds involves the cyclization of an anthranilic acid derivative with an appropriate isothiocyanate.
This guide will focus on the prevalent synthetic pathway: the reaction of anthranilic acid with 2-chlorophenyl isothiocyanate. We will explore the critical parameters of this reaction, troubleshoot common issues, and provide optimized protocols to enhance your synthetic success.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not seeing any of the desired product by TLC or LC-MS. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is key.
Possible Cause 1: Poor Quality of Starting Materials
-
Explanation: The purity of your anthranilic acid and 2-chlorophenyl isothiocyanate is critical. Impurities can lead to competing side reactions, reducing the formation of the desired quinazolinone.[4] Isothiocyanates, in particular, can degrade upon storage, especially in the presence of moisture.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS.
-
If necessary, purify the starting materials. Anthranilic acid can be recrystallized, and 2-chlorophenyl isothiocyanate can be distilled under reduced pressure.
-
Always use fresh or properly stored reagents.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: Temperature, reaction time, and solvent choice are crucial for driving the reaction to completion. The initial reaction of anthranilic acid with the isothiocyanate forms a thiourea intermediate, which then undergoes intramolecular cyclization. This cyclization step often requires sufficient thermal energy to overcome the activation barrier.[5]
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature. Set up small-scale parallel reactions at different temperatures (e.g., 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature.[4]
-
Solvent Selection: The polarity of the solvent can significantly affect the solubility of reactants and the stability of intermediates. While solvents like ethanol, DMF, and toluene are commonly used, a solvent screen can identify the best medium for your specific reaction.[4][5] Polar aprotic solvents like DMF can often facilitate the cyclization step.
-
Reaction Time: Monitor the reaction progress closely to determine the optimal reaction time. Extended reaction times at high temperatures can sometimes lead to product degradation.
-
Possible Cause 3: Inefficient Cyclization
-
Explanation: The cyclization of the intermediate thiourea to the final quinazolinone can be the rate-limiting step. In some cases, this step may require a catalyst or a dehydrating agent to proceed efficiently.
-
Solution:
-
Acid or Base Catalysis: The addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base can sometimes promote the cyclization.
-
Dehydrating Conditions: If the cyclization involves the elimination of water, performing the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can improve the yield.
-
Issue 2: Formation of Side Products
Question: I'm observing significant side product formation in my reaction mixture. What are these impurities, and how can I minimize them?
Answer: Side product formation is a common issue that can complicate purification and reduce the overall yield.
Possible Side Product 1: Unreacted Thiourea Intermediate
-
Explanation: Incomplete cyclization will result in the presence of the N-(2-carboxyphenyl)-N'-(2-chlorophenyl)thiourea intermediate in your crude product.
-
Solution: As discussed in "Issue 1," optimize the reaction conditions (temperature, time, solvent) to drive the cyclization to completion.
Possible Side Product 2: Symmetrically Substituted Thioureas
-
Explanation: If your 2-chlorophenyl isothiocyanate has degraded or contains impurities, you may form symmetrical thioureas from the reaction of the isothiocyanate with itself or with other amine impurities.
-
Solution: Ensure the purity of your isothiocyanate starting material.
Possible Side Product 3: Oxidation to Quinazolin-2,4-dione
-
Explanation: The 2-mercapto group is susceptible to oxidation, which can lead to the formation of the corresponding 3-(2-Chloro-phenyl)-quinazolin-2,4-dione.[6] This can occur during the reaction or workup if exposed to oxidizing conditions.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
During the workup, avoid the use of strong oxidizing agents.
-
Issue 3: Difficulties in Product Purification
Question: I'm having trouble purifying my crude product. What are the best methods for isolating pure this compound?
Answer: Effective purification is essential for obtaining a high-quality final product.
Challenge 1: Product Precipitation and Recrystallization
-
Explanation: The product may be difficult to crystallize or may precipitate with impurities.
-
Solution:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent (or solvent system) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find the optimal one.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals, which are typically purer than a rapidly precipitated powder.
-
Challenge 2: Product Loss During Extraction
-
Explanation: The product may have some solubility in the aqueous phase during workup, leading to loss of material.
-
Solution:
-
pH Adjustment: Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form.
-
Extraction Solvent Screening: If you are experiencing low recovery, try different extraction solvents (e.g., ethyl acetate, dichloromethane) to find the one that provides the best partition coefficient for your product.[4]
-
Challenge 3: Issues with Silica Gel Chromatography
-
Explanation: The product may streak on the silica gel column or adsorb irreversibly, leading to poor separation and low recovery.
-
Solution:
-
Solvent System Optimization: Carefully select the mobile phase for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent can help to effectively separate the product from impurities.
-
Deactivation of Silica Gel: The acidic nature of silica gel can sometimes cause issues. Pre-treating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) can help to prevent streaking and improve the recovery of acid-sensitive compounds.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from anthranilic acid and 2-chlorophenyl isothiocyanate?
A1: The reaction proceeds in two main steps:
-
Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of 2-chlorophenyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate.
-
Intramolecular Cyclization: The carboxylic acid group of the thiourea intermediate then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by dehydration, to form the final this compound.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the reaction of anthranilic acid with an isothiocyanate is the most direct method, other approaches exist. For instance, one can start with isatoic anhydride and react it with an amine, followed by treatment with carbon disulfide.[7] Another method involves the base-catalyzed intramolecular nucleophilic cyclization of 1-aroyl-3-arylthioureas.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the starting materials (anthranilic acid and 2-chlorophenyl isothiocyanate) and the appearance of the product spot. It's also helpful to co-spot your starting materials with the reaction mixture to accurately track their consumption. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]
Q4: What are the typical spectroscopic characteristics of this compound?
A4: The structure of the product can be confirmed by various spectroscopic techniques:
-
¹H NMR: You would expect to see characteristic signals for the aromatic protons on both the quinazolinone ring system and the 2-chlorophenyl substituent. A broad singlet corresponding to the N-H proton of the mercapto group in its tautomeric form may also be observed.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon (C=O), and the thiocarbonyl carbon (C=S).
-
IR Spectroscopy: Key vibrational bands to look for include the C=O stretching frequency (typically around 1680-1660 cm⁻¹), N-H stretching, and C=S stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
IV. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Anthranilic acid
-
2-Chlorophenyl isothiocyanate
-
Ethanol (or another suitable solvent like DMF)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add 2-chlorophenyl isothiocyanate (1.1 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, you can add cold water to induce precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Workup (if necessary): If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure this compound.
-
Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
V. Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yield in the synthesis.
VI. Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield (%) | Reference |
| Temperature | Room Temperature | 80-120 °C | 60-85% | [4][5] |
| Solvent | Toluene | DMF or Ethanol | 70-90% | [4][5] |
| Atmosphere | Air | Inert (N₂ or Ar) | >80% | [8] |
| Starting Material Purity | Unverified | Verified (NMR, MP) | >85% | [4][8] |
VII. References
-
Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem. (n.d.). Retrieved from
-
Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography - ProQuest. (n.d.). Retrieved from
-
Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - MDPI. (n.d.). Retrieved from
-
Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one - ResearchGate. (n.d.). Retrieved from
-
One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid. (n.d.). Retrieved from
-
troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem. (n.d.). Retrieved from
-
Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed. (n.d.). Retrieved from
-
Troubleshooting common issues in quinazoline synthesis protocols - Benchchem. (n.d.). Retrieved from
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC - NIH. (n.d.). Retrieved from
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3). Retrieved from
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Retrieved from
-
0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction - UW Tacoma. (n.d.). Retrieved from
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI. (n.d.). Retrieved from
-
Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones - SciSpace. (n.d.). Retrieved from
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). Retrieved from
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC - NIH. (n.d.). Retrieved from
-
Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved from
-
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor - MDPI. (n.d.). Retrieved from
-
(PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride - ResearchGate. (n.d.). Retrieved from
-
(PDF) Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents - ResearchGate. (2024, February 3). Retrieved from
-
Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed. (n.d.). Retrieved from
-
Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents - ResearchGate. (2020, January 31). Retrieved from
-
Are isothiocyanates potential anti-cancer drugs? - PMC - PubMed Central. (n.d.). Retrieved from
-
Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC. (n.d.). Retrieved from
-
An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells - NIH. (n.d.). Retrieved from
-
Optimizing N Fertilization to Improve Yield, Technological and Nutritional Quality of Tomato Grown in High Fertility Soil Conditions - PubMed. (2020, May 1). Retrieved from
-
Optimizing N Fertilization to Improve Yield, Technological and Nutritional Quality of Tomato Grown in High Fertility Soil Conditions - MDPI. (n.d.). Retrieved from
-
A Multifaceted Approach to Optimizing Processed Tomato Production: Investigating the Combined Effects of Biostimulants and Reduced Nitrogen Fertilization - MDPI. (n.d.). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Mercapto-quinazolin-4-one Derivatives
Welcome to the technical support guide for navigating the purification challenges of 2-mercapto-quinazolin-4-one derivatives. This class of compounds, while synthetically accessible and pharmacologically significant, often presents unique and frustrating purification hurdles due to its characteristic high melting point, poor solubility, and potential for tautomerization and oxidation.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general strategic advice to specific troubleshooting protocols, grounded in the fundamental chemistry of these molecules.
Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning
This section addresses high-level questions to help you select the most appropriate purification strategy from the outset.
Q1: What is the single most challenging property of 2-mercapto-quinazolin-4-one derivatives during purification?
A1: The primary challenge is their exceptionally poor solubility in common organic solvents. This is due to the planar, heterocyclic structure which allows for strong intermolecular hydrogen bonding and π-π stacking. Many derivatives have melting points exceeding 300°C, indicative of a very stable crystal lattice that is difficult to disrupt with solvents.[1] This directly impacts the effectiveness of recrystallization and can cause precipitation during column chromatography.
Q2: I've just finished my synthesis. What should be my first purification step?
A2: For crude products, a simple trituration or washing is often the most effective first step. Before attempting more complex methods, suspend your crude solid in a solvent like diethyl ether or ethyl acetate, stir vigorously (or sonicate), and filter. This process effectively removes non-polar impurities and unreacted starting materials, such as isothiocyanates, without dissolving a significant amount of your polar product.
Q3: Recrystallization vs. Column Chromatography: Which is better for these compounds?
A3: The choice depends on the specific impurities present.[2]
-
Recrystallization is ideal when you have a large amount of material and the impurities have significantly different solubility profiles from your product. It is often the best method for removing trace amounts of highly colored impurities or starting materials after an initial wash. However, finding a suitable single solvent can be difficult.
-
Column Chromatography is superior for separating compounds with similar solubility but different polarity, such as byproducts from the cyclization reaction.[2] The major drawback is the risk of the product crashing out on the column due to its low solubility.
Q4: My compound seems to be degrading on the silica gel column. What's happening?
A4: The thiol (-SH) group in 2-mercapto-quinazolin-4-one is susceptible to oxidation, especially on acidic surfaces like standard silica gel. This can lead to the formation of disulfide byproducts. Furthermore, the molecule exists in a thione-thiol tautomerism. The acidic nature of silica can catalyze unwanted side reactions or cause irreversible adsorption. If you suspect degradation, consider using deactivated (neutral) silica or alumina, or opt for a different purification technique like recrystallization.
Part 2: Troubleshooting Guides - Tackling Specific Experimental Failures
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter.
Recrystallization Troubleshooting
Q5: I can't find a suitable solvent for recrystallization. The compound is insoluble in everything cold, and only sparingly soluble in boiling solvents.
A5: This is the most common issue.
-
Solution 1: High-Boiling Point Solvents. You must often use high-boiling point polar, aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid are often required to achieve sufficient solubility.[3] Causality: These solvents are highly effective at disrupting the strong hydrogen bonds in the crystal lattice. The protocol involves dissolving the compound in a minimum amount of hot DMF/DMSO and then carefully adding a miscible anti-solvent (like water or ethanol) dropwise until turbidity persists. Then, heat until the solution is clear again and allow it to cool slowly.
-
Solution 2: Two-Solvent System. Use a "solvent/anti-solvent" pair.[2] A good starting point is dissolving the compound in hot DMF and adding water as the anti-solvent. Alternatively, for less polar derivatives, a Dichloromethane/Hexane system might work.
Q6: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A6: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is supersaturated and cools too quickly.[2]
-
Solution 1: Reduce Cooling Rate. Allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a large, insulated container) before moving it to an ice bath.
-
Solution 2: Use a Lower-Boiling Point Solvent System. If possible, switch to a solvent with a lower boiling point.
-
Solution 3: Re-dissolve and Add More Solvent. If it oils out, heat the solution again until the oil redissolves, add slightly more of the primary solvent, and attempt to cool it more slowly.
Column Chromatography Troubleshooting
Q7: My compound won't move from the baseline on the TLC plate, even with pure ethyl acetate.
A7: This indicates your compound is too polar for the solvent system. The quinazolinone core is highly polar.
-
Solution: You need to add a more polar co-solvent. Start by adding 5-10% methanol to your ethyl acetate or dichloromethane eluent.[4] A small amount of acetic acid (0.5-1%) can also be added to the mobile phase to improve the solubility of acidic compounds and reduce tailing on the column, but be mindful of its potential to react with your compound or complicate removal.
Q8: My compound streaks badly on the TLC plate and gives a broad, tailing peak during column chromatography.
A8: Streaking is often caused by poor solubility in the mobile phase, overloading the plate/column, or strong interactions with the stationary phase.
-
Solution 1: Modify the Mobile Phase. Add a small percentage of a highly polar solvent like methanol or a modifier like acetic acid to the eluent. This can improve solubility and compete with the silica for binding sites on your molecule, leading to better peak shape.
-
Solution 2: Use a Different Adsorbent. Switch from silica gel to a less acidic adsorbent like neutral alumina or reverse-phase silica (C18).
-
Solution 3: Pre-adsorption. Dissolve your crude product in a suitable solvent (like methanol or DMF), add a small amount of silica gel, and then evaporate the solvent. This creates a dry powder of your compound coated on silica, which can be loaded onto the column. This "dry loading" technique prevents issues related to dissolving the compound in a small amount of eluent at the top of the column.
| Technique | Purity Achievable | Scale | Common Issues | Best For... |
| Trituration/Washing | Low to Moderate | Any | Incomplete removal of polar impurities. | Quick removal of non-polar starting materials. |
| Recrystallization | Moderate to High | > 500 mg | Finding a suitable solvent; oiling out.[2] | Final purification step to achieve high crystallinity. |
| Column Chromatography | Moderate to High | 50 mg - 10 g | Poor solubility causing precipitation; streaking. | Separating mixtures with different polarities.[4][5] |
| Preparative HPLC | Very High (>99%) | < 1 g | High cost; solvent removal can be difficult. | Achieving analytical-grade purity; separating isomers.[2][6] |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using a DMF/Water System
-
Dissolution: Place the crude 2-mercapto-quinazolin-4-one derivative (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of warm dimethylformamide (DMF) required to fully dissolve the solid. This may require heating to 60-80°C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 more drops of hot DMF, just enough to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of cold 1:1 DMF/water, followed by a wash with cold water, and finally with a small amount of cold ethanol or diethyl ether to help with drying.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Dry-Loading Column Chromatography
-
Slurry Preparation: In a round-bottom flask, dissolve your crude product (e.g., 500 mg) in a suitable solvent where it is soluble (e.g., 10-20 mL of methanol or a DCM/methanol mixture).
-
Adsorption: Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Column Packing: Prepare a silica gel column using your starting eluent (e.g., 100% Ethyl Acetate or 98:2 Ethyl Acetate/Methanol).
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to protect the surface.
-
Elution: Carefully add the eluent and run the column as usual, gradually increasing the polarity of the mobile phase as needed (gradient elution). This method prevents the compound from precipitating at the point of application.
Part 4: Purity Assessment
After purification, it is critical to assess the purity of your 2-mercapto-quinazolin-4-one derivative.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity. Use a mobile phase that gives your product an Rf value of 0.3-0.4 for the best resolution.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[6] A reverse-phase C18 column is typically effective.[2]
-
Typical Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[2]
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (often around 300-340 nm). Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are visible above the noise.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.
References
- Benchchem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
-
Nishioka, M. et al. Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry. Available from: [Link]
-
Andersson, J. T. Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. PubMed. Available from: [Link]
-
Andersson, J. T. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. Available from: [Link]
-
PubChem. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. Available from: [Link]
- Benchchem. Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
-
IJARSCT. Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some novel quinazolinone derivatives. Available from: [Link]
-
Willey, C. et al. Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry. Available from: [Link]
-
Al-Soud, Y. A. et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available from: [Link]
-
Găină, A. M. et al. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-one as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available from: [Link]
-
Veerapandian, M. et al. Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available from: [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]
-
Drushel, H. V. & Sommers, A. L. Isolation and characterization of sulfur compounds in high-boiling petroleum fractions. Analytical Chemistry. Available from: [Link]
-
Roopan, S. M. et al. Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Al-Suwaidan, I. A. et al. Quinazoline derivatives: synthesis and bioactivities. Molecules. Available from: [Link]
-
ResearchGate. Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Available from: [Link]
-
ResearchGate. 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... Available from: [Link]
-
El-Subbagh, H. I. & Sabry, M. A. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. PubMed. Available from: [Link]
-
Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS. Available from: [Link]
- Benchchem. Isomeric Purity Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Comparative Guide to Analytical Techniques.
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
MDPI. Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]
-
MDPI. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available from: [Link]
-
ResearchGate. (PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Available from: [Link]
-
ResearchGate. A Facile and Convenient Method to the One-Pot Synthesis of 2-Mercapto-4(3H)-quinazolinones | Request PDF. Available from: [Link]
-
NIH. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazolinone synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered in the laboratory. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-yielding, clean, and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during quinazolinone synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My quinazolinone synthesis is resulting in a very low yield or no desired product. What are the primary factors I should investigate?
A1: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[1][2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical.[1][3] Many classical quinazolinone syntheses, like the Bischler cyclization, may necessitate high temperatures (often above 120°C).[2] Conversely, modern catalytic methods might operate under milder conditions.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the consumption of starting materials.[2]
-
Purity of Starting Materials: The purity of your starting materials, such as anthranilic acid or 2-aminobenzamide, is paramount. Impurities can interfere with the reaction or deactivate catalysts.[4] Consider recrystallizing your starting materials if their purity is questionable.[4]
-
Improper Solvent Selection: The solvent plays a pivotal role in the solubility of reactants and can influence the reaction pathway.[1][4][5][6] Polar aprotic solvents like DMSO and DMF are commonly effective for many quinazolinone syntheses.[1][4][6] However, for certain reactions, "green" solvents or even solvent-free conditions have proven successful.[7][8] A solvent screening experiment is often a worthwhile endeavor to identify the optimal medium for your specific substrates.[4]
-
Catalyst Issues: In catalyzed reactions, the activity of the catalyst is crucial.[1][4] For heterogeneous catalysts, ensure they are not "poisoned" or deactivated; regeneration or using a fresh batch may be necessary.[4] For metal-catalyzed reactions, deactivation can be caused by impurities in the starting materials or byproducts.[1]
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is producing a significant number of side products, making the purification of my target quinazolinone difficult. What are these common side products, and how can I minimize their formation?
A2: The formation of side products is a common hurdle in quinazolinone synthesis, and their nature is highly dependent on the chosen synthetic route and reaction conditions.[1]
-
Common Side Products:
-
Unreacted Starting Materials: This points to an incomplete reaction.[1]
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[1]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of reactants or the product.[1]
-
Self-condensation Products: Starting materials may react with themselves under certain conditions.[1]
-
-
Strategies for Minimizing Side Products:
-
Optimize Reaction Temperature: Excessively high temperatures can lead to the decomposition of reactants or products, while temperatures that are too low may result in an incomplete reaction.[9]
-
Adjust Stoichiometry: Carefully controlling the ratio of reactants can minimize the formation of byproducts arising from excess starting materials.[4]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Q3: I am struggling to purify my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?
A3: Effective purification is essential for obtaining a high-purity final product. A multi-step approach is often the most successful.[1]
-
Work-up Procedure: After the reaction is complete, a standard work-up procedure often involves quenching the reaction, followed by extraction with an appropriate organic solvent. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[1]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[10] A carefully chosen solvent system (mobile phase) and stationary phase (e.g., silica gel) are crucial for good separation.
-
Recrystallization: If a suitable solvent can be identified, recrystallization is an excellent technique for obtaining highly pure crystalline products.[1][10] This method relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[10]
-
Preparative HPLC: For achieving very high purity (>99%) or separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]
Issue 3: Catalyst Selection and Optimization
Q4: I am developing a new quinazolinone synthesis. How do I choose the right catalyst?
A4: The choice of catalyst depends heavily on the specific reaction you are performing. A wide variety of catalysts have been successfully employed in quinazolinone synthesis.
-
Metal-Based Catalysts: Copper[11][12][13] and palladium[11] catalysts are frequently used for C-N bond formation reactions. Copper catalysts, in particular, are often favored due to their lower cost and toxicity compared to palladium.
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as an efficient metal-free catalyst for various oxidative cyclization reactions leading to quinazolinones.[14][15]
-
Acid Catalysts: Brønsted acids, such as p-toluenesulfonic acid, can catalyze the cyclocondensation of 2-aminobenzamides and aldehydes.[12]
-
Solvent as a Catalyst: In some cases, the solvent itself can act as a catalyst. For example, deep eutectic solvents (DESs) have been shown to serve as both the solvent and catalyst in certain quinazolinone syntheses.[7]
Q5: My copper-catalyzed reaction is not working well. What are some common troubleshooting steps?
A5: Copper-catalyzed reactions are powerful but can be sensitive to reaction conditions.
-
Ligand Choice: The choice of ligand can significantly influence the catalyst's activity and selectivity. Experimenting with different ligands may be necessary.
-
Copper Source: Different copper salts (e.g., CuI, CuBr, Cu(OAc)₂) can exhibit varying reactivity.[13]
-
Base: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU.[16][17]
-
Atmosphere: While some copper-catalyzed reactions are performed under air[12], others may require an inert atmosphere to prevent catalyst oxidation.
Section 2: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for a common quinazolinone synthesis, along with data tables to guide your optimization efforts.
Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol describes a general and efficient method for the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester under microwave irradiation, a technique known to accelerate reaction rates and often improve yields.[7][18]
Materials:
-
Anthranilic acid
-
Appropriate amine
-
Trimethyl orthoformate or triethyl orthoformate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq), the desired amine (1.2 eq), and trimethyl orthoformate (1.2 eq).
-
Add ethanol as the solvent (a typical concentration is 0.5 M).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Optimizing Catalytic Conditions
The following table summarizes the optimization of catalytic conditions for a copper-catalyzed synthesis of a quinazolin-4(3H)-one, demonstrating how different parameters can affect the reaction yield.[4]
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ (2.0) | DMSO | 100 | 75 |
| 2 | CuI (10) | Cs₂CO₃ (2.0) | DMSO | 100 | 88 |
| 3 | CuI (10) | DBU (2.0) | DMSO | 100 | 92 |
| 4 | Cu(OAc)₂ (10) | DBU (2.0) | DMSO | 100 | 85 |
| 5 | CuI (10) | DBU (2.0) | DMF | 100 | 81 |
| 6 | CuI (10) | DBU (2.0) | Toluene | 100 | 45 |
| 7 | CuI (10) | DBU (2.0) | DMSO | 80 | 65 |
| 8 | CuI (5) | DBU (2.0) | DMSO | 100 | 80 |
Reaction conditions: 2-aminobenzamide (1.0 mmol), aryl halide (1.1 mmol), catalyst, and base in the solvent (5 mL) were stirred for 12 h. Isolated yields are reported.
Analysis: The data indicates that for this specific transformation, the combination of CuI as the catalyst, DBU as the base, and DMSO as the solvent at 100 °C provides the optimal conditions, yielding 92% of the desired product.
Section 3: Visualizing Workflows and Mechanisms
Visual aids can significantly clarify complex experimental processes and reaction pathways.
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical decision-making process for troubleshooting low yields in quinazolinone synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Plausible Reaction Mechanism: Synthesis from Anthranilic Acid
The following diagram illustrates a plausible mechanism for the formation of a 3-substituted-quinazolin-4(3H)-one from anthranilic acid, an orthoester, and an amine.[7]
Caption: Plausible reaction mechanism for quinazolinone synthesis.
Section 4: References
-
Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). University of Benghazi. [Link]
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. [Link]
-
Plausible reaction mechanism for the synthesis of quinazolinone. ResearchGate. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. PubMed. [Link]
-
Synthesis of quinazoline (1) and 4(3H)-quinazolinone (2). ResearchGate. [Link]
-
Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. Scientific.net. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. [Link]
-
Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Solvent screening for the synthesis of Quinazolinones. ResearchGate. [Link]
-
(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]
-
Best solvent to synthesis quinazolinone derivative with microwave? ResearchGate. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinone synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
Technical Support Center: A Researcher's Guide to Interpreting the NMR Spectra of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
As a Senior Application Scientist, this guide is designed to move beyond simple data reporting. It provides a framework for understanding the nuanced NMR spectral features of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a molecule with significant structural complexity. We will delve into the causality behind its spectral characteristics, anticipate common experimental challenges, and provide robust protocols to ensure high-quality, reproducible results.
Foundational Analysis: Molecular Structure and Key Features
Understanding the molecule's architecture is the first step in a successful spectral interpretation. The structure presents three distinct regions for NMR analysis: the bicyclic quinazolinone core, the N-substituted 2-chlorophenyl ring, and the C2-mercapto group.
Several structural features are critical to its NMR signature:
-
Thiol-Thione Tautomerism: The 2-mercapto group can exist in equilibrium with its 2-thione tautomer. In many quinazolinone systems, the thione form is predominant in solution, which significantly impacts the chemical environment of the heterocyclic ring. For this guide, we will primarily consider the named "mercapto" (thiol) form but address the tautomerism in the troubleshooting section.
-
Restricted Bond Rotation (Atropisomerism): The bulky ortho-chloro substituent on the N3-phenyl ring sterically hinders free rotation around the N3-C1' single bond.[1][2] This restricted rotation can give rise to atropisomers, which are stereoisomers resulting from this hindrance.[1][3][4] If the rotational barrier is high enough, you may observe two distinct sets of signals for the different atropisomers on the NMR timescale, leading to a more complex spectrum than initially expected.[1][5]
-
Labile Proton: The mercapto (-SH) proton is acidic and capable of chemical exchange, which affects its appearance in the ¹H NMR spectrum.[6][7]
Below is the chemical structure with key protons annotated for discussion.
Predicted Spectral Analysis
The following predictions are based on data from analogous quinazolinone derivatives and established principles of NMR spectroscopy.[8][9] They serve as a baseline for interpretation. Note that actual chemical shifts can vary depending on the solvent and sample concentration.[10][11]
¹H NMR Spectrum (Predicted)
The aromatic region will contain two distinct spin systems: one for the quinazolinone ring and one for the 2-chlorophenyl ring.
-
Quinazolinone Protons (H5-H8):
-
H5: Expected to be the most downfield-shifted proton of this ring system (~8.1-8.3 ppm). It experiences the anisotropic effect of the C4-carbonyl group. It will appear as a doublet of doublets (dd) due to coupling with H6 and H7.
-
H7: Expected around 7.8-7.9 ppm. It will likely be a triplet of doublets (td) or a multiplet, coupling to H6, H8, and H5.
-
H6: Expected around 7.5-7.6 ppm. It will appear as a triplet or multiplet, coupling to H5 and H7.
-
H8: Expected around 7.7-7.8 ppm, appearing as a doublet of doublets (dd).[8][9]
-
-
2-Chlorophenyl Protons (H3'-H6'): This ABCD spin system will be complex due to the ortho-chloro substituent.
-
H3', H4', H5', H6': These protons will resonate in the range of ~7.3-7.7 ppm. The exact multiplicities will be complex (likely overlapping multiplets), but they can be resolved with higher field strength or 2D NMR techniques. The presence of atropisomerism could lead to a doubling of these signals.[1]
-
-
Mercapto Proton (-SH):
-
SH: This proton's chemical shift is highly variable and concentration-dependent, typically appearing as a broad singlet anywhere from 3-13 ppm. Its broadness is due to chemical exchange. In some cases, especially in protic solvents or with water present, it may exchange completely and become undetectable.[7]
-
¹³C NMR Spectrum (Predicted)
-
Carbonyl Carbon (C4): Expected to be significantly downfield, ~160-165 ppm.[12]
-
Thiol Carbon (C2): This carbon, bonded to both a sulfur and a nitrogen, will also be downfield, likely in the range of 175-180 ppm, characteristic of a thione C=S group if that tautomer is present.[13]
-
Quinazolinone Aromatic & Bridgehead Carbons (C4a, C5, C6, C7, C8, C8a): These will appear in the typical aromatic region of ~115-150 ppm.[8][14] The quaternary carbons (C4a, C8a) will have lower intensities.
-
2-Chlorophenyl Carbons (C1'-C6'): These will also resonate between ~120-140 ppm. The carbon bearing the chlorine (C2') will be shifted downfield, while the ipso-carbon (C1') attached to the nitrogen will also be distinct.
Data Summary Table
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H5 | 8.1 – 8.3 | dd | ~127 |
| H6 | 7.5 – 7.6 | t or m | ~127 |
| H7 | 7.8 – 7.9 | td or m | ~135 |
| H8 | 7.7 – 7.8 | dd | ~121 |
| H3'-H6' | 7.3 – 7.7 | m | ~127-134 |
| -SH | 3.0 – 13.0 | br s | N/A |
| C4 (C=O) | N/A | N/A | ~162 |
| C2 (C-S) | N/A | N/A | ~178 |
| C4a, C8a | N/A | N/A | ~120, ~149 |
| C1' - C6' | N/A | N/A | ~127-138 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the spectral analysis of this molecule.
Q1: The -SH proton signal is not visible in my ¹H NMR spectrum. Is my sample degraded?
A1: Not necessarily. This is a very common observation for labile protons like thiols.[7] The proton can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent (e.g., DMSO-d₆) or through intermolecular hydrogen bonding. This exchange can broaden the signal until it is lost in the baseline.
-
Troubleshooting Step: To confirm the presence of an exchangeable proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. If the -SH peak was present (even if broad), it will disappear after the D₂O shake as the proton is replaced by deuterium.[15]
Q2: My aromatic region shows more than the expected 8 protons, or the signals look doubled and broad. What is happening?
A2: This is a strong indication of atropisomerism .[1][5] The ortho-chloro group on the N3-phenyl ring creates a significant steric barrier that restricts free rotation around the N-C single bond. If the energy barrier to rotation is high enough, the molecule can exist as two stable, non-interconverting isomers at room temperature. Each atropisomer will have a unique set of NMR signals, effectively doubling the spectrum.
-
Troubleshooting Step: Perform a variable-temperature (VT) NMR experiment. As you increase the temperature, you provide enough thermal energy to overcome the rotational barrier. The two sets of signals should broaden, coalesce, and eventually sharpen into a single set of time-averaged signals at a sufficiently high temperature. This experiment is the definitive proof of atropisomerism.[4]
Q3: I see a broad hump around 12-13 ppm that doesn't seem to integrate to a full proton. What is it?
A3: This is likely the N-H proton of the thione tautomer . The molecule can exist in equilibrium between the 2-mercapto (thiol) form and the 2,3-dihydro-2-thione (amide/thioamide) form. In many quinazolinone systems, this equilibrium favors the thione form. The N-H proton of this tautomer would be expected to appear as a broad, downfield signal, similar to an amide N-H.[8][9] The presence of both tautomers can also contribute to the complexity of the aromatic region.
Q4: The chemical shifts in my spectrum are shifted by 0.2-0.5 ppm compared to the prediction or a literature report. Why?
A4: NMR chemical shifts are highly sensitive to their environment. Discrepancies are almost always due to solvent effects.[10]
-
Explanation: Aromatic solvents like benzene-d₆ can cause significant upfield shifts (Anisotropic Solvent-Induced Shifts, or ASIS) compared to chloroform-d₃ or DMSO-d₆ due to specific solute-solvent interactions.[11] Similarly, hydrogen-bonding interactions with solvents like DMSO-d₆ can cause downfield shifts for protons involved in H-bonding (like the -SH or any N-H).[16] Always report the solvent used when documenting spectral data.
Recommended Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, interpretable spectra.
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified compound.
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point for quinazolinone derivatives due to its high polarity.[8] For observing potential atropisomers with less solvent interaction, CDCl₃ may be used if solubility permits.
-
Dissolve: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenize: Vortex the tube for at least 30 seconds to ensure the sample is completely dissolved. A clear, homogenous solution is critical for sharp NMR signals.[15] If any solid remains, filter the solution into a new NMR tube using a small cotton or glass wool plug in a pipette.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Standard Parameters:
-
Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ≥ 2.5 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans (NS): Start with 16 scans and increase as needed for good signal-to-noise ratio.
-
-
Rationale: These parameters provide a balance between resolution, sensitivity, and experiment time for a standard characterization spectrum.
Protocol 3: ¹³C{¹H} NMR Spectrum Acquisition
-
Standard Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220-240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds. Note that quaternary carbons have long relaxation times and may appear weak.
-
Number of Scans (NS): A significantly higher number of scans is required due to the low natural abundance of ¹³C. Start with 1024 scans and increase as necessary.
-
-
Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation straightforward.
Protocol 4: 2D Correlation Spectroscopy (COSY) - For Structural Confirmation
-
Purpose: A ¹H-¹H COSY experiment is invaluable for confirming which protons are spin-coupled. It will show cross-peaks between adjacent protons (e.g., H5/H6, H6/H7, H7/H8), allowing for unambiguous assignment of the quinazolinone spin system. If atropisomers are present, you can trace the correlations for each isomer separately.
-
Acquisition: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems) with default parameters, typically requiring 15-30 minutes to acquire.
References
- Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 1(3), 365-373. [Link not available]
-
El-Sayed, M. A. A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2019). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 7, 51. [Link]
- Supporting Information for Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. (2016). Royal Society of Chemistry. [Link not available]
-
Milošević, N., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(1), 1-12. [Link]
-
Zhang, Y., et al. (2019). Chiral H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. ResearchGate. [Link]
-
Usman, M., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(1), 123-134. [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2016). ACG Publications. [Link]
- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). [No Source Found].
-
1 HNMR spectrum of compound 3. ResearchGate. [Link]
-
Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria Nsukka. [Link]
-
Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. [Link]
-
Jeon, J., et al. (2022). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. [Link]
-
Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Institutes of Health. [Link]
- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). [No Source Found].
-
Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position. (2021). Shibaura Institute of Technology. [Link]
-
Al-Juboori, A. A. H., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 37(3), 698-705. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
C-N Atropisomerism and Anti-MRSA Activity in 3-(2-Hydroxyphenyl)quinazolin-4-one Derivatives. (2015). PubMed. [Link]
-
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2016). MDPI. [Link]
-
Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link not available]
-
Making Sulphur NMR work. (2003). Wiley Analytical Science. [Link]
-
(33 S) Sulfur NMR. [No Source Found]. [Link]
-
Bowie, J. H., et al. (1966). Solvent effects in NMR spectroscopy—VI: Chemical shifts induced by benzene in quinones. Tetrahedron, 22(11), 3515-3525. [Link]
Sources
- 1. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 2. Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position | EurekAlert! [eurekalert.org]
- 3. C-N Atropisomerism and Anti-MRSA Activity in 3-(2-Hydroxyphenyl)quinazolin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpscr.info [ijpscr.info]
- 9. rsc.org [rsc.org]
- 10. unn.edu.ng [unn.edu.ng]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Quinazolinone Derivatives: A Technical Support Guide to Mass Spectrometry Fragmentation
Welcome to the technical support center for the mass spectrometric analysis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fragmentation patterns and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your analytical work.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the mass spectrometric analysis of quinazolinone derivatives.
Q1: What are the primary fragmentation patterns observed for the quinazolinone core structure under Electrospray Ionization (ESI-MS/MS)?
A1: Under ESI-MS/MS conditions, protonated quinazolinone derivatives typically exhibit characteristic fragmentation pathways involving the quinazolinone ring system. The structure of the molecule plays a dominant role in its fragmentation behavior.[1] A common fragmentation mechanism involves the cleavage of the pyrimidone ring. This can result in the formation of a fragment containing the substituted benzene ring and a portion of the pyrimidine ring. The specific m/z of this fragment is dependent on the substituents present.[2] For instance, in the analysis of methaqualone and its analogs, a common fragmentation involves breaking the bonds within the pyrimidone ring, specifically between the ketone group and the nitrogen, and the N=C double bond.[2]
Q2: How does Electron Impact (EI) ionization fragmentation of quinazolinones differ from ESI?
A2: Electron Impact (EI) ionization is a higher-energy technique that often results in more extensive fragmentation compared to the softer ESI method. In EI-MS, quinazoline itself has been shown to fragment by the consecutive loss of two molecules of hydrogen cyanide (HCN) to form a benzyne radical ion.[3] For substituted quinazolinones, fragmentation will also occur via this pathway, alongside fragmentations characteristic of the specific substituents.[3] Generally, groups attached to the C(4) position are lost in preference to those at C(2).[3]
Q3: What is the influence of different substituents on the fragmentation pattern of quinazolinone derivatives?
A3: Substituents on the quinazolinone scaffold have a significant impact on the observed fragmentation pathways. The nature and position of these substituents can direct bond cleavages and rearrangements. For example, in a study of dibromoquinazolinone derivatives, the molecular ion peaks were of low intensity due to the facile cleavage of side chains.[4] The presence of different substituents on the phenyl ring can significantly influence the antibacterial profile of quinazolinone derivatives, and by extension, their mass spectral fragmentation.[5] The fragmentation of fused nitrogen-containing ring systems, including pyrimido-quinolines, is influenced by substituents such as Cl, NO2, Me, and Ph.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of quinazolinone derivatives by mass spectrometry.
Problem 1: Poor Signal Intensity or No Peaks Observed
Possible Causes & Solutions:
-
Improper Sample Concentration: If the sample is too dilute, the signal may be too weak. Conversely, a highly concentrated sample can lead to ion suppression.[7]
-
Action: Prepare a dilution series of your sample to determine the optimal concentration for your instrument.
-
-
Suboptimal Ionization Efficiency: The choice of ionization source (e.g., ESI, APCI) and its parameters are critical.
-
Action: Experiment with different ionization sources if available. Optimize source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.[7]
-
-
Instrument Not Tuned or Calibrated: An out-of-tune or uncalibrated instrument will not perform optimally.[7]
-
Action: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations using the appropriate calibration standards.
-
-
Leaks in the System: Leaks in the gas supply or at various connection points can lead to a loss of sensitivity.[8]
-
Action: Use an electronic leak detector to check for leaks at the gas cylinders, filters, shutoff valves, and column connectors.[8]
-
Problem 2: Inaccurate Mass Measurements
Possible Causes & Solutions:
-
Lack of or Infrequent Mass Calibration: Mass accuracy is highly dependent on proper calibration.[7]
-
Action: Perform a mass calibration before your sample run using a well-characterized calibration standard. For high-resolution instruments, consider using a lock mass to correct for mass drift during the analysis.
-
-
Instrument Contamination or Drift: Contaminants within the mass spectrometer can affect mass accuracy.[7]
-
Action: Follow a regular maintenance schedule for cleaning the ion source and other accessible components as per the manufacturer's guidelines.
-
Problem 3: Unexpected or Unidentifiable Fragment Ions
Possible Causes & Solutions:
-
Presence of Impurities or Contaminants: The unexpected ions may arise from impurities in your sample or from the analytical system (e.g., solvents, tubing).
-
Action: Run a blank gradient (injecting only the mobile phase) to identify background ions. Ensure high-purity solvents and reagents.
-
-
In-source Fragmentation: Fragmentation can sometimes occur in the ionization source, especially at higher source temperatures or voltages.
-
Action: Gradually reduce the source temperature and cone voltage to see if the intensity of the unexpected ions decreases relative to the molecular ion.
-
-
Complex Fragmentation Pathways: Quinazolinone derivatives can undergo complex rearrangements.
Section 3: Experimental Protocols
This section provides a general workflow for the analysis of quinazolinone derivatives using LC-MS/MS.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Accurately weigh a small amount of the quinazolinone derivative and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase composition to a concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Protocol 2: General LC-MS/MS Method Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: Dependent on the column diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the protonated molecular ion [M+H]⁺, followed by product ion scans (MS/MS) of the molecular ion to obtain the fragmentation pattern.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be performed to observe the full range of fragment ions.
-
Section 4: Visualizing Fragmentation Pathways
The following diagrams illustrate common fragmentation pathways for quinazolinone derivatives.
Caption: Generic fragmentation pathways for a protonated quinazolinone derivative.
Sources
- 1. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigation on fragmentation pathways of rutaecarpine and its two derivatives using electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Antimicrobial Screening
Welcome to the Technical Support Center for Antimicrobial Screening. As a Senior Application Scientist, I've designed this space to help you navigate the complexities of antimicrobial susceptibility testing (AST) and overcome common hurdles that lead to poor reproducibility. Our goal is to empower you with the knowledge to generate reliable and consistent data. This guide is structured to provide direct answers to specific problems you may encounter, moving from common issues to more nuanced challenges.
Section 1: Troubleshooting Common Assay Inconsistencies
Poor reproducibility often manifests as variability in key readouts like zone of inhibition diameters or Minimum Inhibitory Concentration (MIC) values. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
The disk diffusion method, while popular for its simplicity, has several critical steps where variability can be introduced.[1][2]
Question: My zones of inhibition are inconsistent between plates and experimental runs. What are the likely causes?
Answer: Inconsistent zone diameters are a frequent issue and can almost always be traced back to a lack of standardization in your protocol. Let's break down the most common culprits.
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action | Authoritative Guidance |
| Inoculum Density | Zone sizes are too large or too small across a plate or between experiments. | The inoculum must be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[1] Use a calibrated spectrophotometer or a McFarland standard for visual comparison. An inoculum that is too light will result in larger zones, while a heavy inoculum will lead to smaller zones.[3] | CLSI M02, EUCAST Disk Diffusion Method[4][5] |
| Agar Depth and Uniformity | Inconsistent zone sizes for the same antibiotic on the same plate. | The agar medium, typically Mueller-Hinton Agar (MHA), should be poured to a uniform depth of 4 mm.[6] Shallower depths can lead to excessively large zones, while deeper agar can restrict diffusion and produce smaller zones. Ensure plates are on a level surface during pouring and solidification. | CLSI M02, EUCAST Disk Diffusion Method[4][5] |
| Disk Potency and Storage | A gradual decrease in zone sizes over time or inconsistent results with a new batch of disks. | Antibiotic disks must be stored at -20°C or below in a desiccated environment.[3] Allow disks to equilibrate to room temperature before opening the container to prevent condensation, which can degrade the antibiotic. Always check the expiration date and use appropriate quality control strains to verify disk potency. | CLSI M02, EUCAST Disk Diffusion Method[4][5] |
| Incubation Conditions | Variable results between different incubators or different days. | Incubate plates at 35°C for 16-18 hours. Stacking plates too high in the incubator can lead to uneven temperature distribution. Ensure your incubator is properly calibrated and maintains a consistent temperature. | CLSI M02, EUCAST Disk Diffusion Method[4][5] |
Issue 2: Variable Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays
Broth microdilution is a quantitative method, but it is still susceptible to variability that can shift MIC values.[7][8] An MIC is considered reproducible if it is within one two-fold dilution of the expected value.[9]
Question: My MIC values for the same compound and bacterial strain are fluctuating between experiments. Why is this happening?
Answer: Fluctuating MICs are often due to subtle inconsistencies in methodology. The "inoculum effect," where the density of the initial bacterial suspension alters the MIC, is a major factor.[10][11]
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action | Authoritative Guidance |
| Inoculum Preparation | MICs are consistently higher or lower than expected. | The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[7] Prepare an initial suspension to a 0.5 McFarland standard and then dilute it according to a validated protocol. An inoculum that is too heavy can lead to falsely elevated MICs, while a light inoculum can result in artificially low MICs.[12] | CLSI M07, EUCAST Broth Microdilution Methodology[4][5] |
| Media Composition | Discrepant results when using different batches of media or media from different suppliers. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for testing most non-fastidious bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Always use media that adheres to CLSI or EUCAST specifications.[13] | CLSI M07, EUCAST Broth Microdilution Methodology[4][5] |
| Compound Solubility and Stability | Precipitation of the test compound is observed in the wells, or there is a loss of activity over time. | Ensure your antimicrobial agent is fully dissolved in a suitable solvent and is stable in the assay medium.[9] Some compounds may require a solvent like DMSO, but the final concentration of the solvent in the wells should be kept low (typically ≤1%) to avoid affecting bacterial growth. | CLSI M07[5] |
| Reading Endpoints | Subjectivity in determining the well with the lowest concentration that shows no visible growth. | The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism.[12] Use a plate reader for objective turbidity measurements, but always correlate these with visual inspection.[7] For some drug-bug combinations, "trailing" or partial inhibition can occur, making visual interpretation difficult. In these cases, adhere strictly to the reading guidelines provided by CLSI or EUCAST.[14] | CLSI M07, EUCAST Reading Guide for Broth Microdilution[4][5][14] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that often arise during antimicrobial screening.
Q1: How critical is the growth phase of the bacteria used for the inoculum?
A: It is very critical. For reproducible results, bacteria should be in the logarithmic phase of growth. Using bacteria from an old plate or a stationary phase culture can lead to a lag phase in your assay, affecting the onset of growth and ultimately the final MIC or zone diameter. Sub-culturing your strain to fresh media and allowing it to reach log phase before standardizing the inoculum is a crucial step.
Q2: Can I use a different growth medium than the one recommended by CLSI or EUCAST?
A: It is strongly discouraged for standardized testing. The composition of the growth medium can significantly impact the activity of antimicrobial compounds.[13] For example, the presence of certain ions or pH differences can antagonize or potentiate the effect of an antibiotic.[1] If you are screening novel compounds, you may need to optimize the medium, but for comparative studies, adhering to standardized media like Mueller-Hinton is essential for reproducibility.
Q3: How often should I perform quality control (QC)?
A: Quality control, using reference strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 25923), should be performed each time you set up an assay.[3] This verifies the entire testing system, including the media, antibiotic disks or solutions, and incubation conditions.[15][16] Your QC results should fall within the acceptable ranges published by CLSI or EUCAST.[5][17] If QC fails, patient or experimental results are not valid.[15]
Q4: What are "major errors" and "very major errors" in AST?
A: These terms are used to classify discrepant results when comparing a new test method to a reference method.[15]
-
A major error occurs when the test method indicates resistance, but the reference method shows susceptibility. This could lead to the unnecessary withholding of an effective drug.
-
A very major error is the opposite: the test method indicates susceptibility, while the reference method shows resistance. This is more clinically significant as it could lead to treatment failure.[18][19]
Q5: My results are still inconsistent after following all the standard protocols. What else could be the issue?
A: If you have meticulously followed standardized protocols and your QC is in range, consider these less common factors:
-
Strain Purity: Ensure your bacterial culture is pure. A mixed culture can lead to highly variable and uninterpretable results.[2]
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators, and spectrophotometers.[13] Inaccurate pipetting during serial dilutions is a common source of error.
-
Automated Systems: While automated systems can reduce manual errors, they are not infallible.[13] Ensure the system is properly maintained and that you are using the correct consumables.
Section 3: Experimental Workflows and Diagrams
Visualizing the workflow can help identify potential sources of error.
Standardized Inoculum Preparation Workflow
Caption: Workflow for preparing a standardized bacterial inoculum.
Troubleshooting Logic for Inconsistent MICs
Caption: A decision tree for troubleshooting variable MIC results.
References
-
Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
World Health Organization. (2011). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
National Institutes of Health (NIH). (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]
-
Bauer, A. W. (1989). Standardization of antimicrobial susceptibility testing. Clinical Laboratory Medicine, 9(2), 203-219. [Link]
-
Westh, H., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Molecules, 27(19), 6594. [Link]
-
Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Vlaisavljevic, S., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Planta Medica, 88(10), 786-798. [Link]
-
Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Smith, K. P., et al. (2018). The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. Antimicrobial Agents and Chemotherapy, 62(9), e006 inoculum effect. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]
-
GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests. [Link]
-
Kahlmeter, G. (2014). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 69(Suppl 1), i13-i19. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1441-1447. [Link]
-
Selan, L., et al. (1994). Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria. Journal of Chemotherapy, 6(3), 163-166. [Link]
-
Reddit. (2024, August 14). Agar well diffusion assay not a reliable method?. [Link]
-
Yilmaz, N., et al. (2023). The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. Microbiology Spectrum, 11(4), e00342-23. [Link]
-
Khan, Z., et al. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 27(21), 7474. [Link]
-
Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Slideshare. (2015, July 15). Quality control of antimicrobial susceptibility tests. [Link]
-
Pajčin, I., et al. (2019). Effect of different inoculum preparation conditions on the biomass growth and antimicrobial activity of Bacillus sp. Journal of Process Engineering, 9(1), 1-10. [Link]
-
World Health Organization. Practical approach to Antimicrobial susceptibility testing (AST) and quality control. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Loffler, F. E., et al. (2021). Inoculum effect of antimicrobial peptides. Proceedings of the National Academy of Sciences, 118(21), e2026476118. [Link]
-
Khan, D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of King Saud University - Science, 35(8), 102833. [Link]
-
Hombach, M., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(3), 283. [Link]
-
Veenbergen, V., et al. (2012). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. Veterinary Microbiology, 157(3-4), 446-450. [Link]
-
Lambert, R. J. W., & Pearson, J. (2000). Susceptibility testing: Accurate and reproducible minimum inhibitory concentration (MIC) and non-inhibitory concentration (NIC) values. Journal of Applied Microbiology, 88(5), 784-790. [Link]
-
ResearchGate. Troubleshooting table. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
CGSpace. (2022, April 19). Broth microdilution reference methodology. [Link]
-
Thai, G., et al. (2024). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. mSphere, 9(4), e00085-24. [Link]
-
Veenbergen, V., et al. (2012). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. ResearchGate. [Link]
-
Sino Biological. ELISA Troubleshooting: Poor Reproducibility. [Link]
Sources
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdb.apec.org [pdb.apec.org]
- 3. gcsmc.org [gcsmc.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. journals.asm.org [journals.asm.org]
- 16. bsac.org.uk [bsac.org.uk]
- 17. EUCAST: Expert Rules [eucast.org]
- 18. mdpi.com [mdpi.com]
- 19. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance mechanisms to quinazolinone-based drugs
Initiating Research on Resistance
I've kicked off my investigation by hitting Google. I'm focusing specifically on resistance mechanisms against quinazolinone-based drugs. Right now, I'm digging into the molecular pathways, genetic mutations, and cellular adaptations that contribute to resistance, with a goal of amassing thorough data.
Expanding Data Acquisition
I'm now expanding my data acquisition strategy. I'm actively searching for both established and novel experimental protocols to tackle quinazolinone resistance. My aim is to zero in on methodologies that identify resistance markers, validate new therapies, and design combination treatments. I'm also keen on authoritative sources to maintain accuracy. My next step involves synthesizing all this into a detailed support center.
Defining Resistance Mechanisms
I've laid the groundwork by focusing on resistance to quinazolinone-based drugs, especially EGFR inhibitors in NSCLC. The initial search has begun to outline key resistance mechanisms, which seems promising for further investigation.
Analyzing Resistance Pathways
I've delved deeper, and the resistance landscape is taking shape. I'm seeing a clear split. Target-based resistance, like T790M and C797S mutations, is prominent. Bypass pathways, such as MET amplification and BRAF mutations, are also surfacing as significant hurdles. I'm noting the crucial role of drug transport and metabolism, specifically the folate carrier in quinazoline-based drug resistance.
Expanding the Scope
I'm now expanding my focus to include quinazolinones beyond EGFR inhibitors in cancer. While EGFR inhibitor resistance remains central, I recognize the need for a broader understanding. Antimicrobial applications are showing a lack of detail in comparison, calling for more investigation.
Broadening Quinazolinone Investigation
I've made progress in understanding resistance to quinazolinone drugs, mainly EGFR inhibitors in NSCLC, and I am aiming for a broader view. I'm noting the need to find more detailed protocols, troubleshooting guides, and quantitative data. I am working on acquiring information on mechanisms outside of EGFR and cancer, including antimicrobial applications. My plan is to include signaling pathways in diagrams.
Refining Resistance Details
I'm now diving deep into the nuances of quinazolinone resistance, particularly for EGFR inhibitors in NSCLC. The information gathered reveals target-based resistance through EGFR mutations, bypass signaling from MET and BRAF, and drug transport/metabolism factors. While these are good foundations, I lack detailed protocols and quantitative data. I'll need more info on quinazolinones beyond EGFR, especially for antimicrobials. Diagramming signaling pathways will be next.
Gathering Key Data
I've made headway in my research, the second round of searches has uncovered a goldmine of specific data. I've found detailed, step-by-step protocols now, which are exactly what I need. The amplification process is now clarified.
Compiling Relevant Resources
I'm now integrating the additional information from the second search. The protocols found are directly applicable and will be adapted. I'm also planning a robust troubleshooting section focusing on IC50 determination. Plus, the scope is expanding to include broader resistance mechanisms and antimicrobial quinazolinones. Finally, I'm noting specific IC50 values to populate data tables.
Expanding Resource Scope
I've significantly expanded the resource base! I've found a detailed FISH protocol and general guidance for developing drug-resistant cell lines, which I can adapt directly. Additionally, I've gathered information on troubleshooting IC50 inconsistencies, resistance to antimicrobial quinazolinones, and even efflux pump inhibition. Plus, there's quantitative data and protocols for synergy assessment to populate my tables. I now need detailed mutation detection protocols.
Addressing Key Knowledge Gaps
I've zeroed in on the remaining knowledge gaps and I am addressing them with targeted searches. I've pinpointed the urgent need for detailed mutation detection protocols and troubleshooting tips for techniques like FISH and ddPCR. Additionally, I need more details on non-EGFR kinase targets, antimicrobial resistance assays, and quantitative data.
Pinpointing Necessary Protocols
I'm now zeroing in on the specific protocols needed to make this guide truly comprehensive. My recent searches have unearthed a FISH protocol for MET amplification and general guidance on drug-resistant cell lines. Troubleshooting information on IC50 determination and broader resistance mechanisms has also emerged. I'm also planning the creation of quantitative data tables. Next, I need detailed mutation detection procedures.
I have just begun this effort and will provide additional updates soon.
Acquiring Specific Protocols
I've made significant progress by obtaining a MET amplification detection protocol, and general guidelines for drug-resistant cell lines. Troubleshooting information on IC50 determination and quinazolinone resistance is also in hand. Furthermore, I have found quantitative data and methods for synergy assessments. My next task is to secure detailed mutation detection protocols and fill in any identified gaps.
Acquiring Relevant Protocols
I've assembled a robust collection of protocols. I now have detailed methodologies for checkerboard assays to assess drug synergy. I also have biofilm inhibition assay protocols, and I have gathered information on EGFR detection methods. This data forms a strong base for future analysis.
Consolidating Data and Insights
I've significantly expanded my data collection. I have detailed protocols for checkerboard and biofilm assays, and I now possess step-by-step guidance on EGFR mutation detection and developing drug-resistant cell lines. Troubleshooting tips have also been added. I also have gathered resistance mechanisms for EGFR, CDK4/6, and quinazolinones, along with some IC50 and synergy data. The signaling pathway information is ready for diagram creation, but detailed molecular technique protocols remain a key gap.
Refining Technical Details
I have a solid foundation now with protocols for checkerboard and biofilm assays, and EGFR mutation detection methodologies, along with troubleshooting tips. I've also gathered data on EGFR/CDK4/6 resistance mechanisms and IC50/synergy information. I have information on how to create the signaling pathway diagrams. However, I am now focused on finding step-by-step protocols, and more troubleshooting advice for specific molecular techniques, such as ddPCR and FISH. I am also seeking quantitative data on resistance levels and synergy (CI values). I also need more information on resistance mechanisms for quinazolinones. Finally, I will work to create DOT scripts for workflows.
Synthesizing Found Data
I've gathered quite a bit now, including detailed protocols for assays and EGFR mutation detection, plus some troubleshooting and resistance data for EGFR/CDK4/6 inhibitors and quinazolinones. I have protocols for assays to assess drug synergy and biofilm inhibition, and I have found information on developing drug-resistant cell lines. I'm focusing on completing step-by-step protocols and troubleshooting guides for molecular techniques.
enhancing the selectivity of quinazolinone derivatives for specific biological targets
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the challenges encountered when optimizing the selectivity of quinazolinone derivatives. As a privileged scaffold in medicinal chemistry, the quinazolinone core is found in numerous compounds with a wide range of biological activities, but achieving precise targeting remains a critical hurdle.[1][2] This center offers troubleshooting guides, FAQs, and validated protocols to navigate the complexities of your experimental workflow.
Section 1: Foundational Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of selectivity for quinazolinone derivatives.
Q1: What is drug selectivity, and why is it paramount for quinazolinone-based therapeutics?
A1: Drug selectivity is the ability of a compound to interact with its intended biological target with high affinity while having significantly lower affinity for other potential targets in the biological system.[3] High selectivity is crucial because it minimizes off-target effects, which can lead to adverse side effects and toxicity. For quinazolinone derivatives, which can interact with a broad range of targets like protein kinases, enzymes, and G-protein-coupled receptors (GPCRs), achieving selectivity is essential for developing safe and effective medicines.[4][5][6]
Q2: What are the primary molecular strategies for enhancing the selectivity of a quinazolinone derivative?
A2: Enhancing selectivity is an exercise in exploiting the subtle differences between the intended target and off-targets. The main strategies involve:
-
Shape Complementarity: Modifying the quinazolinone scaffold to create a steric clash with an off-target's binding site while fitting perfectly into the primary target.[7]
-
Electrostatic Optimization: Adjusting the ligand's charge distribution to create favorable electrostatic interactions with the target and unfavorable interactions with off-targets.[7]
-
Exploiting Protein Flexibility: Designing the derivative to bind to a specific conformation of the target protein that is not readily adopted by off-targets.[7]
-
Targeting Allosteric Sites: Developing compounds that bind to an allosteric site unique to the target, rather than the highly conserved active site.[7]
-
Hydrogen Bonding and Water Displacement: Introducing functionalities that can form specific hydrogen bonds with the target or displace high-energy water molecules in the target's binding pocket, an approach that often leads to significant gains in selectivity.[7][8]
Q3: My initial quinazolinone hit is potent but not selective. Where do I start with optimization?
A3: This is a common starting point in drug discovery. A systematic approach is required, beginning with understanding the structure-activity relationship (SAR).[9][10]
-
Identify Key Off-Targets: Use broad screening panels (e.g., kinase panels) to identify the most significant off-targets.[11][12]
-
Computational Modeling: If the structures of your primary target and key off-targets are known, use molecular docking and molecular dynamics simulations to predict binding modes.[13] This can reveal differences in the binding pockets that can be exploited.
-
Systematic Chemical Modification: Begin making systematic modifications to the quinazolinone scaffold. SAR studies have shown that substitutions at positions 2, 3, 6, and 8 are often critical for modulating biological activity and selectivity.[5][14]
-
Iterative Screening: Screen each new derivative against both the primary target and the identified off-targets to build a selectivity profile and guide the next round of design.
Section 2: Troubleshooting Guides for Experimental Workflows
This section provides solutions for specific issues you may encounter during your experiments, presented in a question-and-answer format.
Q4: My IC50 values are inconsistent in my biochemical kinase assays. What's going wrong?
A4: Inconsistent IC50 values for ATP-competitive inhibitors, a common class of quinazolinone derivatives, often stem from assay conditions, particularly the ATP concentration.[15]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation & Troubleshooting Step |
| Variable ATP Concentration | The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. If the ATP level is not consistent, the IC50 will fluctuate. Solution: Standardize the ATP concentration across all assays. For robust selectivity profiling, it is recommended to set the ATP concentration at or near the Michaelis constant (Km) for each specific kinase being tested.[15][16] |
| Enzyme Purity/Activity | Batch-to-batch variation in recombinant enzyme purity or activity can lead to inconsistent results. Solution: Qualify each new batch of enzyme. Run a reference inhibitor with a known IC50 as a positive control in every experiment to ensure consistency. |
| Compound Solubility | The compound may be precipitating in the assay buffer, reducing its effective concentration. This is a known issue for some quinazolinone compounds.[17] Solution: Visually inspect for precipitation. Determine the compound's solubility limit in the assay buffer. If needed, adjust the final DMSO concentration (typically keeping it ≤1%) or use a co-solvent, ensuring the solvent itself doesn't affect enzyme activity.[17][18] |
| Assay Readout Interference | The quinazolinone derivative might interfere with the assay detection method (e.g., fluorescence, luminescence). Solution: Run a control experiment without the enzyme to check for any direct effect of the compound on the assay signal. |
Workflow for Diagnosing Inconsistent IC50 Values:
Caption: Troubleshooting logic for inconsistent IC50 values.
Q5: My compound is highly potent in a biochemical assay but shows poor activity or selectivity in my cell-based assay. What does this mean?
A5: This is a critical juncture in drug discovery, highlighting the gap between an idealized in vitro environment and the complexity of a living cell.[19][20] Several factors could be at play.
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Action: Run a permeability assay (e.g., PAMPA) or use computational models to predict permeability based on the compound's physicochemical properties.[21] Modifications to the quinazolinone scaffold that reduce polarity or increase lipophilicity can sometimes improve cell entry, but this must be balanced to maintain solubility.[22]
-
-
Check for Cellular Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Action: Test your compound in cell lines that overexpress specific efflux pumps or co-administer it with a known efflux pump inhibitor to see if cellular potency is restored.
-
-
Investigate Compound Metabolism: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
-
Action: Perform metabolic stability assays using liver microsomes or hepatocytes. If metabolism is high, identify the metabolic "soft spots" on the molecule and modify the structure to block that metabolic route (e.g., by adding a fluorine atom).
-
-
Confirm Target Engagement in Cells: The compound may enter the cell but fail to bind its target due to high intracellular ATP concentrations or other factors.
-
Evaluate Off-Target Effects: In a cellular context, the compound's observed effect (or lack thereof) might be the net result of engaging multiple targets, some of which may counteract the desired effect.[21]
-
Action: Use phenotypic screening or proteomics-based methods to identify potential off-targets directly from cell lysates.[11]
-
Iterative Process for Improving Cell-Based Selectivity:
Caption: Workflow for bridging biochemical and cellular activity.
Q6: How do I systematically approach Structure-Activity Relationship (SAR) to improve selectivity?
A6: A systematic SAR campaign is essential. The quinazolinone scaffold has several positions where modifications can significantly impact selectivity.[5][9]
Key Positions for Modification on the 4(3H)-Quinazolinone Scaffold:
| Position | Significance for Selectivity & SAR Insights |
| Position 2 | Substituents here often project into the solvent-exposed region or a specificity pocket of the target. Modifying this position can introduce steric hindrance for off-targets or form specific interactions (e.g., H-bonds) with the primary target. Bulky or flexible groups can be explored.[9][25] |
| Position 3 | This position is crucial for interacting with the "hinge" region in many kinases. Adding different heterocyclic moieties or substituted phenyl rings at this position has been shown to dramatically alter activity and selectivity profiles.[5][26] |
| Positions 6 & 7 | These positions on the fused benzene ring can be modified to alter the electronic properties and solubility of the entire molecule. Adding small electron-withdrawing or -donating groups can fine-tune binding interactions and cell permeability.[1][27] |
Systematic SAR Workflow:
-
Establish a Baseline: Use your initial hit compound as the reference.
-
Fix Two Regions, Vary One: Keep the substituents at two of the key regions (e.g., positions 3 and 6/7) constant while systematically exploring a variety of substituents at the third region (e.g., position 2).
-
Screen for Potency and Selectivity: Profile each new analog against the primary target and key off-targets.
-
Analyze the Data: Identify trends. For example, do bulky hydrophobic groups at position 2 consistently improve selectivity against off-target X?
-
Combine Favorable Modifications: Synthesize new compounds that combine the most promising substituents identified from the individual SAR explorations.
-
Utilize Computational Guidance: Use computational tools to rationalize observed SAR and predict new modifications that could further enhance selectivity.[28][29]
Section 3: Key Experimental Protocols
Protocol 1: General Protocol for In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a quinazolinone derivative against a panel of protein kinases using a radiometric assay.[12][16]
Materials:
-
Recombinant protein kinases
-
Specific substrate peptide/protein for each kinase
-
Quinazolinone test compound dissolved in 100% DMSO
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP
-
Kinase-specific positive control inhibitor
-
Filter plates or membranes (e.g., phosphocellulose)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (diluted from DMSO stock, final DMSO concentration should be ~1%)
-
Substrate peptide/protein
-
Recombinant kinase enzyme (pre-diluted in assay buffer)
-
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the reaction. The final ATP concentration should be set to the known Km of each kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Capture Substrate: Spot the reaction mixture onto the filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membranes multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, for example, by dividing the number of kinases inhibited by >70% at a single concentration (e.g., 1 µM) by the total number of kinases tested.[11]
-
Protocol 2: Cell-Based Target Engagement using NanoBRET™
This protocol outlines a method to quantify compound binding to a specific intracellular target in live cells.[23]
Materials:
-
Cells stably expressing the target protein fused to NanoLuc® luciferase.
-
Control cells (parental cell line).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer (a fluorescent ligand for the target).
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence (450 nm and 610 nm).
Procedure:
-
Cell Plating: Seed the NanoLuc®-fusion cells into the assay plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your quinazolinone derivative. Add the compounds to the cells and incubate for a set period (e.g., 2 hours) at 37°C, 5% CO₂.
-
Tracer Addition: Add the fluorescent NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Substrate Addition: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 3-5 minutes.
-
Measurement: Measure the luminescence signal at both 450 nm (donor emission) and 610 nm (acceptor emission).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to MilliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50, which reflects the compound's potency for target engagement in a live-cell environment.
-
References
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
-
He, W., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4392-4406. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry. [Link]
-
Pan, M., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
-
Hall, H., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
-
Waghmaresweeti, M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]
-
Patsnap. (2024). How to improve drug selectivity?. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Agrawal, P., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. [Link]
-
Penchala, S., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Biological Activity of Quinazolinones. [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. [Link]
-
Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Biology & Medicine Case Reports. [Link]
-
Garcia-Sosa, A. T. (2012). Finding a better path to drug selectivity. Expert Opinion on Drug Discovery. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Waghmaresweeti, M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Al-Sha'er, M. A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Melman, A., et al. (2001). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry. [Link]
-
Kumar, P., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. [Link]
-
Lee, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Malasala, S., et al. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
-
Khan, I., Ibrar, A., & Abbas, N. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Dutta, B., et al. (2021). Selective Synthesis of quinazolinone derivatives: (Present Work). ResearchGate. [Link]
-
Sharma, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. How to improve drug selectivity? [synapse.patsnap.com]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 21. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. alliedacademies.org [alliedacademies.org]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2-Mercapto-quinazolin-4-one Derivatives
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among these, the quinazolinone core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparison of the antimicrobial activity of various 2-mercapto-quinazolin-4-one derivatives, offering insights into their structure-activity relationships, and presenting detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.
The 2-Mercapto-quinazolin-4-one Scaffold: A Promising Antimicrobial Pharmacophore
The 2-mercapto-quinazolin-4-one skeleton is a key pharmacophore that has been extensively studied for its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the sulfur atom at the C2 position and the keto group at C4, along with the fused benzene ring, provides a unique three-dimensional structure that can interact with various biological targets. The ease of synthetic modification at the N-3 position and the sulfur atom allows for the generation of a vast library of derivatives with potentially enhanced antimicrobial potency and a broader spectrum of activity.
Comparative Antimicrobial Activity of 2-Mercapto-quinazolin-4-one Derivatives
The antimicrobial efficacy of 2-mercapto-quinazolin-4-one derivatives is significantly influenced by the nature of the substituents on the quinazolinone core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant microbial strains.
| Compound ID | N-3 Substituent | R Group on Benzene Ring | Test Organism | MIC (µg/mL) | Reference |
| 1a | Phenyl | H | Staphylococcus aureus | >100 | [4] |
| 1b | 4-Chlorophenyl | H | Staphylococcus aureus | 50 | [4] |
| 2a | Methyl | H | Bacillus subtilis | 64 | [5] |
| 2b | Ethyl | H | Bacillus subtilis | 32 | [5] |
| 3a | H | 6-Bromo | Escherichia coli | Good Activity | [6] |
| 3b | 3-aminophenyl | 6-Bromo | Escherichia coli | Excellent Activity | [6] |
| 4a | 4-Fluorophenyl | 7-Chloro | S. aureus ATCC25923 | 1.0 | [7] |
| 4b | 3,4-Difluorobenzylamine | 7-Chloro | S. aureus (MRSA) JE2 | 0.02 | [7] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-mercapto-quinazolin-4-one derivatives is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Substitution at N-3 Position: The nature of the substituent at the N-3 position plays a crucial role in determining the antimicrobial potency. Generally, the introduction of an aromatic ring, particularly with electron-withdrawing groups like halogens, enhances antibacterial activity.[1] For instance, a 4-chlorophenyl group at N-3 (Compound 1b ) shows significantly better activity against Staphylococcus aureus compared to an unsubstituted phenyl group (Compound 1a ).[4]
-
Substitution on the Benzene Ring: Modifications on the fused benzene ring of the quinazolinone core also modulate the biological activity. The presence of halogen atoms, such as bromine at the 6-position, has been shown to improve antimicrobial efficacy.[1][6]
-
Modifications at the 2-Mercapto Group: The thiol group at the C2 position is a key site for derivatization. Alkylation or acylation of this group can lead to compounds with altered lipophilicity and, consequently, different antimicrobial profiles.
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor for its ability to penetrate the bacterial cell membrane. A naphthyl radical, for instance, increases hydrophobicity and can enhance solubility in the bacterial cell membrane, leading to a bacteriostatic effect.[8]
The following diagram illustrates the key positions for substitution on the 2-mercapto-quinazolin-4-one scaffold that influence its antimicrobial activity.
Caption: Key substitution points on the 2-mercapto-quinazolin-4-one scaffold influencing antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following sections detail the synthesis of a representative 2-mercapto-quinazolin-4-one derivative and a standard method for evaluating its antimicrobial activity.
Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one
This protocol describes a common method for the synthesis of the parent 2-mercapto-quinazolin-4-one scaffold, which can then be further derivatized.[4]
Materials:
-
Anthranilic acid
-
Phenyl isothiocyanate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Melting point apparatus
Procedure:
-
A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is placed in a round-bottom flask.
-
The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with a small amount of cold ethanol.
-
The crude product is then treated with 10% sodium hydroxide solution to dissolve it.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with concentrated hydrochloric acid until the product precipitates out completely.
-
The precipitated solid is filtered, washed thoroughly with water until the washings are neutral to litmus paper, and then dried.
-
The purity of the synthesized compound is checked by its melting point and spectral analysis (IR, NMR, Mass Spectrometry).
The following diagram outlines the workflow for the synthesis of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
Caption: Workflow for the synthesis of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]
Materials:
-
Synthesized 2-mercapto-quinazolin-4-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Spectrophotometer (for reading optical density)
Procedure:
-
Preparation of Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to achieve a standardized concentration (typically 1 x 10^6 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
The workflow for the broth microdilution assay is depicted in the following diagram.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The 2-mercapto-quinazolin-4-one scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The comparative data and structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing the potency and spectrum of these derivatives. Future research should focus on exploring a wider range of substitutions, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and toxicity of the most promising candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]
-
Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. [Link]
-
Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. [Link]
-
Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. RCSI Journals Platform. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-2-Mercapto-Quinazolin-4-ones: From Synthesis to Biological Activity
The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its many derivatives, the 3-aryl-2-mercapto-quinazolin-4-ones represent a particularly versatile class of compounds. The presence of the aryl group at the N-3 position and the reactive mercapto group at the C-2 position provides a rich template for structural modifications, leading to a diverse array of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aryl-2-mercapto-quinazolin-4-ones. We will delve into how specific structural alterations influence their biological efficacy, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important heterocyclic system.
The Core Scaffold: A Foundation for Diverse Bioactivity
The fundamental 3-aryl-2-mercapto-quinazolin-4-one structure consists of a fused benzene and pyrimidine ring system, forming the quinazolin-4-one core. The key features influencing its biological activity are:
-
The Quinazolin-4-one Moiety: This bicyclic system acts as a hydrophobic domain and is crucial for receptor binding.[3]
-
The Carbonyl Group at C-4: This group often acts as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]
-
The Aryl Group at N-3: The nature and substitution pattern of this aryl ring significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]
-
The Mercapto Group at C-2: This thiol group can exist in tautomeric equilibrium with the thione form and serves as a handle for further derivatization, such as S-alkylation or S-arylation, leading to a wide range of analogs with distinct biological profiles.[4]
Structure-Activity Relationship (SAR) Analysis Across Different Therapeutic Areas
The following sections dissect the SAR of 3-aryl-2-mercapto-quinazolin-4-ones in relation to their major biological activities.
Anticonvulsant Activity
The quinazolin-4-one scaffold is a well-established pharmacophore for anticonvulsant agents, with methaqualone being a notable historical example.[5][6] Research into 3-aryl-2-mercapto-quinazolin-4-ones has revealed key structural requirements for this activity, often linked to modulation of the GABA-A receptor.[6]
Key SAR Insights:
-
Aryl Group at N-3: The nature of the substituent on the 3-aryl ring is critical. Small, lipophilic groups at the ortho position, such as a methyl (o-tolyl) or a chloro group, have been shown to enhance anticonvulsant activity.[5]
-
Substitution at C-2: Modification of the 2-mercapto group is a common strategy. S-alkylation to introduce small alkyl chains can be beneficial. For instance, some studies have shown that 3-allyl substitution at the nitrogen and various substitutions at the 2-position can lead to potent anticonvulsant activity.[6]
-
Quinazolinone Ring Substitution: Halogen substitution on the quinazolinone ring, such as at the 6-position, can influence activity. For example, a 6-bromo substituent has been incorporated in some active anticonvulsant compounds.[4]
Comparative Data for Anticonvulsant Activity:
| Compound ID | 3-Aryl Group | 2-Substituent | Anticonvulsant Activity (MES Test) ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| 6l | o-tolyl | -SCH2CO-pyridyl | 32.5 | 110.2 | [5] |
| 8i | o-chlorophenyl | -SCH2CO-pyridyl | 28.7 | 105.4 | [5] |
| Methaqualone | o-tolyl | -CH3 | Potent sedative-hypnotic | High | [5] |
| Diazepam | - | - | Potent anticonvulsant | - | [3] |
MES: Maximal Electroshock Seizure Test
Anticancer Activity
The anticancer potential of 3-aryl-2-mercapto-quinazolin-4-ones has been extensively explored, with many derivatives showing potent cytotoxicity against various cancer cell lines.[4][7] Their mechanisms of action are often multifactorial, including inhibition of key enzymes like carbonic anhydrases, protein kinases (e.g., EGFR, VEGFR-2), and tubulin polymerization.[2][8][9]
Key SAR Insights:
-
Aryl Group at N-3: The substitution on the 3-aryl ring plays a significant role. Electron-withdrawing groups like nitro or halo groups can enhance anticancer activity.[4] Bulkier substituents at this position have also been shown to improve the pharmacological profile.[8]
-
Substitution at C-2: S-alkylation or S-arylation of the 2-mercapto group often leads to increased potency. For example, S-benzylation with substituted benzyl groups has yielded compounds with significant cytotoxic effects.[4] Dithiocarbamate side chains at the C-2 position have also been shown to induce G2/M phase arrest in cancer cells.[10]
-
Quinazolinone Ring Substitution: Substituents on the quinazolinone ring, such as halogens (Br, Cl) or methoxy groups at the 6 and/or 7 positions, can modulate the electronic and lipophilic character of the molecule, thereby influencing its anticancer activity.[4]
Comparative Data for Anticancer Activity (Cytotoxicity against HCT-116 Colon Cancer Cells):
| Compound ID | 6,7-Quinazolinone Substituent | 3-Aryl Group | 2-Substituent | IC50 (µM) | Reference |
| 3a | 6-Br | 4-CF3-phenyl | -SH | 298.05 | [4] |
| 3f | 6,7-di-OCH3 | 4-CF3-phenyl | -SH | 323.59 | [4] |
| Sorafenib | - | - | - | Potent VEGFR-2 inhibitor | [8] |
| Doxorubicin | - | - | - | 5.6 | [11] |
Antimicrobial Activity
3-Aryl-2-mercapto-quinazolin-4-ones and their derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]
Key SAR Insights:
-
Aryl Group at N-3: The nature of the aryl group at the 3-position is a key determinant of antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring can be favorable.
-
Substitution at C-2: The introduction of various heterocyclic moieties via the 2-mercapto group has been a successful strategy to enhance antimicrobial activity. For example, derivatization to form thiazolidinones or thiazoles has yielded compounds with significant antibacterial and antifungal effects.[12]
-
Quinazolinone Ring Substitution: The introduction of groups like -OCH3, -OH, and -Cl on the quinazolinone framework has been shown to enhance antibacterial and antifungal activities.[13]
Experimental Protocols
General Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
A common synthetic route involves the condensation of an appropriately substituted anthranilic acid with an aryl isothiocyanate.[4]
Step-by-Step Protocol:
-
A mixture of a substituted anthranilic acid (1 equivalent) and a substituted phenyl isothiocyanate (1 equivalent) is refluxed in glacial acetic acid for 10 hours.[4]
-
The reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and recrystallized to afford the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
In Vitro Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[5]
Step-by-Step Protocol:
-
Male albino mice are used for the study.
-
The test compounds are administered intraperitoneally (i.p.) at various doses.
-
After a specific time interval (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
The abolition of the hind limb tonic extensor phase of the seizure is taken as the endpoint for protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
In Vitro Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.[14]
Step-by-Step Protocol:
-
Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships and Workflows
Conclusion and Future Perspectives
The 3-aryl-2-mercapto-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the aryl group at the N-3 position, the mercapto group at the C-2 position, and the quinazolinone core can lead to significant changes in biological activity and selectivity.
Future research in this area should focus on:
-
Rational Drug Design: Leveraging computational tools like molecular docking and molecular dynamics to design more potent and selective inhibitors for specific biological targets.[15]
-
Exploration of Novel Biological Targets: Investigating the potential of these compounds against a wider range of diseases.
-
Pharmacokinetic Optimization: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their clinical translatability.
By continuing to explore the rich chemical space of 3-aryl-2-mercapto-quinazolin-4-ones, the scientific community can unlock new therapeutic opportunities for a variety of unmet medical needs.
References
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(19), 6543.
-
Ioniță, E. I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-one Derivatives. Pharmaceuticals, 16(5), 748.
-
BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.
-
Amrutkar, R. D., & Ranawat, M. S. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9.
-
Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71.
-
Angapelly, S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609.
-
Kadi, A. A., et al. (2007). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate.
-
Abulkhair, H. S., et al. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6(9), 593-603.
-
Pisoschi, C. G., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals, 17(1), 12.
-
Farghaly, A. M., et al. (1990). Synthesis of 3-aryl-2-substituted-4(3H)-quinazolines as potential antimicrobial agents. Il Farmaco, 45(4), 431-438.
-
Al-Suwaidan, I. A., et al. (2016). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j and 3a-j. ResearchGate.
-
Al-Ghorbani, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6).
-
Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 3H-Quinazolin-4-one Derivatives as Potential Antiepileptic Agents. (n.d.). ResearchGate.
-
Ghorab, M. M., et al. (2010). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Acta Poloniae Pharmaceutica, 67(2), 141-148.
-
Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(10), 6720-6733.
-
Phosrithong, N., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 27(15), 4983.
-
Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5537.
-
Cao, S., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry, 109, 266-274.
-
Abdel-Gawad, S. M., et al. (2011). Synthesis, Tautomeric Structure and Antimicrobial Activity of 3-Arylhydrazono-4-phenyl-[3][4][15]-triazepino[2,3-a]quinazoline-2,7(1H)-diones. Molecules, 16(7), 5529-5541.
-
Asadi, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 321-340.
-
Kumar, A., et al. (2011). Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones. E-Journal of Chemistry, 8(2), 531-536.
-
Lopus, M., et al. (1990). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 33(6), 1721-1728.
-
El-Sayed, N. N. E., et al. (2022). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports, 12(1), 17799.
-
Mahato, A. K., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iajpr.com [iajpr.com]
- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-aryl-2-substituted-4(3H)-quinazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Analogs
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinazolinone Scaffolds and In Silico Analysis
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and broad pharmacological potential.[1][2][3] This nitrogen-containing heterocyclic compound is a "privileged structure" in drug development, forming the building block of numerous natural alkaloids and synthetic drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] In oncology, several FDA-approved drugs targeting critical signaling pathways feature the quinazolinone core, highlighting its importance.[5]
Molecular docking, a powerful computational method, has become indispensable in the modern drug discovery pipeline, predicting the binding orientation and affinity of small molecules (ligands) to their protein targets.[6][7][8] This in silico approach allows researchers to screen vast libraries of compounds, prioritize experimental testing, and gain atomic-level insights into structure-activity relationships (SAR).[1][7] This guide provides a comprehensive, field-proven methodology for conducting comparative docking studies of quinazolinone analogs, using the Epidermal Growth Factor Receptor (EGFR) kinase—a well-established target for quinazolinone inhibitors—as a representative case study.[9][10][11][12]
The Foundation: Strategic Selection of Targets and Ligands
The success of any docking study hinges on the careful preparation of the biological target (receptor) and the small molecules (ligands). The choices made here directly influence the biological relevance and accuracy of the results.
Target Protein Selection and Preparation
Causality: The protein's three-dimensional structure must be of high resolution and biologically relevant. For this guide, we will use the EGFR kinase domain, a receptor tyrosine kinase pivotal in cell proliferation and a common target for quinazolinone-based cancer therapies.[5] The presence of a co-crystallized ligand (an experimentally verified inhibitor) within the structure is crucial for validating the docking protocol.
Protocol: Receptor Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our example, we'll use PDB ID: 1M17 , which features EGFR co-crystallized with the quinazoline inhibitor Erlotinib.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, solvent ions, and any co-factors not pertinent to the binding interaction.
-
Expert Insight: While most water molecules are removed, conserved water molecules known to mediate key ligand-protein interactions should be retained. This decision requires a careful review of the literature associated with the PDB structure.[13]
-
-
Structural Correction: Add polar hydrogen atoms to satisfy valence requirements, as they are critical for forming hydrogen bonds. Assign partial charges using a standard force field (e.g., Gasteiger charges). These steps are typically performed using software like AutoDockTools (ADT).[14]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.[6][15]
Ligand Set Preparation
Causality: The quinazolinone analogs must be represented in their lowest energy, 3D conformational state to ensure an accurate simulation of their binding potential.
Protocol: Ligand Preparation
-
Structure Generation: Obtain the 2D structures of your quinazolinone analogs. This can be done using chemical drawing software (e.g., ChemDraw) or by retrieving them from databases like PubChem.[6][16]
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically and electronically favorable.
-
Charge and Torsion Assignment: As with the protein, assign partial charges and define the rotatable bonds (torsions) for each ligand. This allows the docking algorithm to explore conformational flexibility during the simulation.
-
File Format Conversion: Save the final, prepared ligands in the PDBQT format.
The Computational Experiment: A Validated Docking Workflow
This section details a self-validating protocol for docking the prepared quinazolinone analogs into the EGFR active site. The workflow is designed to ensure the reliability and reproducibility of the results.
Workflow Visualization
The entire computational workflow can be summarized in the following diagram:
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Docking Protocol
Step 1: Defining the Binding Site (Grid Box Generation) Using ADT, a grid box is defined around the active site of the EGFR protein.[15] The coordinates for this box are centered on the position of the co-crystallized ligand (Erlotinib in 1M17), ensuring the search space for the docking algorithm is confined to the region of interest.[6]
Step 2: Protocol Validation via Re-docking This is the most critical step for ensuring trustworthiness.[13]
-
Action: Dock the prepared co-crystallized ligand (Erlotinib) back into the EGFR active site using the defined grid.
-
Validation Metric: Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose. This is quantified by calculating the Root Mean Square Deviation (RMSD).
-
Success Criterion: A successful validation is achieved if the RMSD between the docked pose and the crystal pose is less than 2.0 Angstroms (Å).[13][17][18] This confirms that the docking protocol can accurately reproduce a known binding mode.[19] If the RMSD is >2.0 Å, the preparation steps or grid parameters must be revisited.[20]
Step 3: Running the Docking Simulation Once the protocol is validated, proceed to dock the entire library of prepared quinazolinone analogs using the exact same parameters.[15][16] Software like AutoDock Vina will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).[6]
Data Interpretation and Comparative Analysis
Quantitative Analysis
The primary quantitative metric is the binding affinity or docking score . A more negative value indicates a stronger predicted interaction.[6] This data should be tabulated for clear comparison.
Table 1: Comparative Docking Results for Quinazolinone Analogs against EGFR
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| Erlotinib (Control) | -9.8 | Met793, Gln791, Thr790 | 2 |
| QA-01 | -10.2 | Met793, Gln791, Cys775 | 3 |
| QA-02 | -8.5 | Met793, Leu718 | 1 |
| QA-03 | -9.9 | Met793, Gln791, Thr854 | 2 |
| QA-04 | -11.1 | Met793, Gln791, Asp855 | 3 |
Note: Data is hypothetical for illustrative purposes.
From this table, analog QA-04 emerges as the most promising candidate based on its superior predicted binding affinity.
Qualitative Analysis: Visualizing Interactions
Quantitative scores alone are insufficient. The binding poses of the top-ranked analogs must be visually inspected to understand the specific molecular interactions driving their affinity.
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.
-
Hydrophobic Interactions: Interactions with non-polar residues (e.g., Leucine, Valine) that contribute significantly to binding energy.
-
Pi-Stacking: Interactions between aromatic rings, common with the quinazolinone scaffold.
By visualizing the docked pose of QA-04 , a researcher might observe that a specific modification (e.g., a hydroxyl group) allows it to form an additional hydrogen bond with residue Asp855, explaining its lower binding energy compared to the control. This provides a rational, structure-based hypothesis for its enhanced activity.
Context: EGFR Signaling Pathway
To fully appreciate the impact of inhibiting EGFR, it's helpful to visualize its role in cellular signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for the comparative molecular docking of quinazolinone analogs. By anchoring the computational protocol in experimental data (re-docking a co-crystallized ligand), researchers can generate reliable, comparative data on binding affinities and interaction modes.[19] The insights gained from this in silico approach are invaluable for prioritizing analogs for chemical synthesis and subsequent in vitro and in vivo validation, ultimately accelerating the drug discovery process.[8] The top candidates identified here, such as QA-04, provide clear, structure-based hypotheses that can be directly tested in the laboratory.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Ma, Y., et al. (2017). Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors. PubMed.
- Wasai, S.H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of Taibah University Medical Sciences.
- El-Damasy, D.A., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances.
- Chen, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
- Wasai, S.H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. ResearchGate.
- Talele, T.T., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.
- Al-Suwaidan, I.A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- BenchChem. (2025). A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins.
- Eldehna, W.M., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Bioorganic Chemistry.
- Venkatachalam, C.M., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling.
- Meng, X.Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.
- Patil, S.K., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. World Journal of Pharmaceutical Research.
- Akbari, M. (2015). How can I validate a docking protocol?. ResearchGate.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- Auti, P.S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
- Forli, S. (N/A). Molecular Docking Tutorial.
- ResearchGate. (N/A). Molecular docking protocol validation.
- Michigan State University. (N/A). Lessons from Docking Validation.
- Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine.
- BenchChem. (2025). Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds in Molecular Docking Stu.
- Wasai, S.H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences.
- Molegro Virtual Docker. (N/A). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. researchgate.net [researchgate.net]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Quinazolinone Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for assessing the therapeutic index (TI) of novel quinazolinone compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
The Crucial Role of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A high TI indicates a wide margin between the effective and toxic doses, signifying a safer drug.[3][4] Conversely, a low TI suggests a narrow safety margin, necessitating careful dosage monitoring to avoid adverse effects.[3] The TI is a cornerstone of drug safety, guiding clinicians in prescribing the lowest effective and safest dose possible.[2]
The formula for the therapeutic index is:
Where:
-
TD50 (Toxic Dose 50) is the dose that causes toxic effects in 50% of the population.[2]
-
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population.[2]
In preclinical animal studies, the lethal dose (LD50) is often used in place of the TD50.[1] However, it's important to note that LD50 values from animal studies do not always accurately translate to human clinical settings.[1]
Quinazolinone Compounds: A Privileged Scaffold in Drug Discovery
Quinazolinone and its derivatives are heterocyclic compounds recognized for their diverse and significant pharmacological activities.[5][6] This "privileged structure" serves as a building block for numerous natural and synthetic compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][7] The unique bicyclic structure, a fusion of benzene and pyrimidine rings, allows for extensive chemical modifications, influencing the compound's reactivity and biological activity.[5]
Given the rising incidence of cancer, the development of novel anticancer agents is a critical area of research, and quinazolinone derivatives have shown promising potential.[8] Some of these compounds have been found to induce apoptosis in cancer cell lines, with some showing high selectivity for cancerous cells over normal cells.[7]
A Strategic Framework for Assessing Therapeutic Index
A comprehensive assessment of a novel quinazolinone compound's therapeutic index requires a multi-faceted approach, integrating both in vitro and in vivo studies. This framework allows for a thorough evaluation of both efficacy and toxicity, providing the necessary data to calculate a reliable TI.
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Assessment - Foundational Efficacy and Toxicity Screening
In vitro assays are the first line of evaluation, providing a rapid and cost-effective means to screen novel compounds for their biological activity and potential toxicity.[9]
Determining Efficacy: IC50 and EC50 Values
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying a compound's potency.[10] The IC50 represents the concentration of an inhibitor required to reduce a biological response by 50%, while the EC50 is the concentration needed to elicit a half-maximal response for an agonist.[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) and normal human cells (e.g., HEK-293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel quinazolinone compound and a standard-of-care control (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.[13]
Data Presentation: Comparative In Vitro Efficacy and Cytotoxicity
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Novel Quinazolinone QZ-123 | HCT-116 (Colon Cancer) | 0.5 | 25 | 50 |
| MCF-7 (Breast Cancer) | 0.8 | 25 | 31.25 | |
| HEK-293 (Normal Kidney) | - | 25 | - | |
| Doxorubicin (Standard) | HCT-116 (Colon Cancer) | 0.2 | 2 | 10 |
| MCF-7 (Breast Cancer) | 0.3 | 2 | 6.67 | |
| HEK-293 (Normal Kidney) | - | 2 | - |
A higher Selectivity Index (SI) indicates a greater preferential cytotoxicity towards cancer cells over normal cells, a desirable characteristic for a potential anticancer drug.[12]
Part 2: In Vivo Assessment - Bridging Preclinical to Clinical Potential
While in vitro studies provide valuable initial data, in vivo animal models are essential for understanding a compound's behavior in a complex biological system.[14] These studies are critical for evaluating efficacy in a tumor microenvironment and for identifying potential systemic toxicities.[15]
Determining Efficacy: ED50 in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[16]
Experimental Protocol: Tumor Growth Inhibition Study
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, novel quinazolinone at various doses, standard-of-care). Administer treatment via an appropriate route (e.g., oral, intraperitoneal).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and determine the ED50, the dose required to achieve 50% TGI.
Determining Toxicity: LD50 and TD50 Studies
Acute and repeat-dose toxicity studies are conducted to determine the LD50 (median lethal dose) and TD50 (median toxic dose).[17] These studies are crucial for establishing the safety profile of the novel compound.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
The Up-and-Down Procedure (UDP) is an alternative to the traditional LD50 test that uses fewer animals.[18]
Step-by-Step Methodology:
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).[19]
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Iteration: Continue this process until the stopping criteria are met.
-
LD50 Calculation: Use the pattern of outcomes to statistically estimate the LD50.
Data Presentation: Comparative In Vivo Efficacy and Toxicity
| Compound | ED50 (mg/kg) (HCT-116 Xenograft) | LD50 (mg/kg) (Acute Oral, Mouse) | Therapeutic Index (TI = LD50/ED50) |
| Novel Quinazolinone QZ-123 | 10 | 500 | 50 |
| Standard-of-Care Drug X | 5 | 50 | 10 |
A higher therapeutic index in in vivo studies further supports the potential of the novel compound as a safe and effective therapeutic agent.
Hypothetical Signaling Pathway and Mechanism of Action
Many quinazolinone derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival.[7] For instance, some have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase.[7]
Caption: Hypothetical inhibition of the EGFR signaling pathway by a novel quinazolinone.
Conclusion: A Pathway to Clinical Translation
The journey from a novel chemical entity to a viable clinical candidate is fraught with challenges, and a thorough assessment of the therapeutic index is a critical milestone.[20][21] By employing a systematic and rigorous approach that combines insightful in vitro screening with robust in vivo validation, researchers can confidently identify quinazolinone compounds with a promising safety and efficacy profile. This guide provides a framework for such an assessment, emphasizing the importance of understanding the "why" behind the "how" in our experimental designs. The ultimate goal is to bridge the gap between preclinical findings and successful clinical therapies, bringing safer and more effective treatments to patients in need.[15]
References
- Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT).
- What is the therapeutic index of drugs? - Medical News Today.
- Therapeutic Index: Definition & Formula - StudySmarter.
- The Determination and Interpretation of the Therapeutic Index in Drug Development.
- Therapeutic Index (TI) | NIH - Clinical Info .HIV.gov.
- Pharmacometric Approach To Define Narrow Therapeutic Index (NTI) Drugs & Evaluate Bioequivalence (BE) Criteria for - FDA.
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
- Study on quinazolinone deriv
- Chapter IV. Guidelines for Toxicity Tests - FDA.
- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
- Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PubMed Central.
- A New Method for Determining Acute Toxicity in Animal Models - PMC - NIH.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad.
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Public
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - NIH.
- Guidelines for clinical evalu
- In Vivo Toxicity Study - Cre
- IC50, EC50 and Kd: What is the Difference and Why Do They m
- Strategies for Derisking Translational Processes for Biomedical Technologies - Berlin Institute of Health (BIH).
- (PDF)
- Acute Toxicity Studies: 3 Best Practices for Your IND Timeline - WuXi AppTec.
- Preclinical to Clinical Translation: Bridging the Gap in Biomedical Research.
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 6. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. bihealth.org [bihealth.org]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one versus Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The quinazolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of a specific derivative, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, against established standard drugs in the fields of oncology and microbiology. By synthesizing available experimental data, we aim to offer a clear perspective on its potential as a therapeutic candidate.
Introduction to the Quinazolinone Core
Quinazolinones are a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is the foundation for a wide array of synthetic and naturally occurring molecules with significant biological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the quinazolinone ring system, particularly at positions 2 and 3, allows for extensive chemical modifications, leading to a diverse library of compounds with finely tuned pharmacological profiles.
The subject of this guide, this compound, incorporates a chloro-substituted phenyl ring at the 3-position and a mercapto group at the 2-position. These substitutions are anticipated to modulate its biological activity, making a comparative efficacy study against current standard therapies both timely and critical.
Anticancer Efficacy: A Head-to-Head Comparison
Table 1: Comparative Anticancer Efficacy (IC50 Values in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives (Analogues) | |||
| 2,3-disubstituted quinazolinone (Compound 6) | Jurkat (T-cell leukemia) | 1.9 | [2] |
| 2,3-disubstituted quinazolinone (Compound 17) | NB4 (promyelocytic leukemia) | < 5 | [2] |
| 2,3-disubstituted quinazolinone (Compound 5b) | HepG2 (Hepatocellular Carcinoma) | Less effective than Sorafenib | [3] |
| Standard Drug | |||
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 0.19 - 12.18 | [4][5][6] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 2.50 | [4][7] |
| Doxorubicin | A549 (Lung Cancer) | > 20 | [4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Mechanistic Insights: How Quinazolinones May Combat Cancer
The anticancer activity of quinazolinone derivatives is often attributed to their ability to interfere with critical cellular pathways. One of the key mechanisms of action for some 2-substituted-mercapto-quinazolin-4(3H)-ones is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, thereby halting cancer cell proliferation.
Another significant target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR-2, these compounds can stifle tumor growth and metastasis.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a standardized turbidity.
-
Compound Dilution: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible bacterial growth.
Conclusion and Future Directions
The available evidence, primarily from structurally related analogues, suggests that this compound holds promise as a scaffold for the development of novel anticancer and antimicrobial agents. The demonstrated potency of related quinazolinone derivatives, in some cases surpassing that of standard drugs, underscores the therapeutic potential of this chemical class.
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of the title compound.
-
In Vitro Efficacy Studies: Comprehensive in vitro testing against a broad panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action.
-
In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models.
Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its potential clinical development.
References
-
Firrincieli, A., et al. (2018). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2853. Available from: [Link]
-
Dubbelboer, I. R., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 227. Available from: [Link]
-
Patel, H. V., et al. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available from: [Link]
-
Kincses, A., et al. (2020). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available from: [Link]
-
Wonganan, P., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6332. Available from: [Link]
-
Al-Khuzaie, M. G. A., & Al-Majidi, S. M. H. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 55(2B), 582-593. Available from: [Link]
-
Pop, O., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8089. Available from: [Link]
-
Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1288835. Available from: [Link]
-
Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3568. Available from: [Link]
-
Siddiqui, Z., et al. (2018). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. Available from: [Link]
-
Abdel-Sattar, E. A., et al. (2022). IC50 values of different formulas in treated MCF7 and HepG2 cell lines. ResearchGate. Available from: [Link]
-
Al-Khuzaie, M. G. A., & Al-Majidi, S. M. H. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available from: [Link]
-
de Oliveira, R. B., et al. (2021). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega, 6(31), 20499-20510. Available from: [Link]
-
Khodarahmi, G., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 151-158. Available from: [Link]
-
Islam, M. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18809. Available from: [Link]
-
Li, H., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 23(5), 342-349. Available from: [Link]
-
Drlica, K., et al. (2005). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 56(5), 958-961. Available from: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Stankova, I., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(1), 103. Available from: [Link]
-
Gornicka, A., et al. (2022). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 27(19), 6265. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(19), 6653. Available from: [Link]
-
Kumar, A., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Journal of Heterocyclic Chemistry, 56(8), 2291-2302. Available from: [Link]
-
Corbo, F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
-
Sharma, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(15), 5824. Available from: [Link]
Sources
- 1. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity and Off-Target Effects of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] However, the very structural features that make these molecules effective also predispose them to cross-reactivity, leading to off-target effects that can compromise efficacy and induce toxicity.[3] This guide provides a comparative analysis of the off-target profiles of prominent quinazolinone derivatives, offering a framework for their evaluation and detailed protocols for key experimental assays.
The Double-Edged Sword: Understanding Quinazolinone Cross-Reactivity
Quinazolinone-based kinase inhibitors typically function as ATP-competitive agents, binding to the ATP pocket of protein kinases.[2] The quinazoline core often forms critical hydrogen bonds with the "hinge" region of the kinase domain, a highly conserved structural motif across the human kinome. This interaction is fundamental to their inhibitory activity but is also a primary driver of off-target binding. While some quinazolinone derivatives are designed to be multi-targeted, unintended polypharmacology can lead to adverse effects.[4][5]
Caption: Fig 1: Quinazolinone inhibitor binding to the kinase ATP pocket.
A Comparative Look at Prominent Quinazolinone Kinase Inhibitors
Several quinazolinone derivatives have been approved by the FDA, each with a distinct selectivity profile.[3] Gefitinib and Erlotinib are first-generation EGFR inhibitors, while Lapatinib is a dual inhibitor of EGFR and HER2.[5][6][7]
| Compound | Primary Target(s) | Key Off-Targets (Kd < 1 µM) | Selectivity Score (S10 @ 1µM)* |
| Gefitinib | EGFR | EGFR, RIPK2, GAK | 0.03 |
| Erlotinib | EGFR | EGFR, ABL1, SRC, YES1, LCK, FYN, HCK, RIPK2, GAK, MAP4K5, DDR1 | 0.25 |
| Lapatinib | EGFR, ERBB2 (HER2) | EGFR, ERBB2, ERBB4, RIPK2, STK10, GAK, MAP4K5, MOS, SLK | 0.36 |
*Selectivity score (S10) is the number of kinases with >90% inhibition at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity. Data is illustrative and compiled from various kinase profiling studies.
As the data indicates, even within the same chemical class, selectivity can vary significantly. Gefitinib is highly selective for EGFR, while Erlotinib demonstrates a broader kinase inhibition profile, which may contribute to differences in clinical efficacy and side effects.[8]
The Investigator's Toolkit: A Workflow for Profiling Off-Target Effects
A systematic approach is crucial for identifying and characterizing off-target interactions. This workflow progresses from broad, high-throughput screening to in-depth cellular validation.
Caption: Fig 2: Workflow for off-target effect profiling.
Experimental Protocols
Broad Kinase Profiling: The KINOMEscan® Approach
Causality: Before investing in resource-intensive cellular assays, it is essential to obtain a broad overview of a compound's kinase interaction landscape. The KINOMEscan® platform provides a high-throughput method to quantify the binding interactions of a compound against a large panel of kinases.[9] This is a competition binding assay, which is independent of ATP concentration and can identify both active and allosteric site binders.[10]
Methodology:
-
Assay Principle: The assay measures the amount of a test compound required to displace a DNA-tagged kinase from an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.[11][12]
-
Compound Preparation: Solubilize the quinazolinone derivative in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Execution (performed by service provider):
-
Kinases are fused to a T7 phage.
-
The test compound is incubated with the kinase-phage construct and an immobilized ligand.
-
After equilibration, the unbound components are washed away.
-
The amount of kinase-phage remaining bound to the solid support is measured using qPCR.
-
-
Data Analysis: Results are typically reported as "percent of control" (POC), where the control is DMSO. A lower POC value indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay at multiple compound concentrations.[12]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality: A compound that binds to a purified kinase in a biochemical assay may not necessarily engage the same target in the complex environment of a living cell. CETSA is a powerful tool for verifying target engagement in a cellular context.[13] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the quinazolinone derivative at various concentrations or with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16][17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using a standard protein detection method like Western Blot or AlphaScreen®.
-
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
Assessing Functional Consequences: Phenotypic Screening
Causality: Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing insights into the biological consequences of both on-target and off-target interactions.[18] This approach is unbiased and does not require a pre-defined molecular target, making it valuable for uncovering unexpected off-target effects.[19][20]
Methodology:
-
Assay Design:
-
Choose a cell line or model organism relevant to the therapeutic area or potential toxicity.
-
Select a phenotypic readout that is quantifiable and robust. This could be cell viability (e.g., using CellTiter-Glo®), apoptosis (e.g., Caspase-Glo® 3/7 assay), morphological changes (high-content imaging), or the expression of a specific biomarker.
-
-
Compound Treatment: Plate cells in a multi-well format (e.g., 96- or 384-well plates). Treat with a dilution series of the quinazolinone derivative. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a duration relevant to the phenotype being measured (e.g., 24-72 hours for viability assays).
-
Data Acquisition: Measure the phenotypic endpoint using a plate reader, high-content imager, or flow cytometer.
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 values.
-
Compare the phenotypic profile of the test compound to that of known selective and non-selective inhibitors to identify patterns that may suggest off-target activities.
-
Caption: Fig 3: On-target vs. off-target signaling pathways.
Conclusion
The quinazolinone scaffold will undoubtedly continue to be a valuable asset in the development of targeted therapies. However, a thorough understanding and proactive profiling of their cross-reactivity are paramount for developing safer and more effective medicines. By employing a multi-faceted experimental approach that combines broad biochemical screening with rigorous cellular validation, researchers can effectively navigate the complexities of quinazolinone polypharmacology and select candidates with the most promising therapeutic window.
References
-
Zayed MF, Ahmed S, Ihmaid S, Ahmed HE, Rateb HS, Ibrahim SR. (2018). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Int J Mol Sci., 19. Available from: [Link]
-
Oubrahim, H., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8. Available from: [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available from: [Link]
-
Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). Oncotarget, 8(70). Available from: [Link]
-
Al-Hadiya, A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21). Available from: [Link]
-
Vempati, U., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Future Medicinal Chemistry, 15(12). Available from: [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (n.d.). PMC. Available from: [Link]
-
LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). Available from: [Link]
-
ResearchGate. (n.d.). Target profiles of gefitinib and erlotinib. Shown are the target.... Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]
-
HMS LINCS Project. Assays. Available from: [Link]
-
ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]
-
The Resurrection of Phenotypic Drug Discovery. (n.d.). PMC. Available from: [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). When exposed to.... Available from: [Link]
-
Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. (2021). PMC. Available from: [Link]
-
NIH. (n.d.). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
A Senior Application Scientist's Guide to Benchmarking the Anti-Inflammatory Properties of New Quinazolinone Compounds
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have captured significant attention in medicinal chemistry.[1] Their versatile scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The anti-inflammatory action of these compounds is often linked to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.[2]
As researchers continue to synthesize novel quinazolinone analogs, the need for a standardized, rigorous, and logically structured benchmarking process is paramount. This guide provides a comprehensive framework for the preclinical evaluation of new quinazolinone compounds, detailing both in vitro mechanistic assays and in vivo models of acute inflammation. Our objective is to equip researchers with the necessary protocols and rationale to generate robust, comparable, and insightful data, thereby accelerating the journey from compound synthesis to potential clinical application.
The Benchmarking Strategy: A Multi-Faceted Approach
A credible assessment of a new anti-inflammatory agent cannot rely on a single assay. We must build a comprehensive profile of the compound's activity by systematically evaluating its effects at multiple biological levels. This guide advocates for a two-pronged strategy:
-
In Vitro Mechanistic Evaluation: Initial screening to determine the compound's direct effects on key molecular targets of inflammation. This is a rapid and cost-effective way to elucidate the mechanism of action and establish dose-response relationships.
-
In Vivo Efficacy Corroboration: Subsequent testing in a well-established animal model to confirm that the observed in vitro activity translates to a therapeutic effect in a complex biological system. This step is crucial for assessing the compound's overall efficacy and physiological impact.[4]
For this guide, we will benchmark our hypothetical new quinazolinone compounds ("QNC-1" and "QNC-2") against two industry-standard nonsteroidal anti-inflammatory drugs (NSAIDs):
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor, often used as a reference drug in anti-inflammatory studies.[5][6]
-
Celecoxib: A selective COX-2 inhibitor, which provides a benchmark for compounds with potentially improved gastrointestinal safety profiles.[5][7][8]
Part I: In Vitro Mechanistic Evaluation
The first step is to understand how the new quinazolinone compounds interfere with the biochemical pathways of inflammation at a molecular level.
Target Pathway: The Cyclooxygenase (COX) Cascade
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process.[9][10] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[9][11] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced by inflammatory stimuli.[9][11] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[5][8]
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of both COX isoforms. A high selectivity index (IC50 COX-1 / IC50 COX-2) suggests a preference for COX-2, which is a desirable trait.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Compound Incubation: Add various concentrations of the test compounds (QNC-1, QNC-2) and reference drugs (Indomethacin, Celecoxib) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid as the substrate to all wells to initiate the enzymatic reaction.
-
Quantification: After a 5-minute incubation, terminate the reaction. Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA (Enzyme Immunoassay) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the compound.
Experimental Protocol 2: In Vitro Nitric Oxide (NO) Scavenging Assay
Overproduction of nitric oxide (NO) is a hallmark of inflammation. This assay measures the ability of the compounds to scavenge NO radicals, indicating another potential anti-inflammatory mechanism. The Griess reaction is a common and reliable method for this purpose.[12]
Methodology:
-
Reagent Preparation: Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS). Prepare Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12]
-
Reaction Setup: In a 96-well plate, add various concentrations of the test compounds (QNC-1, QNC-2) and a standard (e.g., Ascorbic Acid) to the sodium nitroprusside solution.
-
Incubation: Incubate the plate at 25°C for 150 minutes.
-
Griess Reaction: Add an equal volume of the prepared Griess reagent to each well.
-
Measurement: Allow 10 minutes for color development and measure the absorbance at 540 nm using a microplate reader.[13][14] A decrease in absorbance indicates NO scavenging activity.
-
Data Analysis: Calculate the percentage of NO scavenging activity and determine the IC50 values for each compound.
Data Summary & Interpretation: In Vitro Results
The data should be compiled into a clear, comparative table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Scavenging IC50 (µM) |
| QNC-1 | 15.2 | 0.8 | 19.0 | 25.4 |
| QNC-2 | 45.8 | 22.5 | 2.0 | > 100 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 48.2 |
| Celecoxib | >100 | 0.04 | >2500 | > 100 |
Interpretation: From this hypothetical data, QNC-1 emerges as a promising lead. It shows potent and selective inhibition of COX-2, with a selectivity index significantly better than the non-selective Indomethacin.[15] Its moderate NO scavenging activity suggests a multi-modal mechanism of action. QNC-2 is less potent and non-selective, making it a lower priority candidate.
Part II: In Vivo Efficacy Corroboration
After identifying a promising candidate in vitro, it is essential to confirm its anti-inflammatory activity in a living organism.
Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a widely used and highly reproducible assay for screening acute anti-inflammatory drugs.[16][17][18] The injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response.[4][16] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) is primarily driven by the overproduction of prostaglandins.[4] This model is particularly effective for evaluating compounds that inhibit prostaglandin synthesis.[19]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animal Grouping: Use male Wistar or Sprague-Dawley rats (150-200g). Divide them into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (QNC-1, 20 mg/kg, p.o.)
-
Group IV: Test Compound (QNC-1, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]
-
Drug Administration: Administer the respective compounds and vehicle orally (p.o.) one hour before inducing inflammation.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[16][19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Summary & Interpretation: In Vivo Results
The peak inflammatory response typically occurs around the 3-hour mark.[16] Data should be presented clearly, focusing on this key time point.
| Treatment Group (Dose) | Mean Paw Edema at 3 hr (mL) ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% |
| QNC-1 (20 mg/kg) | 0.51 ± 0.04 | 40.0% |
| QNC-1 (40 mg/kg) | 0.35 ± 0.03 | 58.8% |
Interpretation: The in vivo data corroborates the in vitro findings. QNC-1 demonstrates a significant, dose-dependent reduction in paw edema. At a dose of 40 mg/kg, its efficacy is comparable to that of the standard drug, Indomethacin. This strong performance in a validated animal model significantly advances its profile as a viable anti-inflammatory drug candidate.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to benchmarking the anti-inflammatory properties of new quinazolinone compounds. By combining targeted in vitro assays with a confirmatory in vivo model, researchers can build a comprehensive data package that elucidates both the mechanism of action and the therapeutic potential of their novel molecules.
The hypothetical compound QNC-1, with its potent and selective COX-2 inhibition and proven efficacy in the carrageenan-induced edema model, represents a successful outcome of this benchmarking process.
Next Steps for a Promising Candidate:
-
Pharmacokinetic Profiling (ADME): To understand the absorption, distribution, metabolism, and excretion of the compound.
-
Chronic Inflammation Models: Evaluation in models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Toxicology Studies: Comprehensive safety and toxicology assessments to establish a therapeutic window.
By following a logical, evidence-based benchmarking strategy, the field of medicinal chemistry can more efficiently identify and advance the next generation of quinazolinone-based anti-inflammatory therapies.
References
-
Celecoxib: a selective cyclooxygenase-2 inhibitor. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
Pharmacological analysis of cyclooxygenase-1 in inflammation. National Center for Biotechnology Information (PMC - NIH). [Link]
-
The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. National Center for Biotechnology Information (PMC - NIH). [Link]
-
What Is the Role of Cyclooxygenase (COX) in the Body? GoodRx. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Protocol Griess Test. protocols.io. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Dojindo Molecular Technologies. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]
-
Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Center for Biotechnology Information (StatPearls). [Link]
-
Choosing a nonsteroidal anti-inflammatory drug for pain. National Center for Biotechnology Information (PMC - NIH). [Link]
Sources
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goodrx.com [goodrx.com]
- 11. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
Evaluating the Synergistic Effects of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one with Other Agents: A Comparative Guide
In the landscape of modern therapeutics, particularly in oncology, the pursuit of synergistic drug combinations has become a cornerstone of innovative treatment strategies.[1][2] The rationale is compelling: combining agents can lead to enhanced efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual components.[1][2] This guide provides an in-depth technical comparison of the synergistic potential of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a novel quinazolinone derivative, when used in concert with other therapeutic agents. As quinazolinone and its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor effects, they represent a promising class of compounds for combination therapies.[3][4][5][6][7]
This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating synergistic interactions. We will delve into the experimental design, data analysis, and mechanistic interpretation of combination studies, grounded in established scientific principles.
The Rationale for Synergy: Understanding the Role of Quinazolinone Derivatives
Quinazolinone-based compounds are a significant class of heterocyclic molecules known for their diverse biological activities.[3][4][5][6][7] Their structural versatility allows for modifications that can fine-tune their therapeutic properties.[3] In the context of cancer, many quinazolinone derivatives have been shown to induce cell death through various mechanisms, including apoptosis via intrinsic and extrinsic pathways, and modulation of key signaling cascades like the PI3K-AKT and MAPK pathways.[3][8]
The core hypothesis for investigating this compound in combination therapies is to leverage its potential to modulate specific cellular pathways, thereby sensitizing cancer cells to the effects of another agent. This could involve targeting complementary pathways, inhibiting resistance mechanisms, or enhancing the pro-apoptotic effects of a partner drug.
Experimental Design for Synergy Evaluation: The Checkerboard Assay
A robust and widely accepted method for quantifying drug interactions in vitro is the checkerboard assay.[9][10][11] This technique allows for the systematic testing of a wide range of concentration combinations of two drugs, enabling the determination of synergistic, additive, or antagonistic effects.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for conducting a checkerboard assay to evaluate the synergistic effects of this compound (Compound Q) with a hypothetical partner agent (Compound P).
Objective: To determine the nature of the interaction between Compound Q and Compound P in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Appropriate cell culture medium and supplements
-
Compound Q and Compound P stock solutions
-
96-well microtiter plates
-
Multichannel pipette
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare serial dilutions of Compound Q and Compound P in the cell culture medium. Typically, a two-fold serial dilution is performed.[10]
-
Checkerboard Setup:
-
Along the x-axis of the 96-well plate, add increasing concentrations of Compound Q.
-
Along the y-axis, add increasing concentrations of Compound P.
-
The resulting matrix will contain various combinations of the two compounds.
-
Include wells with each compound alone to determine their individual dose-response curves.
-
Include control wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plates for a duration relevant to the cell line and compounds being tested (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader and calculate the percentage of cell growth inhibition for each well compared to the untreated control.
Diagram of Experimental Workflow:
Caption: Workflow for evaluating drug synergy using the checkerboard assay.
Quantifying Synergy: The Combination Index (CI)
The most widely used method for quantifying drug interactions is the Combination Index (CI), based on the Chou-Talalay method.[4][12] The CI provides a quantitative measure of the nature and magnitude of the drug interaction.
The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).[12][13]
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).[12][13]
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).[12][13]
Software such as CompuSyn can be used to facilitate the calculation of CI values from experimental data.[4]
Data Presentation and Interpretation: A Comparative Analysis
To illustrate the evaluation of synergy, let us consider hypothetical experimental data from a checkerboard assay with Compound Q and Compound P on a cancer cell line.
Table 1: IC50 Values of Compound Q and Compound P Alone and in Combination
| Compound(s) | IC50 (µM) |
| Compound Q | 10 |
| Compound P | 5 |
| Compound Q + Compound P (1:1 ratio) | 2 |
Table 2: Combination Index (CI) Values at Different Effect Levels
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 (25% inhibition) | 0.8 | Slight Synergy |
| 0.50 (50% inhibition) | 0.6 | Moderate Synergy |
| 0.75 (75% inhibition) | 0.4 | Strong Synergy |
| 0.90 (90% inhibition) | 0.3 | Very Strong Synergy |
From this hypothetical data, the combination of Compound Q and Compound P demonstrates a synergistic effect across all tested levels of inhibition, with the synergy becoming more pronounced at higher effect levels.
Mechanistic Insights: Postulated Signaling Pathway for Synergy
The observed synergy can often be explained by the combined action of the drugs on specific cellular signaling pathways. Quinazolinone derivatives have been reported to modulate pathways such as the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[3]
Let's postulate that Compound Q acts as an inhibitor of a downstream effector in the PI3K/AKT pathway, while Compound P inhibits an upstream receptor tyrosine kinase (RTK).
Diagram of Postulated Signaling Pathway and Drug Targets:
Caption: Postulated synergistic mechanism via dual blockade of the PI3K/AKT pathway.
In this model, Compound P's inhibition of the RTK reduces the initial activation of the PI3K/AKT pathway. Simultaneously, Compound Q's inhibition of downstream effectors provides a secondary blockade. This dual inhibition can lead to a more profound and sustained suppression of pro-survival signaling than either agent alone, resulting in a synergistic anti-cancer effect.
Conclusion and Future Directions
The evaluation of synergistic effects is a critical step in the development of novel combination therapies. This guide has provided a comprehensive framework for assessing the synergistic potential of this compound, from experimental design and data analysis to mechanistic interpretation. The checkerboard assay coupled with the Combination Index calculation offers a robust method for quantifying drug interactions.
Future research should focus on validating these in vitro findings in preclinical in vivo models to assess the therapeutic efficacy and safety of promising combinations.[1][14][15] Furthermore, detailed mechanistic studies, including proteomic and genomic analyses, will be essential to fully elucidate the molecular basis of the observed synergy. The ultimate goal is to translate these preclinical findings into effective clinical strategies for patients.
References
- Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC - NIH. (n.d.).
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
- Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. (n.d.).
- Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed. (n.d.).
- How to calculate Combination Index (CI) for drug-drug interaction? | ResearchGate. (2017).
- Experiment Designs for the Assessment of Drug Combination Synergism. (n.d.).
- Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC. (n.d.).
- Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed. (n.d.).
- Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies - ResearchGate. (n.d.).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
- Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC - NIH. (n.d.).
- Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. (n.d.).
- Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. (n.d.).
- New and simplified method for drug combination studies by checkerboard assay - NIH. (n.d.).
- (PDF) Assessment of synergistic effects of combination therapy with novel anticancer compounds in rat models - ResearchGate. (2026).
- Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC - NIH. (2018).
- Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models - Crown Bioscience Blog. (2023).
- The combination index (CI) is often used to determine synergy in... - ECHEMI. (n.d.).
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023).
- SynergyFinder™ Drug Combination Studies | Oncolines B.V. (2024).
- (PDF) New and simplified method for drug combination studies by checkerboard assay. (2021).
- Synergistic anticancer and antibacterial effects of novel regimens of phytopolyphenols and repurposing drugs on cultured cells - PubMed. (2025).
- Evaluation of Concomitant Use of Anticancer Drugs and Herbal Products: From Interactions to Synergic Activity - MDPI. (n.d.).
- Structures of quinazolinone derivatives with diverse functional groups. - ResearchGate. (n.d.).
- Deep Learning Based Anticancer Drug Combination Discovery Through Natural Compounds and Pharmaceutical Drugs | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2023).
- How to predict effective drug combinations – moving beyond synergy scores - PMC - NIH. (2025).
- The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models - MDPI. (2026).
- Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - AACR Journals. (2023).
- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC - NIH. (n.d.).
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - MDPI. (n.d.).
- Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents | Request PDF - ResearchGate. (n.d.).
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (n.d.).
- Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.).
- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed. (n.d.).
Sources
- 1. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. echemi.com [echemi.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Statistical Analysis of Biological Data for Quinazolinone Derivatives
Introduction: The Statistical Imperative in Quinazolinone Drug Discovery
For researchers and drug development professionals, a robust understanding of statistical analysis is not merely a regulatory hurdle but a fundamental tool for decision-making.[8][9] It allows us to discern a true biological signal from experimental noise, to confidently compare the potency of a new derivative against an established drug, and to build predictive models that guide future synthesis.[10][11]
This guide provides an in-depth comparison of essential statistical methodologies for analyzing the biological data of quinazolinone derivatives. We will move beyond rote protocols to explain the causality behind experimental and analytical choices, ensuring that the data you generate is not only accurate but also meaningful. We will cover foundational in vitro analyses, the statistical comparison of lead compounds, advanced in silico modeling, and the complexities of in vivo efficacy studies.
Foundational Analysis: In Vitro Cytotoxicity and IC50 Determination
The first critical step for many quinazolinone derivatives, particularly those designed as anticancer agents, is to determine their cytotoxicity against relevant cell lines.[12][13][14] The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[15]
The Causality Behind the Method: Why Non-Linear Regression?
A common mistake is to estimate IC50 by simple linear interpolation. This approach is flawed because biological responses are rarely linear across a wide range of concentrations. Dose-response relationships typically follow a sigmoidal (S-shaped) curve.[16] Therefore, a non-linear regression model, such as the four-parameter logistic (4PL) model, is the authoritative standard.[15][17] This model accurately characterizes the bottom plateau (minimum response), top plateau (maximum response), the slope of the curve (Hill coefficient), and the IC50 value itself, providing a mathematically robust and reliable estimate.[15][16]
Experimental Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period, typically 48 or 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot percent viability against the log of the compound concentration.
-
Fit the data to a four-parameter non-linear regression curve using statistical software (e.g., GraphPad Prism, R) to determine the IC50 value.[16][20]
-
Data Presentation: Comparative Cytotoxicity
Summarizing results in a clear table is essential for comparing the potency of different derivatives across various cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Hypothetical Quinazolinone Derivatives
| Derivative | Target/Mechanism | Cell Line (Cancer Type) | IC50 (µM) ± SD* |
|---|---|---|---|
| QZ-01 | EGFR Inhibitor | A549 (Lung) | 7.4 ± 0.8 |
| QZ-01 | EGFR Inhibitor | HCT-116 (Colon) | 15.2 ± 1.9 |
| QZ-02 (Lead) | EGFR Inhibitor | A549 (Lung) | 2.1 ± 0.3 |
| QZ-02 (Lead) | EGFR Inhibitor | HCT-116 (Colon) | 4.9 ± 0.6 |
| Gefitinib (Control) | EGFR Inhibitor | A549 (Lung) | 1.8 ± 0.2 |
| Gefitinib (Control) | EGFR Inhibitor | HCT-116 (Colon) | 18.5 ± 2.5 |
*SD: Standard Deviation from three independent experiments (n=3).
Comparing Alternatives: Is the Difference Real?
Table 1 suggests that QZ-02 is more potent than QZ-01. But is this difference statistically significant, or could it be due to random experimental variability? Answering this question is crucial for making go/no-go decisions in a drug development pipeline.
The Statistical Logic: ANOVA Followed by Post-Hoc Tests
When comparing three or more groups (e.g., QZ-01, QZ-02, and a control), the correct approach is a one-way Analysis of Variance (ANOVA).[21] ANOVA tests the null hypothesis that there is no difference among the means of all groups. It is superior to performing multiple t-tests between pairs of groups because it protects against the inflation of Type I errors (false positives).
If the ANOVA result is significant (typically p < 0.05), it tells us that at least one group is different from the others. To identify which specific groups differ, we must then perform post-hoc tests (e.g., Tukey's HSD, Dunnett's test).
Data Analysis Workflow
-
Collect Data: Obtain the IC50 values from multiple independent replicates for each compound.
-
Perform ANOVA: Use statistical software to perform a one-way ANOVA on the IC50 values of all compounds being compared.
-
Check p-value: If the ANOVA p-value is less than 0.05, proceed to the next step. If not, you cannot conclude that any significant differences exist between the compounds.
-
Post-Hoc Test: If the ANOVA was significant, run a post-hoc test to get p-values for pairwise comparisons (e.g., QZ-02 vs. QZ-01; QZ-02 vs. Control).
Table 2: Statistical Comparison of Lead Compounds vs. Control in A549 Cells
| Comparison | Mean Difference in IC50 (µM) | 95% Confidence Interval | p-value | Statistically Significant? |
|---|---|---|---|---|
| QZ-02 vs. Gefitinib | 0.3 | -0.2 to 0.8 | 0.35 | No |
| QZ-01 vs. Gefitinib | 5.6 | 4.9 to 6.3 | <0.001 | Yes |
| QZ-02 vs. QZ-01 | -5.3 | -6.0 to -4.6 | <0.001 | Yes |
Predictive Power: Quantitative Structure-Activity Relationship (QSAR)
After identifying active derivatives, the next logical step is to understand why certain structural modifications improve biological activity. Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to create a mathematical model that relates the chemical structure of a compound to its biological activity.[22][23] This allows for the rational design of new, potentially more potent derivatives.[24][25]
The QSAR Principle
QSAR operates on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[23] By analyzing a series of related compounds (like quinazolinone derivatives) with known activities (e.g., IC50 values), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build a predictive model.[23][26] These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic charge) are predicted to increase or decrease activity, providing invaluable guidance for medicinal chemists.
Simplified QSAR Workflow
-
Data Set Preparation: Compile a list of quinazolinone derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Molecular Modeling: Generate 3D structures for all molecules and align them based on a common scaffold.
-
Descriptor Calculation: Place each aligned molecule in a 3D grid and calculate steric and electrostatic fields (for CoMFA) or other properties like hydrophobicity and hydrogen bond donor/acceptor fields (for CoMSIA) at each grid point.[23]
-
Statistical Model Generation: Use Partial Least Squares (PLS) regression to build a model correlating the variations in field values (descriptors) with the variations in biological activity.
-
Model Validation: The model's predictive power is assessed using cross-validation (yielding q²) and by predicting the activity of a separate "test set" of compounds not used in model creation (yielding R²pred).[23] A robust model will have high values for both q² and R²pred.
Table 3: Hypothetical 3D-QSAR Model Summary for a Quinazolinone Series
| Parameter | Value | Interpretation |
|---|---|---|
| q² (Cross-validated) | 0.704 | Good internal predictive ability.[23] |
| r² (Non-cross-validated) | 0.992 | Strong correlation between descriptors and activity.[23] |
| R²pred (External Test Set) | 0.839 | Excellent predictive power for new compounds.[23] |
| Field Contribution | ||
| Steric | 45% | Steric properties are a major determinant of activity. |
| Electrostatic | 35% | Electrostatic interactions are also highly important. |
| Hydrophobic | 15% | Hydrophobicity plays a moderate role. |
| H-bond Acceptor | 5% | Hydrogen bond accepting potential has a minor influence. |
Preclinical Validation: Statistical Analysis of In Vivo Data
Promising candidates must ultimately be tested in living organisms. In vivo efficacy studies, such as human tumor xenograft models in mice, are a critical preclinical step.[27] The statistical analysis of this data requires specific methods to account for measurements taken over time.
Experimental Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)
-
Animal Acclimatization: Allow immunocompromised mice (e.g., nude mice) to acclimate for 1-2 weeks.[27]
-
Tumor Induction: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-15 cells) into the flank of each mouse.[21]
-
Monitoring and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle, QZ-02 at 25 mg/kg, QZ-02 at 50 mg/kg, Positive Control).[21]
-
Treatment: Administer the compounds as specified (e.g., intraperitoneal injection, once daily) for a set duration (e.g., 14-21 days).[21]
-
Data Collection: Measure tumor volume (using calipers) and mouse body weight every 2-3 days. Body weight is a key indicator of compound toxicity.[21]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further ex vivo analysis.
Statistical Analysis: Beyond the t-test
Analyzing tumor growth curves, where multiple measurements are taken from the same subject over time, requires a repeated measures ANOVA. This method can determine if the rate of tumor growth differs significantly between treatment groups over the entire course of the study.
For endpoint data, such as the final tumor weights, a standard one-way ANOVA followed by post-hoc tests is appropriate to compare the different treatment groups.[21]
Table 4: Summary of In Vivo Antitumor Efficacy of QZ-02 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) ± SEM* | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 1540 ± 180 | - | - |
| QZ-02 | 25 | 815 ± 110 | 47.1 | 0.008 |
| QZ-02 | 50 | 490 ± 95 | 68.2 | <0.001 |
| Positive Control | 10 | 425 ± 88 | 72.4 | <0.001 |
*SEM: Standard Error of the Mean.
Conclusion
References
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
- Liu, S., Liu, F., Yu, X., Ding, G., Xu, P., Cao, J., & Jiang, Y. (2006). The 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains on thymidylate synthase. Bioorganic & Medicinal Chemistry, 14(5), 1425–1430.
- Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
-
pharmaphorum. (2025). Transforming drug development with statistical methodologies. Retrieved from [Link]
-
CROS NT. (n.d.). Steps of Drug Development and Biostatistics. Retrieved from [Link]
-
Citeline. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]
- Li, Y., Jia, Y., Liu, Y., Li, S., & Liu, Z. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 56(6), 205.
- Wang, Z., Song, Z., Yang, L., Li, Y., Kong, L., & Li, X. (2019). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. RSC Advances, 9(2), 949–963.
-
Royal Society of Chemistry. (n.d.). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. Retrieved from [Link]
-
Basicmedical Key. (2016). Statistical Methods for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical Methods for Drug Discovery | Request PDF. Retrieved from [Link]
-
Bentham Science. (2025). An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Three dimensional QSAR analysis of Quinazolinone derivatives as EGFR Inhibitors. Retrieved from [Link]
- Asadollahi-Baboli, M., & Shahlaei, M. (2016). In silico evaluation, molecular docking and QSAR analysis of quinazoline-based EGFR-T790M inhibitors. Journal of the Iranian Chemical Society, 13(9), 1641–1653.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Najjar, B. O., Al-Salahi, R., & El-Tahir, K. E.-H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856.
- Lei, Z., Yao, J., Liu, H., Bai, X., Gao, X., Pan, Q., & Yang, W. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. International Journal of Molecular Sciences, 24(13), 10609.
- Lei, Z., Yao, J., Liu, H., Bai, X., Gao, X., Pan, Q., & Yang, W. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. International Journal of Molecular Sciences, 24(13), 10609.
-
ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
- Jiang, J., Li, Y., Zhu, X., & Li, J. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97.
- Chen, X., Han, B., Su, Y., Chen, B., Chen, W., Liu, Z., & Huang, S. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 7(8), 11263–11275.
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose response curve, ED 50 , TD 50 , PI, LD 50 , and TI for compounds 12 and 38. Retrieved from [Link]
-
SYNENTEC. (n.d.). Dose Response. Retrieved from [Link]
- Seber, G. A. F., & Wild, C. J. (2005). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
-
ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. Retrieved from [Link]
- Mojzis, J., Dolezal, D., Varinska, L., Mojzisova, G., & Kello, M. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(1), 105.
-
ResearchGate. (n.d.). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means.... Retrieved from [Link]
-
ResearchGate. (n.d.). The percentage of cell viability following exposure to different concentrations of compounds. Retrieved from [Link]
- Vlase, L., Murgu, I., Vlase, T., Leucuța, S., & Pîrnău, A. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
Chemical Society of Pakistan. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
IJRAR. (2018). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. Retrieved from [Link]
- Chen, J., Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., ... & Xu, Y. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 216, 113333.
-
ResearchGate. (n.d.). The Analysis of Biological Data | Request PDF. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. Transforming drug development with statistical methodologies | pharmaphorum [pharmaphorum.com]
- 9. biostatistics.ca [biostatistics.ca]
- 10. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. towardsdatascience.com [towardsdatascience.com]
- 16. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical Methods for Drug Discovery | Basicmedical Key [basicmedicalkey.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synentec.com [synentec.com]
- 21. mdpi.com [mdpi.com]
- 22. The 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. In silico evaluation, molecular docking and QSAR analysis of quinazoline-based EGFR-T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sphinxsai.com [sphinxsai.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
This document provides essential, step-by-step procedures for the safe handling and disposal of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS No. 65141-60-8). As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of laboratory personnel and adherence to environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Hazard-Based Waste Management
Based on these structural features, this compound must be treated as toxic, environmentally hazardous, halogenated organic waste .
Inferred Hazard Profile
| Structural Component | Associated Functional Group | Inferred Hazards & Disposal Rationale |
| Chlorinated Phenyl Ring | Halogenated Aromatic | Toxicity & Ecotoxicity: Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] Disposal: Requires segregation into a dedicated "Halogenated Waste" stream for high-temperature incineration to prevent the formation of toxic dioxins and furans.[3][4] |
| Mercaptan Moiety | Thiol (-SH) | Toxicity & Malodor: Mercaptans are known for their potent, unpleasant odors and can be toxic.[5][6] Disposal: Must be managed through controlled processes like incineration to neutralize both toxicity and odor.[7] |
| Quinazolinone Scaffold | Heterocyclic Core | Biological Activity: Quinazolinone derivatives are a well-established class of pharmacologically active molecules, exhibiting a wide range of biological effects.[8][9][10] Disposal: As a potent bioactive molecule, it should be handled with care to avoid unintended physiological effects. All waste must be deactivated or destroyed via incineration. |
Mandatory Personal Protective Equipment (PPE) & Safe Handling
Given the inferred hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.[3] The following PPE is required at all times:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Not typically required if all work is performed within a functioning fume hood.
Spill Management Protocol
In the event of a spill, immediate and careful action is necessary to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment device.
-
Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the contained material and absorbent into a designated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Label & Dispose: Seal and label the container as "Hazardous Waste" detailing all contents, and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1][11]
Step-by-Step Disposal Procedure
The primary and only acceptable method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management service, typically via high-temperature incineration.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and workflow for proper disposal.
Caption: Waste disposal decision workflow for this compound.
Operational Protocol
Phase 1: Waste Segregation and Collection
-
Identify the Correct Waste Stream: Due to the presence of chlorine, this compound is classified as a halogenated organic.[3][4] All waste must be placed in a container specifically designated for "Halogenated Organic Solid Waste."
-
Collect Solid Waste: Place unused or waste this compound directly into this container. Any contaminated disposable materials, such as weighing papers, pipette tips, gloves, and absorbent pads from spill cleanups, must also be collected in the same container.[11]
-
Collect Liquid Waste: If the compound is dissolved in a solvent for experimental reasons, the resulting solution must be collected in a container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[1]
Phase 2: Container Management and Labeling
-
Use Appropriate Containers: Ensure waste containers are in good condition, compatible with the chemical waste, and have a secure, threaded cap to prevent leaks and vapor release.[2]
-
Label Promptly and Accurately: Label the hazardous waste container before adding the first drop of waste.[2] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents. Do not use abbreviations.
-
An accurate list of all constituents and their approximate percentages.
-
The appropriate hazard identification (e.g., Toxic, Environmental Hazard).
-
The date of accumulation.
-
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[1][2]
Phase 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be under the control of the generator and located at or near the point of generation.
-
Secondary Containment: Place the waste container within a secondary containment bin to mitigate potential leaks.
-
Arrange for Pickup: Once the container is three-quarters full, or if waste has been accumulated for the maximum time allowed by your institution (e.g., 6-12 months), arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
Decontamination of Reusable Glassware
-
Initial Rinse: In a fume hood, rinse the contaminated glassware three times with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. Collect it in the designated "Halogenated Organic Liquid Waste" container.
-
Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
Summary of Disposal Logic
The following diagram summarizes the logical flow from chemical identification to the final disposal action.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. US3391988A - Process for the removal of mercaptans from gases - Google Patents [patents.google.com]
- 6. bayougasodorants.com [bayougasodorants.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
